molecular formula C8H7IO3 B1590444 4-Iodo-2-methoxybenzoic acid CAS No. 89942-34-7

4-Iodo-2-methoxybenzoic acid

Cat. No.: B1590444
CAS No.: 89942-34-7
M. Wt: 278.04 g/mol
InChI Key: KKAZLRGZDIWYJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Iodo-2-methoxybenzoic acid is a useful research compound. Its molecular formula is C8H7IO3 and its molecular weight is 278.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-iodo-2-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO3/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKAZLRGZDIWYJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00541185
Record name 4-Iodo-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00541185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89942-34-7
Record name 4-Iodo-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00541185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Iodo-2-methoxybenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to 4-Iodo-2-methoxybenzoic Acid: Synthesis, Properties, and Core Reactivity for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 4-iodo-2-methoxybenzoic acid, a pivotal building block in medicinal chemistry and materials science. We will move beyond a simple recitation of facts to delve into the causality behind its synthesis, the nuances of its spectroscopic signature, and the mechanistic underpinnings of its most critical chemical transformations. This document is structured to provide researchers, scientists, and drug development professionals with actionable insights and a robust understanding of this versatile reagent.

Core Physicochemical & Structural Properties

This compound is a polysubstituted aromatic carboxylic acid. The interplay between its three functional groups—the carboxylic acid, the methoxy ether, and the iodine atom—dictates its unique reactivity and utility. The electron-donating methoxy group at the ortho position and the bulky, electron-withdrawing iodine atom at the para position create a distinct electronic and steric environment on the benzene ring.

This substitution pattern makes the molecule an ideal substrate for a variety of cross-coupling reactions, as the carbon-iodine bond is highly susceptible to oxidative addition by transition metal catalysts. The carboxylic acid and methoxy groups, in turn, offer additional handles for functionalization and can influence the solubility and binding properties of derivative molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₈H₇IO₃[1][2]
Molecular Weight 278.04 g/mol [1][3]
CAS Number 89942-34-7[3]
Appearance White to brown crystalline solid[4][5]
Melting Point 147 - 149 °C[2][3]
Solubility Slightly soluble in water, soluble in many organic solvents[5]
SMILES COc1cc(I)ccc1C(=O)O[2][3]

Synthesis Pathway: Diazotization and Iodination

A common and reliable method for the preparation of aryl iodides is through the Sandmeyer-type reaction of a diazonium salt. The synthesis of this compound can be effectively achieved from 4-methoxy-anthranilic acid (4-amino-2-methoxybenzoic acid). This process hinges on the transformation of a stable amine into a highly reactive diazonium cation, which is then displaced by an iodide nucleophile.

Experimental Protocol: Synthesis from 4-Methoxy-anthranilic Acid

This protocol is adapted from established procedures for diazonium salt formation and subsequent iodination.

Materials:

  • 4-Methoxy-anthranilic acid

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • 5 N Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • Ice

Procedure:

  • Diazonium Salt Formation:

    • Suspend 4-methoxy-anthranilic acid in a mixture of water and concentrated HCl in a reaction vessel.

    • Cool the suspension to 0-5 °C using an ice bath with vigorous stirring.

    • Prepare a solution of sodium nitrite in water. Add this solution dropwise to the cooled suspension, ensuring the temperature remains below 5 °C. Causality: This exothermic reaction forms nitrous acid in situ, which reacts with the aromatic amine to generate the diazonium salt. Low temperatures are critical to prevent the decomposition of the unstable diazonium intermediate.

    • Continue stirring at 0-5 °C for an additional 15-30 minutes to ensure complete diazotization.

  • Iodide Displacement:

    • In a separate vessel, prepare a solution of potassium iodide in 5-N sulfuric acid.

    • Add the KI solution dropwise to the cold diazonium salt solution. A vigorous evolution of nitrogen gas will be observed. Causality: The iodide ion acts as a nucleophile, attacking the diazonium salt. This results in the displacement of dinitrogen gas—an excellent leaving group—and the formation of the stable carbon-iodine bond.

  • Work-up and Purification:

    • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

    • Slowly heat the mixture to reflux and maintain for approximately 2 hours to ensure the reaction goes to completion.

    • Cool the mixture to room temperature. The crude this compound will precipitate as a solid.

    • Collect the solid by filtration and wash with cold water until the washings are neutral.

    • Dry the product under reduced pressure to yield the final compound.

Synthesis Workflow Diagram

SynthesisWorkflow A 4-Methoxy-anthranilic Acid B Diazotization (NaNO₂, HCl, 0-5°C) A->B Step 1 C Aryl Diazonium Salt (Unstable Intermediate) B->C D Iodide Displacement (KI, H₂SO₄) C->D Step 2 E Crude Product (Precipitate) D->E N₂ gas evolved F Filtration & Washing E->F Step 3 G This compound (Purified Product) F->G

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization: An Interpretive Guide

While experimental spectra for this compound are not widely published, its structure allows for a confident prediction of its key spectroscopic features. This analysis is based on established principles of NMR, IR, and MS, drawing comparisons with structurally similar molecules like 4-iodobenzoic acid and 2-methoxybenzoic acid[6][7][8][9][10].

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)
  • δ ~13.0 ppm (singlet, 1H): This broad singlet, which may exchange with D₂O, is characteristic of the acidic carboxylic acid proton.

  • δ ~7.6-7.8 ppm (doublet, 1H): Aromatic proton ortho to the iodine and meta to the carboxylic acid (H6).

  • δ ~7.4-7.5 ppm (doublet of doublets, 1H): Aromatic proton meta to both the iodine and carboxylic acid (H5).

  • δ ~7.2-7.3 ppm (doublet, 1H): Aromatic proton ortho to the carboxylic acid and meta to the iodine (H3).

  • δ ~3.9 ppm (singlet, 3H): Sharp singlet corresponding to the three equivalent protons of the methoxy group.

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)
  • δ ~167 ppm: Carbonyl carbon of the carboxylic acid.

  • δ ~158 ppm: Aromatic carbon attached to the methoxy group (C2).

  • δ ~138-140 ppm: Aromatic carbons (C5, C6).

  • δ ~125 ppm: Aromatic carbon ortho to the carboxylic acid (C3).

  • δ ~120 ppm: Quaternary aromatic carbon attached to the carboxylic acid (C1).

  • δ ~95 ppm: Quaternary aromatic carbon attached to the iodine atom (C4). The heavy atom effect of iodine causes a significant upfield shift for the carbon to which it is attached.

  • δ ~56 ppm: Carbon of the methoxy group.

Predicted Key IR Absorption Bands (KBr Pellet)
  • 3300-2500 cm⁻¹ (broad): O-H stretch of the hydrogen-bonded carboxylic acid dimer.

  • ~1680-1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid, conjugated with the aromatic ring.

  • ~1600, ~1480 cm⁻¹: C=C stretching vibrations within the aromatic ring.

  • ~1250 cm⁻¹ (strong): Asymmetric C-O-C stretch of the aryl alkyl ether.

  • ~1020 cm⁻¹ (strong): Symmetric C-O-C stretch of the aryl alkyl ether.

  • ~500-600 cm⁻¹: C-I stretching vibration.

Predicted Mass Spectrum (Electron Ionization)
  • m/z 278: Molecular ion peak [M]⁺. The presence of iodine would give a characteristic isotopic pattern.

  • m/z 261: Loss of a hydroxyl radical ([M-OH]⁺).

  • m/z 233: Loss of a carboxyl group ([M-COOH]⁺).

  • m/z 151: Loss of an iodine atom ([M-I]⁺).

  • m/z 135: A key fragment corresponding to a methoxybenzoyl cation, resulting from the loss of both I and H₂O.

Core Reactivity: Palladium-Catalyzed Cross-Coupling

The primary utility of this compound in synthesis stems from the reactivity of its C-I bond. Aryl iodides are highly prized substrates for palladium-catalyzed cross-coupling reactions due to the relative weakness of the C-I bond, which facilitates the initial, often rate-limiting, oxidative addition step.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds. It involves the coupling of an organohalide (in this case, this compound) with an organoboron compound, such as a boronic acid or ester.

The reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) couple[11][12].

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of this compound, forming a Pd(II) complex.

  • Transmetalation: The organic group from the activated boronic acid (boronate) is transferred to the palladium center, displacing the iodide ligand. This step requires a base to activate the organoboron species.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

SuzukiCycle pd0 Pd(0)L₂ pdi_complex [Ar-Pd(II)L₂-I] pd0->pdi_complex Oxidative Addition pdr_complex [Ar-Pd(II)L₂-R'] pdi_complex->pdr_complex Transmetalation pdr_complex->pd0 Reductive Elimination product Ar-R' pdr_complex->product sub_ArI Ar-I sub_ArI->pdi_complex sub_Boronic R'-B(OH)₂ + Base sub_Boronic->pdr_complex

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Setup: To a dry reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv.).

  • Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (Argon or Nitrogen).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water (e.g., 4:1 v/v).

  • Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water. Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid, then extract with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Buchwald-Hartwig Amination

For the construction of carbon-nitrogen bonds, the Buchwald-Hartwig amination is the preeminent methodology. This reaction couples an aryl halide with a primary or secondary amine, providing access to a vast array of aniline derivatives that are crucial in pharmaceutical design.

The mechanism is analogous to other palladium-catalyzed cross-couplings[1][3].

  • Oxidative Addition: A Pd(0) complex undergoes oxidative addition to the C-I bond of this compound to form a Pd(II) species.

  • Amine Coordination & Deprotonation: The amine substrate coordinates to the palladium center. A strong base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amido ligand are reductively eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.

BuchwaldHartwigCycle pd0 Pd(0)L₂ pdi_complex [Ar-Pd(II)L₂-I] pd0->pdi_complex Oxidative Addition pdamido_complex [Ar-Pd(II)L₂-NR'R''] pdi_complex->pdamido_complex Amine Coordination & Deprotonation pdamido_complex->pd0 Reductive Elimination product Ar-NR'R'' pdamido_complex->product sub_ArI Ar-I sub_ArI->pdi_complex sub_Amine HNR'R'' + Base sub_Amine->pdamido_complex

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

  • Setup: In a glovebox or under an inert atmosphere, charge a dry reaction vessel with this compound (1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald-type ligand, 2-5 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.5 equiv.).

  • Reagent Addition: Add the amine coupling partner (1.1-1.5 equiv.) and a dry, degassed aprotic solvent (e.g., toluene, dioxane).

  • Inert Atmosphere: Seal the vessel securely. If not prepared in a glovebox, purge with an inert gas.

  • Reaction: Heat the mixture with vigorous stirring to 80-110 °C. Monitor the reaction progress by TLC or LC-MS. Causality: The choice of ligand is critical and depends on the steric and electronic properties of the amine. Bulky, electron-rich phosphine ligands generally accelerate both the oxidative addition and reductive elimination steps.

  • Work-up: After cooling, quench the reaction carefully with water or saturated aqueous NH₄Cl. Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product using column chromatography.

Safety and Handling

This compound and its isomers are classified as irritants. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Handling should be performed in a well-ventilated fume hood to avoid inhalation of dust.[13][14]

  • Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[13][14][15]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

Conclusion

This compound is a strategically important intermediate whose value lies in the predictable and efficient reactivity of its carbon-iodine bond. A thorough understanding of its synthesis, spectroscopic properties, and its behavior in cornerstone reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination is essential for any scientist engaged in the synthesis of complex organic molecules. The protocols and mechanistic insights provided in this guide serve as a foundation for the rational design of synthetic routes and the successful development of novel pharmaceuticals and advanced materials.

References

Synthesis of 4-Iodo-2-methoxybenzoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, in-depth exploration of the synthesis of 4-iodo-2-methoxybenzoic acid, a valuable building block in medicinal chemistry and drug development. The carefully selected synthetic pathway emphasizes efficiency, reliability, and scalability, drawing upon established chemical principles to ensure a high degree of scientific integrity. This document moves beyond a simple recitation of steps, offering insights into the rationale behind the chosen methodologies and providing detailed protocols for practical application in a research and development setting.

Strategic Approach to Synthesis

The synthesis of this compound is most effectively achieved through a multi-step process commencing with a commercially available and economically viable starting material. The chosen synthetic route involves the following key transformations:

  • Nitration: Introduction of a nitro group onto the aromatic ring of a suitable precursor.

  • Reduction: Conversion of the nitro group to a primary amine.

  • Sandmeyer Reaction: Diazotization of the primary amine followed by iodination to yield the final product.

This strategic sequence allows for precise control over the regiochemistry of the final product, a critical consideration in the synthesis of highly functionalized aromatic compounds.

Visualizing the Synthetic Pathway

The overall transformation can be visualized as a three-step process, beginning with the nitration of a readily available starting material to introduce the nitro group at the desired position. This is followed by a reduction to form the key amine intermediate, which then undergoes a Sandmeyer reaction to yield the target this compound.

Synthesis_Pathway Start Starting Material Intermediate1 2-Methoxy-4-nitrobenzoic Acid Start->Intermediate1 Nitration Intermediate2 4-Amino-2-methoxybenzoic Acid Intermediate1->Intermediate2 Reduction FinalProduct This compound Intermediate2->FinalProduct Sandmeyer Reaction

Caption: Overall synthetic scheme for this compound.

Detailed Experimental Protocols

Part 1: Synthesis of 2-Methoxy-4-nitrobenzoic Acid

The synthesis of the key nitro intermediate can be achieved through the nitration of a suitable precursor. For the purpose of this guide, we will consider the synthesis starting from 4-methyl-3-nitroanisole, which is a cost-effective starting material.

Reaction: Oxidation of 4-methyl-3-nitroanisole to 4-methoxy-2-nitrobenzoic acid.

Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of 4-methyl-3-nitroanisole (1 equivalent) and potassium permanganate (approximately 3.5 equivalents) in water is prepared.[1]

  • The reaction mixture is heated to reflux and maintained at this temperature for 24 hours.[1]

  • After cooling to room temperature, the solid manganese dioxide is removed by filtration.

  • The filtrate is then acidified to a pH of 2 using a 1 N hydrochloric acid solution, resulting in the precipitation of the crude product.[1]

  • The precipitate is collected by filtration, washed with cold water, and dried to yield 4-methoxy-2-nitrobenzoic acid.[1]

Table 1: Reagents and Conditions for the Synthesis of 2-Methoxy-4-nitrobenzoic Acid

ReagentMolar RatioKey Parameters
4-Methyl-3-nitroanisole1Starting Material
Potassium Permanganate~3.5Oxidizing Agent
Water-Solvent
1 N Hydrochloric Acid-Acidification
Temperature Reflux-
Reaction Time 24 hours-
Part 2: Synthesis of 4-Amino-2-methoxybenzoic Acid

The reduction of the nitro group to a primary amine is a critical step in this synthetic sequence. Catalytic hydrogenation is a clean and efficient method for this transformation.

Reaction: Reduction of 2-methoxy-4-nitrobenzoic acid to 4-amino-2-methoxybenzoic acid.

Protocol:

  • 2-Methoxy-4-nitrobenzoic acid (1 equivalent) is dissolved in methanol in a suitable hydrogenation vessel.[2]

  • A catalytic amount of 10% palladium on carbon (Pd/C) is added to the solution.[2]

  • The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere at room temperature for approximately 18 hours.[2]

  • Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to yield 4-amino-2-methoxybenzoic acid as a solid.[2]

Table 2: Reagents and Conditions for the Synthesis of 4-Amino-2-methoxybenzoic Acid

ReagentMolar RatioKey Parameters
2-Methoxy-4-nitrobenzoic Acid1Starting Material
10% Palladium on CarbonCatalyticCatalyst
Methanol-Solvent
Hydrogen Gas-Reducing Agent
Temperature Room Temperature-
Reaction Time 18 hours-
Part 3: Synthesis of this compound via Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, allowing for the conversion of an amino group to a variety of functionalities, including halogens.[3]

Reaction Mechanism:

The reaction proceeds through the formation of a diazonium salt from the primary amine in the presence of nitrous acid. This is followed by the displacement of the diazonium group with an iodide ion.[3]

Sandmeyer_Mechanism Amine 4-Amino-2-methoxybenzoic Acid Diazonium Diazonium Salt Intermediate Amine->Diazonium NaNO2, H+ Product This compound Diazonium->Product + I- N2 Nitrogen Gas Diazonium->N2 Loss of N2 Iodide Potassium Iodide Iodide->Product

Caption: Simplified mechanism of the Sandmeyer iodination reaction.

Protocol:

  • 4-Amino-2-methoxybenzoic acid (1 equivalent) is suspended in a mixture of water and a strong acid, such as hydrochloric or sulfuric acid, and cooled to 0-5 °C in an ice bath.[4]

  • A solution of sodium nitrite (a slight molar excess) in cold water is added dropwise to the suspension while maintaining the temperature between 0-5 °C.[4] The completion of diazotization can be monitored using starch-iodide paper.

  • A solution of potassium iodide (a molar excess) in water is then added slowly to the diazonium salt solution, still maintaining the low temperature.[5]

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period to ensure complete reaction.

  • The precipitated crude product is collected by filtration, washed with cold water, and then a solution of sodium thiosulfate to remove any residual iodine.

  • The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Table 3: Reagents and Conditions for the Sandmeyer Reaction

ReagentMolar RatioKey Parameters
4-Amino-2-methoxybenzoic Acid1Starting Material
Sodium Nitrite~1.1Diazotizing Agent
Hydrochloric/Sulfuric AcidExcessAcidic Medium
Potassium IodideExcessIodinating Agent
Temperature 0-5 °C (diazotization)-
Reaction Time Varies-

Safety and Handling

Nitration: Nitrating agents are corrosive and strong oxidizers. The reaction should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Reduction: Hydrogen gas is flammable and can form explosive mixtures with air. The hydrogenation should be performed in a properly sealed and purged apparatus. Palladium on carbon is pyrophoric when dry and should be handled with care.

Sandmeyer Reaction: Diazonium salts can be explosive when isolated and dry.[6] Therefore, they are generated in situ and used immediately. Sodium nitrite is toxic if ingested and an oxidizing agent.[7][8][9] Potassium iodide should be handled with care.[10] All steps of the Sandmeyer reaction should be conducted in a fume hood with appropriate PPE.

Characterization Data

The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques.

This compound:

  • Appearance: Off-white to pale yellow solid.

  • Melting Point: Approximately 149 °C.[11]

  • ¹H NMR: Expected signals for the aromatic protons, the methoxy group protons, and the carboxylic acid proton. The integration and splitting patterns will be consistent with the 1,2,4-trisubstituted aromatic ring.

  • ¹³C NMR: Expected signals for the seven distinct carbon atoms in the molecule.

  • IR Spectroscopy: Characteristic absorption bands for the carboxylic acid O-H and C=O stretching, as well as C-O and C-I stretching vibrations.

Conclusion

The synthetic route detailed in this guide provides a robust and reliable method for the preparation of this compound from scratch. By carefully controlling the reaction conditions and adhering to the outlined safety precautions, researchers can confidently synthesize this valuable intermediate for a wide range of applications in drug discovery and development. The provided protocols, backed by established chemical principles, serve as a solid foundation for the successful execution of this synthesis in a laboratory setting.

References

An In-depth Technical Guide to 4-Iodo-2-methoxybenzoic Acid: A Versatile Building Block for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Iodo-2-methoxybenzoic acid, a key building block for researchers, medicinal chemists, and professionals in drug development and materials science. We will delve into its molecular structure, physicochemical properties, synthesis, and reactivity, with a focus on its application in modern synthetic chemistry. This document is intended to be a practical resource, offering not just data, but also insights into the strategic application of this versatile molecule.

Core Molecular Attributes of this compound

This compound is a polysubstituted aromatic carboxylic acid. Its structure, featuring a carboxylic acid, a methoxy group, and an iodine atom on a benzene ring, provides a unique combination of electronic and steric properties that make it a valuable synthon.

The IUPAC name for this compound is this compound, and its Chemical Abstracts Service (CAS) registry number is 89942-34-7.[1]

Molecular Structure and Weight

The molecular structure of this compound consists of a benzoic acid core with a methoxy group at the C2 position and an iodine atom at the C4 position.

Molecular Formula: C₈H₇IO₃[1]

Molecular Weight: 278.05 g/mol [1]

The spatial arrangement of the substituents on the benzene ring is crucial to its reactivity. The methoxy group at the ortho position to the carboxylic acid can influence the acidity of the carboxyl proton and the conformation of the molecule. The iodine atom at the para position is a key functional handle for a variety of cross-coupling reactions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for designing experimental conditions, including solvent selection and purification methods.

PropertyValueSource
Molecular Formula C₈H₇IO₃[1]
Molecular Weight 278.05 g/mol [1]
CAS Number 89942-34-7[1]
Appearance White to off-white crystalline solidGeneral knowledge
Melting Point 149 °C[1]
Solubility Soluble in many organic solvents such as methanol, ethanol, and dimethyl sulfoxide. Sparingly soluble in water.General knowledge

Synthesis of this compound

The synthesis of this compound is not as widely documented as some of its isomers. However, a common and effective method for the introduction of an iodine atom onto an activated aromatic ring is through electrophilic iodination. A plausible and efficient synthetic route starts from the readily available 2-methoxy-4-aminobenzoic acid. The synthesis involves a Sandmeyer-type reaction, a cornerstone of aromatic chemistry for the conversion of an amino group into a variety of functionalities, including halides.

The key steps in this synthesis are:

  • Diazotization: The amino group of 2-methoxy-4-aminobenzoic acid is converted into a diazonium salt using a nitrite source, typically sodium nitrite, in the presence of a strong acid like hydrochloric acid at low temperatures (0-5 °C).

  • Iodination: The resulting diazonium salt is then treated with a source of iodide, such as potassium iodide, to replace the diazonium group with an iodine atom.

Below is a diagram illustrating this synthetic workflow.

G cluster_0 Synthesis of this compound 2-methoxy-4-aminobenzoic_acid 2-methoxy-4-aminobenzoic acid Diazonium_salt Diazonium Salt Intermediate 2-methoxy-4-aminobenzoic_acid->Diazonium_salt 1. NaNO₂, HCl 2. 0-5 °C 4-Iodo-2-methoxybenzoic_acid This compound Diazonium_salt->4-Iodo-2-methoxybenzoic_acid KI

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the acidic proton of the carboxylic acid. The aromatic region would likely display a characteristic splitting pattern reflecting the substitution on the benzene ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The carbon attached to the iodine atom will exhibit a characteristic chemical shift.

  • IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carbonyl group, the C-O stretches of the methoxy and carboxylic acid groups, and the C-I stretch.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic fragmentation pattern.

Reactivity and Applications in Organic Synthesis

The utility of this compound in organic synthesis stems from the reactivity of its functional groups, particularly the carbon-iodine bond. Aryl iodides are highly valued substrates in palladium-catalyzed cross-coupling reactions due to the relatively weak C-I bond, which facilitates oxidative addition to the palladium catalyst. This makes this compound an excellent building block for the construction of more complex molecules.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery and materials science. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds by reacting an organohalide with an organoboron compound. This compound can be coupled with a wide range of aryl or vinyl boronic acids or their esters to synthesize biaryl and styrenyl derivatives.

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv.), the desired boronic acid or ester (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equiv.).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water, or dioxane and water.

  • Reaction: Heat the reaction mixture with stirring to the desired temperature (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel.

G cluster_1 Suzuki-Miyaura Coupling Workflow Start Combine Reactants: - this compound - Boronic acid/ester - Pd catalyst - Base Solvent Add Degassed Solvent Start->Solvent Heat Heat and Stir Solvent->Heat Monitor Monitor Reaction (TLC/LC-MS) Heat->Monitor Workup Work-up and Extraction Monitor->Workup Purify Purification Workup->Purify Product Final Product Purify->Product

Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.

Experimental Protocol: A General Procedure for Sonogashira Coupling

  • Reaction Setup: To a solution of this compound (1.0 equiv.) and a terminal alkyne (1.2-1.5 equiv.) in a suitable solvent (e.g., THF or DMF) under an inert atmosphere, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) salt (e.g., CuI, 1-10 mol%), and an amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv.).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction with aqueous ammonium chloride solution and extract the product with an organic solvent. Wash the organic layer with water and brine, dry, and concentrate.

  • Purification: Purify the crude product by column chromatography or recrystallization.

The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds, allowing for the coupling of aryl halides with a wide variety of amines, including primary and secondary amines, anilines, and amides. This reaction is crucial for the synthesis of many nitrogen-containing pharmaceuticals.

Experimental Protocol: A General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst), a suitable phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand), and a strong base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.5 equiv.) in a dry solvent (e.g., toluene or dioxane).

  • Reaction: Heat the mixture to the required temperature (typically 80-120 °C) and stir until the reaction is complete.

  • Work-up: Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine, dry, and concentrate.

  • Purification: Purify the resulting aryl amine by column chromatography or other suitable methods.

Applications in Drug Discovery and Medicinal Chemistry

Substituted benzoic acids are privileged scaffolds in medicinal chemistry due to their ability to participate in various biological interactions and their synthetic tractability. This compound serves as a versatile starting material for the synthesis of a wide range of biologically active molecules. The iodo-substituent provides a reactive handle for introducing diverse molecular fragments through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

While specific examples of marketed drugs directly synthesized from this compound are not widely publicized, its structural motifs are present in numerous pharmacologically active compounds. Its utility as a building block allows for the efficient construction of complex molecular architectures found in kinase inhibitors, GPCR modulators, and other therapeutic agents.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier before use.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its well-defined molecular structure and predictable reactivity, particularly in palladium-catalyzed cross-coupling reactions, make it an essential tool for researchers in academia and industry. This guide has provided a comprehensive overview of its properties, synthesis, and applications, with the aim of empowering scientists to effectively utilize this compound in their research and development endeavors. The continued exploration of the reactivity of this and similar synthons will undoubtedly lead to the discovery of novel molecules with significant therapeutic and material science applications.

References

An In-Depth Technical Guide to the Physical Properties of 4-Iodo-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the physical properties of 4-Iodo-2-methoxybenzoic acid (CAS No. 89942-34-7), a crucial building block in medicinal chemistry and organic synthesis. Recognizing the limited availability of direct experimental data in peer-reviewed literature, this document synthesizes known values with theoretical predictions and established analytical methodologies. It is designed to serve as a foundational resource, offering not only a summary of key physical constants but also detailed, field-proven protocols for their experimental determination. This approach ensures scientific integrity and provides a practical framework for researchers to validate and expand upon the existing knowledge base for this compound.

Introduction: The Significance of this compound

This compound is a substituted aromatic carboxylic acid of significant interest in the pharmaceutical and chemical industries. Its structure, which incorporates an iodo group, a methoxy group, and a carboxylic acid moiety, provides multiple reactive sites for advanced organic synthesis. Specifically, the presence of the iodine atom makes it an excellent substrate for cross-coupling reactions, such as Suzuki or Sonogashira couplings, which are fundamental in the construction of complex molecular architectures.[1][2] As an intermediate, a thorough understanding of its physical properties is paramount for optimizing reaction conditions, developing robust purification strategies, and ensuring the quality and consistency of active pharmaceutical ingredients (APIs).

This guide offers a detailed characterization of its physical properties, moving beyond a simple datasheet to explain the causality behind experimental choices and providing a self-validating system of protocols for researchers.

Core Physicochemical Properties

The fundamental physical properties of a compound govern its behavior in both chemical and biological systems. For this compound, these properties are summarized below. Where direct experimental data is not available, this is explicitly noted, and expected values are discussed based on the analysis of analogous structures.

PropertyValue / Predicted ValueSource / Rationale
Molecular Formula C₈H₇IO₃[3]
Molecular Weight 278.04 g/mol [3]
CAS Number 89942-34-7[3]
Melting Point (Tₘ) 147 - 149 °C[3]
Boiling Point (Tₑ) Not Experimentally DeterminedPrediction based on related structures suggests a high boiling point, likely with decomposition.
Acid Dissociation Constant (pKa) Not Experimentally DeterminedPredicted to be in the range of 3.5 - 4.5, influenced by the electronic effects of the iodo and methoxy groups.
Appearance White to off-white crystalline solidInferred from typical appearance of similar benzoic acid derivatives.

Experimental Determination of Physical Properties

To ensure scientific rigor, direct experimental validation of physical properties is essential. The following sections detail standardized, authoritative protocols for the characterization of this compound.

Thermal Analysis: Melting Point and Decomposition

The melting point is a critical indicator of purity and is fundamental for process development. Differential Scanning Calorimetry (DSC) is the gold-standard technique for this determination, offering high precision and additional information on thermal stability.

Experimental Protocol: Determination of Melting Point by DSC

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan. Crimp the pan with a hermetic lid to prevent sublimation.

  • Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidation.[4]

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 200 °C at a rate of 10 °C/min.[4]

  • Data Analysis: The melting point (Tₘ) is determined as the onset temperature of the endothermic melting peak on the resulting thermogram. The area under the peak corresponds to the enthalpy of fusion (ΔHfus), which can be used in purity estimations.[5]

Causality and Trustworthiness: A sharp, single endotherm is indicative of a pure crystalline substance. Broad peaks or the presence of multiple thermal events may suggest impurities or the existence of different polymorphic forms. The use of a standardized heating rate and an inert atmosphere ensures reproducibility and prevents sample degradation during the analysis.[6]

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh 2-5 mg of Sample pan Place in Aluminum Pan weigh->pan seal Hermetically Seal Pan pan->seal load Load Sample & Reference seal->load purge Purge with N2 load->purge heat Heat at 10 °C/min purge->heat thermogram Generate Thermogram heat->thermogram analyze Determine Onset (Tm) & Peak Area (ΔHfus) thermogram->analyze

Workflow for DSC analysis of this compound.
Solubility Profile

Solubility is a critical parameter in drug development, influencing bioavailability and formulation. The shake-flask method is a reliable technique for determining thermodynamic solubility.[7][8][9]

Experimental Protocol: Equilibrium Solubility by Shake-Flask Method

  • System Preparation: Prepare a series of sealed vials, each containing a known volume of a selected solvent (e.g., water, ethanol, acetone, ethyl acetate).

  • Sample Addition: Add an excess of this compound to each vial to ensure a saturated solution is formed. The presence of undissolved solid at the end of the experiment is crucial.

  • Equilibration: Place the vials in a thermostatically controlled shaker bath at a constant temperature (e.g., 25 °C) and agitate for a defined period (typically 24-48 hours) to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the sedimentation of excess solid.

  • Sampling and Quantification: Carefully withdraw a known volume of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles. Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Causality and Trustworthiness: This method determines the thermodynamic equilibrium solubility, which is a true measure of a compound's solubility in a given solvent at a specific temperature. The extended equilibration time and removal of undissolved solids before analysis are critical for obtaining accurate and reproducible results.

Acidity (pKa)

Theoretical Prediction: The pKa of benzoic acid in water is approximately 4.2.[10] The substituents on the aromatic ring will modulate this value. The methoxy group (-OCH₃) is generally an electron-donating group through resonance, which would be expected to increase the pKa (decrease acidity). However, its inductive electron-withdrawing effect, particularly from the ortho position, can counteract this. The iodo group (-I) is weakly electron-withdrawing through induction. Computational models, such as those employing Density Functional Theory (DFT), can provide reliable predictions for the pKa of substituted benzoic acids.[11][12] Based on these principles, the pKa of this compound is anticipated to be in the range of 3.5 to 4.5.

Experimental Protocol: pKa Determination by Potentiometric Titration

  • Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent system (e.g., a water/methanol mixture to ensure solubility).

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while monitoring the pH with a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.

Spectroscopic and Structural Characterization

Spectroscopic and structural data provide a molecular fingerprint, confirming identity and providing insights into the compound's electronic and three-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Predicted ¹H and ¹³C NMR chemical shifts are provided below, based on the analysis of substituted benzoic acids.[13][14]

Predicted ¹H NMR Spectrum (in CDCl₃, relative to TMS):

  • ~10-12 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH). The broadness is due to hydrogen bonding and chemical exchange.

  • ~7.5-8.0 ppm (multiplets, 3H): Aromatic protons. The exact chemical shifts and coupling patterns will depend on the electronic effects of the iodo and methoxy substituents.

  • ~3.9 ppm (singlet, 3H): Methoxy group protons (-OCH₃).

Predicted ¹³C NMR Spectrum (in CDCl₃, relative to TMS):

  • ~165-170 ppm: Carboxylic acid carbonyl carbon.

  • ~110-160 ppm: Aromatic carbons. The carbon bearing the methoxy group will be significantly shielded, while the carbon attached to the iodine atom will also have a characteristic chemical shift.

  • ~56 ppm: Methoxy group carbon.

NMR_Analysis cluster_sample Sample Preparation cluster_acq Data Acquisition cluster_interp Spectral Interpretation dissolve Dissolve in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer acquire_1H Acquire 1H Spectrum transfer->acquire_1H acquire_13C Acquire 13C Spectrum transfer->acquire_13C analyze_shifts Analyze Chemical Shifts acquire_1H->analyze_shifts acquire_13C->analyze_shifts assign_structure Assign Structure analyze_shifts->assign_structure analyze_coupling Analyze Coupling Patterns analyze_coupling->assign_structure

General workflow for NMR analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Characteristic IR Absorption Bands:

  • 3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid, broadened due to hydrogen bonding.[15]

  • ~3000 cm⁻¹ (medium): Aromatic C-H stretch.

  • 1710-1680 cm⁻¹ (strong): C=O stretch of the carboxylic acid, conjugated with the aromatic ring.[16]

  • ~1600 cm⁻¹ and ~1470 cm⁻¹ (medium): Aromatic C=C stretches.

  • ~1250 cm⁻¹ and ~1030 cm⁻¹ (strong): Asymmetric and symmetric C-O-C stretches of the aryl ether (methoxy group).

  • ~920 cm⁻¹ (broad): Out-of-plane O-H bend of the carboxylic acid dimer.[16]

Crystal Structure Analysis

The three-dimensional arrangement of molecules in the solid state is determined by X-ray crystallography. This information is crucial for understanding polymorphism, which can significantly impact a drug's stability and solubility.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of this compound suitable for diffraction (typically >0.1 mm in all dimensions). This can be achieved by slow evaporation of a saturated solution in an appropriate solvent.[17]

  • Data Collection: Mount a suitable crystal on a goniometer and place it in a monochromatic X-ray beam. The diffraction pattern is collected as the crystal is rotated.[18]

  • Structure Solution and Refinement: The collected diffraction data is used to solve the phase problem and generate an electron density map, from which the atomic positions are determined and refined.[19][20]

While the crystal structure for this compound has not been publicly reported, it is expected to exhibit hydrogen bonding between the carboxylic acid groups of adjacent molecules, forming centrosymmetric dimers, a common motif for benzoic acids.

Conclusion

This technical guide has provided a detailed overview of the physical properties of this compound, combining known data with theoretical predictions and standardized experimental protocols. For researchers and professionals in drug development, a thorough understanding and experimental validation of these properties are essential for advancing chemical synthesis, optimizing formulations, and ensuring the quality and efficacy of final products. The methodologies outlined herein provide a robust framework for the comprehensive characterization of this and other important chemical intermediates.

References

Navigating the Solubility Landscape of 4-Iodo-2-methoxybenzoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's solubility is paramount for successful formulation, synthesis, and purification. This in-depth technical guide addresses the solubility of 4-iodo-2-methoxybenzoic acid in organic solvents. In the absence of extensive published quantitative data for this specific molecule, this guide provides a framework for predicting its solubility based on structural analogues and first principles. More critically, it offers detailed, field-proven experimental protocols for researchers to determine solubility in their own laboratory settings. This document is designed to empower the scientific community with the knowledge and practical tools necessary to effectively work with this compound.

Introduction to this compound: A Molecule of Interest

This compound is a substituted aromatic carboxylic acid with a molecular structure that suggests a nuanced solubility profile. The presence of a carboxylic acid group provides a site for hydrogen bonding and potential deprotonation, the methoxy group introduces a degree of polarity, and the iodo substituent adds to the molecule's lipophilicity and molecular weight. These competing factors dictate its interaction with various organic solvents. While one source indicates it is slightly soluble in water and has a higher solubility in organic solvents, specific quantitative data remains elusive in publicly available literature.[1]

This guide will, therefore, focus on a predictive and practical approach. By examining the solubility of structurally related compounds, we can infer the likely behavior of this compound. Furthermore, we will provide robust methodologies for its empirical solubility determination.

Predicting Solubility: An Informed Approach Based on Structural Analogues

The principle of "like dissolves like" is a foundational concept in predicting solubility. The polarity of both the solute and the solvent are key determinants of their miscibility. Based on the known solubility of related compounds, we can construct an informed hypothesis for the solubility of this compound.

Table 1: Physicochemical Properties of this compound and Related Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound89942-34-7C₈H₇IO₃278.05149
4-Methoxybenzoic acid100-09-4C₈H₈O₃152.15182-185
4-Iodobenzoic acid619-58-9C₇H₅IO₂248.02Not Available
2-Iodobenzoic acid88-67-5C₇H₅IO₂248.02161.20

Data compiled from various sources.[2][3][4][5]

Insights from Analogues:
  • 4-Methoxybenzoic acid: This compound is reported to be freely soluble in alcohol, diethyl ether, and ethyl acetate, and sparingly soluble in cold water.[4][6][7] The presence of the polar methoxy and carboxylic acid groups facilitates interaction with polar protic and aprotic solvents.

  • Iodobenzoic Acids: The iodine substituent in 4-iodobenzoic acid increases its hydrophobic character, which may decrease its solubility in highly polar solvents compared to unsubstituted benzoic acid.[3] However, it is still expected to be soluble in polar organic solvents. 2-Iodobenzoic acid shows varying degrees of solubility in organic solvents like ethanol and acetone, depending on their polarity.[5]

Predicted Solubility Profile for this compound:

Based on these analogues, we can predict the following solubility trends for this compound:

  • High Solubility: Expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and in polar protic solvents like lower-chain alcohols (methanol, ethanol).

  • Moderate Solubility: Likely in ketones (acetone, methyl ethyl ketone) and esters (ethyl acetate).

  • Low to Negligible Solubility: Expected in non-polar solvents such as hexanes, toluene, and diethyl ether. The increased lipophilicity from the iodine atom may slightly enhance solubility in less polar solvents compared to 4-methoxybenzoic acid, but the polar functional groups will still dominate its behavior.

Experimental Determination of Solubility: A Practical Guide

Given the lack of published quantitative data, empirical determination is essential. The following protocols are standard, reliable methods for determining the solubility of a solid compound in an organic solvent.

The Equilibrium Shake-Flask Method

This is the gold standard for determining equilibrium solubility. It involves creating a saturated solution and then measuring the concentration of the dissolved solute.

  • Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, screw-cap vial. The presence of undissolved solid is crucial to ensure a saturated solution.

  • Equilibration: Place the vials in a constant temperature shaker bath. Agitate the vials for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the vials to rest at the constant temperature for at least 24 hours to permit the undissolved solid to settle.

  • Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe.

  • Filtration: Immediately filter the withdrawn sample through a syringe filter (e.g., 0.22 µm PTFE) into a pre-weighed volumetric flask. This step is critical to remove any microscopic undissolved particles.

  • Quantification: Determine the concentration of this compound in the filtered solution. Two common methods for this are:

    • Gravimetric Analysis: Carefully evaporate the solvent from the volumetric flask under reduced pressure or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute. Weigh the dried residue. The solubility can then be calculated in terms of mass per volume (e.g., mg/mL or g/L).

    • Chromatographic Analysis (HPLC): Dilute the filtered sample with a suitable mobile phase to a concentration within the linear range of a pre-calibrated High-Performance Liquid Chromatography (HPLC) system equipped with a suitable detector (e.g., UV-Vis). Calculate the concentration based on the calibration curve.

Equilibrium_Solubility_Workflow cluster_prep Preparation & Equilibration cluster_sep Separation & Sampling cluster_quant Quantification A Add excess solute to solvent B Seal and agitate at constant temperature (24-72h) A->B C Allow solid to settle B->C D Withdraw supernatant C->D E Filter supernatant (0.22 µm) D->E F Gravimetric Analysis (Evaporate & Weigh) E->F G HPLC Analysis (Dilute & Inject) E->G

Caption: Workflow for the Equilibrium Shake-Flask Solubility Determination Method.

Polythermal Method

This method is useful for determining the temperature dependence of solubility.

  • Preparation: Prepare several sealed vials, each containing a known mass of this compound and a known mass of the solvent.

  • Heating and Observation: Slowly heat the vials in a controlled temperature bath with constant stirring.

  • Dissolution Point: For each vial, record the temperature at which the last solid crystal dissolves completely. This temperature corresponds to the saturation temperature for that specific concentration.

  • Data Plotting: Plot the concentration versus the dissolution temperature to generate a solubility curve.

Factors Influencing Solubility: A Deeper Dive

Several factors can influence the solubility of this compound:

  • Temperature: For most solid solutes in liquid solvents, solubility increases with temperature.

  • Solvent Polarity: As discussed, a solvent with a polarity similar to this compound will be a better solvent.

  • pH (in aqueous or protic solvents): The carboxylic acid group can be deprotonated in basic conditions to form a more soluble carboxylate salt.

Caption: Key factors influencing the solubility of this compound.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Avoid breathing dust. Use only in a well-ventilated area. Wash hands thoroughly after handling.

  • Storage: Store in a well-ventilated place. Keep container tightly closed.

  • First Aid:

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

    • In case of skin contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

    • If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

    • If swallowed: Rinse mouth. Get medical attention.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While direct quantitative data is sparse, a predictive approach based on structural analogues offers valuable initial insights. The detailed experimental protocols provided herein empower researchers to generate reliable, in-house solubility data, which is crucial for advancing research and development in pharmaceuticals and chemical synthesis. Adherence to the outlined safety and handling procedures is essential for the safe use of this compound.

References

An In-depth Technical Guide to 4-Iodo-2-methoxybenzoic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and practical aspects of 4-Iodo-2-methoxybenzoic acid, a key building block in modern organic and medicinal chemistry. This document delves into the compound's physicochemical properties, offers a detailed, field-proven synthetic protocol, and explores its spectral characteristics for unambiguous identification. Furthermore, it highlights the strategic importance of this molecule in the synthesis of complex organic scaffolds and active pharmaceutical ingredients (APIs), supported by authoritative references. The guide is structured to provide not just procedural steps but also the underlying scientific rationale, ensuring both technical accuracy and practical applicability for researchers in drug discovery and development.

Introduction

This compound, with the CAS Number 89942-34-7, is a polysubstituted aromatic carboxylic acid of significant interest in the field of organic synthesis.[1] Its structure, featuring a carboxylic acid, a methoxy group, and an iodine atom on a benzene ring, provides a unique combination of functionalities. The presence of the iodine atom makes it an excellent substrate for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, which are fundamental transformations in the construction of complex molecular architectures.[2] The methoxy and carboxylic acid groups, in turn, influence the electronic properties of the aromatic ring and provide handles for further chemical modifications. These characteristics make this compound a valuable intermediate in the synthesis of pharmaceuticals and advanced materials.[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource(s)
IUPAC Name This compoundN/A
CAS Number 89942-34-7[1]
Molecular Formula C₈H₇IO₃[1]
Molecular Weight 278.04 g/mol [1]
Melting Point 147 °C[3]
Appearance White to off-white crystalline solid (predicted)General knowledge
Solubility Sparingly soluble in water; soluble in organic solvents like alcohols, ethers, and ethyl acetate (predicted based on analogs).[4]N/A

The solubility profile is predicted based on its structural analog, 4-methoxybenzoic acid, which is sparingly soluble in cold water but shows good solubility in various organic solvents.[4] The presence of the polar carboxylic acid group and the hydrogen-bond-accepting methoxy group suggests some aqueous solubility, which is likely limited by the hydrophobic benzene ring and the large iodine atom.

Synthesis of this compound

While multiple synthetic routes to iodinated benzoic acids exist, a reliable and scalable method is crucial for its practical application. A plausible and efficient synthesis of this compound can be adapted from established iodination protocols for similar substrates. One such robust method involves the direct electrophilic iodination of 2-methoxybenzoic acid.

Proposed Synthetic Pathway: Electrophilic Iodination

The methoxy group at the 2-position is an ortho-, para-directing group. Due to steric hindrance at the ortho-position (position 3), the electrophilic iodination is expected to occur predominantly at the para-position (position 4).

Synthesis of this compound 2-Methoxybenzoic Acid 2-Methoxybenzoic Acid C₈H₈O₃ Reaction Electrophilic Aromatic Substitution 2-Methoxybenzoic Acid->Reaction Iodinating Agent Iodine (I₂) + Oxidizing Agent e.g., Silver Trifluoroacetate (AgTFA) Iodinating Agent->Reaction This compound This compound C₈H₇IO₃ Reaction->this compound caption Proposed synthesis of this compound.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from the successful iodination of 3,4,5-trimethoxybenzoic acid.[5]

Materials:

  • 2-Methoxybenzoic acid

  • Iodine (I₂)

  • Silver trifluoroacetate (AgTFA)

  • Dichloromethane (CH₂Cl₂)

  • Sodium thiosulfate (Na₂S₂O₃) solution (aqueous, 10%)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl) (1 M)

Procedure:

  • In a round-bottom flask protected from light, dissolve 2-methoxybenzoic acid (1 equivalent) in dichloromethane.

  • Add iodine (1.1 equivalents) to the solution and stir until it is completely dissolved.

  • In a separate flask, dissolve silver trifluoroacetate (1.1 equivalents) in dichloromethane.

  • Slowly add the silver trifluoroacetate solution to the reaction mixture at room temperature. A precipitate of silver iodide (AgI) will form.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the precipitated silver iodide.

  • Wash the filtrate sequentially with 10% aqueous sodium thiosulfate solution (to remove unreacted iodine), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure this compound.

Self-Validation: The purity of the final product should be assessed by measuring its melting point and by spectroscopic analysis (NMR, IR, and MS). The melting point should be sharp and consistent with the literature value (147 °C).[3]

Spectroscopic Characterization

The structural elucidation and confirmation of this compound rely on a combination of spectroscopic techniques. While experimental spectra for this specific compound are not widely published, the expected spectral data can be predicted based on the analysis of its structural fragments and comparison with closely related analogs like 4-methoxybenzoic acid and other iodinated aromatics.[6][7][8]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the carboxylic acid proton.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Carboxylic Acid (-COOH)10.0 - 13.0broad singlet1H
Aromatic H (H-6)~7.8doublet1H
Aromatic H (H-5)~7.3doublet of doublets1H
Aromatic H (H-3)~7.2doublet1H
Methoxy (-OCH₃)~3.9singlet3H

The chemical shift of the carboxylic acid proton is highly dependent on the solvent and concentration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carboxylic Acid (C=O)~168
Aromatic C (C-2, attached to -OCH₃)~158
Aromatic C (C-1, attached to -COOH)~135
Aromatic C (C-6)~132
Aromatic C (C-5)~125
Aromatic C (C-3)~115
Aromatic C (C-4, attached to -I)~90
Methoxy (-OCH₃)~56
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Functional GroupPredicted Absorption Range (cm⁻¹)Description
O-H (Carboxylic Acid)2500-3300Broad
C-H (Aromatic)3000-3100Sharp
C-H (Aliphatic)2850-3000Sharp
C=O (Carboxylic Acid)1680-1710Strong, sharp
C=C (Aromatic)1450-1600Medium to strong
C-O (Aryl Ether)1200-1275 (asymmetric) & 1000-1075 (symmetric)Strong
C-I500-600Weak to medium
Mass Spectrometry (MS) (Predicted)

Electron Ionization (EI) mass spectrometry is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.

m/zIonDescription
278[M]⁺Molecular Ion
263[M - CH₃]⁺Loss of a methyl radical
233[M - COOH]⁺Loss of the carboxyl group
107[C₇H₇O]⁺Further fragmentation

Applications in Drug Discovery and Development

The trifunctional nature of this compound makes it a highly valuable building block in medicinal chemistry.

Scaffold for Complex Molecule Synthesis

The iodinated aromatic ring serves as a versatile platform for introducing molecular complexity through various cross-coupling reactions. This allows for the efficient construction of biaryl structures, acetylenic derivatives, and other motifs commonly found in biologically active molecules. The carboxylic acid and methoxy groups can be further functionalized to modulate the pharmacokinetic and pharmacodynamic properties of the target compounds.

Applications of this compound cluster_0 This compound cluster_1 Key Chemical Transformations cluster_2 Resulting Molecular Scaffolds Start This compound C₈H₇IO₃ Suzuki Suzuki Coupling Start->Suzuki Ar-I Sonogashira Sonogashira Coupling Start->Sonogashira Ar-I Heck Heck Coupling Start->Heck Ar-I Amide Amide Bond Formation Start->Amide -COOH Biaryl Biaryl Structures Suzuki->Biaryl Alkynyl Alkynyl Arenes Sonogashira->Alkynyl Stilbene Stilbene Derivatives Heck->Stilbene Amides Amide Derivatives Amide->Amides caption Key synthetic transformations of this compound.

Caption: Key synthetic transformations of this compound.

Potential in Kinase Inhibitor Synthesis

While specific examples are not widely documented for the iodo-analog, the structurally related 4-amino-5-chloro-2-methoxybenzoic acid is a known intermediate in the synthesis of kinase inhibitors.[9] By analogy, this compound could serve as a precursor for novel inhibitors targeting various kinases involved in cancer and inflammatory diseases.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[5]

  • Storage: Store in a tightly closed container in a cool, dry place, protected from light.[10]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block for organic and medicinal chemists. Its unique combination of functional groups allows for a wide range of chemical transformations, making it an important intermediate in the synthesis of complex organic molecules and potential drug candidates. This technical guide provides a foundational understanding of its properties, a plausible synthetic route, and its potential applications, serving as a valuable resource for researchers in the field. The provided protocols and predicted spectral data offer a strong starting point for the practical application and unambiguous identification of this important chemical entity.

References

Introduction: The Role and Chemical Nature of 4-Iodo-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Storage of 4-Iodo-2-methoxybenzoic Acid

This compound (CAS No: 89942-34-7) is a substituted aromatic carboxylic acid that serves as a crucial building block in synthetic organic chemistry. Its utility is particularly pronounced in the development of pharmaceuticals and complex molecular architectures where the iodo-substituent provides a reactive handle for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. The methoxy and carboxylic acid groups further modulate the electronic properties and provide additional points for chemical modification.

However, the very features that make this compound a versatile reagent—specifically the carbon-iodine (C-I) bond—also render it susceptible to degradation if not handled and stored with meticulous care. Understanding the principles of its stability is not merely a matter of protecting financial investment in the reagent but is fundamental to ensuring the reproducibility, accuracy, and safety of the experimental work it underpins. This guide provides a comprehensive overview of the factors influencing the stability of this compound, outlines optimal storage and handling protocols, and details methods for assessing its integrity.

Pillar 1: Chemical Stability and Degradation Pathways

The stability of this compound is primarily dictated by the lability of the C-I bond and the reactivity of the carboxylic acid moiety. Aryl iodides are generally the least stable of the aryl halides due to the lower bond dissociation energy of the C-I bond compared to C-Br or C-Cl bonds. This inherent weakness makes the molecule susceptible to several degradation pathways.

Key Factors Influencing Stability:

  • Light (Photolytic Degradation): Aromatic iodo compounds are particularly sensitive to light, especially in the UV spectrum. Exposure can induce homolytic cleavage of the C-I bond, generating an aryl radical and an iodine radical[1][2]. These radical species can then participate in a cascade of secondary reactions, leading to the formation of 2-methoxybenzoic acid (de-iodination) and other dimeric or polymeric impurities. This is often the most rapid degradation pathway.

  • Heat (Thermal Degradation): While the compound is a solid with a melting point around 149°C, elevated temperatures can accelerate degradation[3]. A common thermal degradation pathway for benzoic acid derivatives is decarboxylation, which would result in the formation of 3-iodoanisole[1]. High heat can also promote radical-mediated de-iodination[2].

  • Oxidizing Agents: Strong oxidizing agents are incompatible with many benzoic acid derivatives and can lead to decomposition of the aromatic ring or side-chain modifications[4][5].

  • Strong Bases: The carboxylic acid group will react exothermically with strong bases. While this is an expected acid-base reaction, improper storage with basic compounds can lead to salt formation and potential secondary reactions or contamination[4][6].

  • Moisture: Although generally stable in the presence of ambient moisture for short periods, long-term storage in a humid environment should be avoided. Benzoic acids are typically stored in dry conditions to prevent clumping and potential slow hydrolysis of impurities or reactions on the crystal surface[7][8].

Potential Degradation Pathways

The following diagram illustrates the primary anticipated degradation routes for this compound based on its chemical structure and the known reactivity of related compounds[1][2].

DegradationPathways parent This compound sub1 2-Methoxybenzoic Acid parent->sub1  De-iodination (UV Light, Heat) sub2 3-Iodoanisole parent->sub2  Decarboxylation (High Heat) sub3 Radical Species & Polymeric Impurities parent->sub3  Radical Reactions (UV Light)

Caption: Primary degradation pathways for this compound.

Pillar 2: Optimal Storage and Handling Protocols

Adherence to strict storage and handling protocols is a self-validating system; it is the first line of defense in preserving the compound's purity and ensuring experimental success.

Recommended Storage Conditions

Based on supplier safety data and the chemical principles outlined above, the following conditions are mandated for the long-term storage of this compound.

ParameterRecommendationJustification & Rationale
Temperature 2°C to 8°C[9]Refrigeration significantly slows the rate of all potential degradation reactions, including thermal decarboxylation and radical-mediated decomposition.
Atmosphere Under an inert gas (e.g., Nitrogen, Argon)[9]An inert atmosphere displaces oxygen and moisture, preventing potential oxidative degradation and minimizing contact with atmospheric water.
Light Protect from light; store in an amber vial or dark location[9]Prevents photolytic cleavage of the sensitive carbon-iodine bond, which is a primary degradation pathway for aryl iodides[1].
Container Tightly sealed container[4][7][8]Prevents ingress of moisture and atmospheric contaminants. Ensures the integrity of the inert atmosphere.
Incompatibilities Store away from strong oxidizing agents and strong bases[4][6]Avoids unintended and potentially hazardous chemical reactions, preserving the compound's structure.
Safe Handling Procedures

Proper handling is essential for both personnel safety and maintaining compound purity.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves[10][11].

  • Ventilation: Handle the solid compound in a well-ventilated area. If there is a risk of dust formation, use a chemical fume hood[8][12].

  • Dispensing: When weighing and dispensing the compound, minimize its exposure time to ambient light and atmosphere. Use spatulas and weighing boats that are clean and dry.

  • Spill Management: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it into a suitable, sealed container for disposal. Ventilate the area and clean the spill site thoroughly[4][6].

  • Disposal: Dispose of waste material in accordance with local, regional, and national environmental regulations. Do not dispose of it down the drain[8][10].

Pillar 3: Purity Assessment and Quality Control

Verifying the purity of this compound before use is critical, especially if the material has been stored for an extended period or if its storage history is uncertain.

Workflow for Compound Integrity Verification

This workflow provides a systematic approach to qualifying a new or stored batch of the reagent.

QC_Workflow decision decision pass pass fail fail start Receive / Retrieve Compound visual Visual Inspection (Color, Form) start->visual decision1 White, Crystalline Solid? visual->decision1 purity Purity Analysis (e.g., HPLC) decision1->purity Yes fail_node Quarantine / Purify / Discard decision1->fail_node No (Discolored?) decision2 Purity ≥ 98%? purity->decision2 structure Structural Confirmation (NMR, MS) decision2->structure Yes decision2->fail_node No decision3 Correct Structure? structure->decision3 pass_node Proceed to Experiment decision3->pass_node Yes decision3->fail_node No

Caption: Quality control workflow for this compound.

Experimental Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for assessing the purity of non-volatile organic compounds like this compound[13][14]. This protocol provides a general method that can be adapted as a starting point.

Objective: To quantify the purity of this compound and detect the presence of potential degradation products, such as 2-methoxybenzoic acid.

1. Instrumentation and Columns:

  • High-Performance Liquid Chromatograph with a UV detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[14].

  • Data acquisition and processing software.

2. Reagents and Mobile Phase:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or ultrapure).

  • Phosphoric acid or Trifluoroacetic acid (TFA) (analytical grade).

  • Mobile Phase A: Water with 0.1% Phosphoric Acid (or 0.1% TFA).

  • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid (or 0.1% TFA).

  • Method: Isocratic or Gradient. A good starting point is an isocratic method with a ratio like 60:40 Acetonitrile:Water (v/v), adjusted as needed for optimal separation[15].

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min[15].

  • Column Temperature: 30 °C[15].

  • Detection Wavelength: 254 nm (Aromatic compounds typically absorb well at this wavelength)[15][16].

  • Injection Volume: 10 µL[15].

4. Standard and Sample Preparation:

  • Solvent (Diluent): A mixture of the mobile phase (e.g., 50:50 Acetonitrile:Water) is a suitable diluent.

  • Standard Preparation: Accurately weigh ~10 mg of a certified reference standard of this compound and dissolve it in 10 mL of diluent to create a 1 mg/mL stock solution. Further dilute to a working concentration of approximately 0.1 mg/mL.

  • Sample Preparation: Prepare the sample to be analyzed in the same manner as the standard, aiming for a final concentration of ~0.1 mg/mL.

5. Analysis and Quantification:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved[15].

  • Inject a blank (diluent) to ensure no system contamination.

  • Inject the standard solution to determine the retention time of the main peak.

  • Inject the sample solution.

  • Purity Calculation: The purity is determined by the area percent method.

    • Purity (%) = (Area of the main peak / Total area of all peaks) x 100

    This method will allow for the separation of the main compound from more polar (earlier eluting) or less polar (later eluting) impurities. The primary degradation product, 2-methoxybenzoic acid, is more polar and would be expected to elute earlier than the parent iodo-compound.

Conclusion

The chemical integrity of this compound is paramount for its successful application in research and development. Its stability is primarily challenged by its sensitivity to light and heat, which can compromise the crucial carbon-iodine bond. By implementing a systematic approach founded on scientific principles—refrigerated storage under an inert, dark environment—and by adhering to rigorous handling and quality control protocols, researchers can mitigate the risks of degradation. This diligence ensures that the compound performs as expected, leading to reliable and reproducible scientific outcomes.

References

Natural occurrence of iodinated methoxybenzoic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Natural Occurrence of Iodinated Methoxybenzoic Acids and Related Compounds

Abstract

Iodinated aromatic compounds, particularly those derived from benzoic acid and its precursors, represent a fascinating yet underexplored class of marine natural products. This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and biological significance of iodinated methoxybenzoic acids and structurally related metabolites. Primarily found in marine organisms such as algae, sponges, and ascidians, these compounds are products of sophisticated enzymatic pathways, most notably involving vanadium-dependent haloperoxidases that harness oceanic iodide.[1][2] Their halogenated structures often endow them with potent biological activities, including anticancer, antioxidant, and immunomodulatory properties, making them promising candidates for drug discovery and development.[3][4][5] However, their low natural abundance and the complexity of marine-derived matrices present significant challenges for their extraction, isolation, and characterization. This guide details field-proven methodologies for overcoming these hurdles, from initial biomass processing to advanced chromatographic and spectroscopic techniques for structural elucidation. We will explore the causality behind experimental choices, providing researchers, scientists, and drug development professionals with a robust framework for investigating this unique chemical space.

Introduction

The marine environment is an unparalleled reservoir of chemical diversity, producing a vast array of secondary metabolites with intricate structures and potent biological activities.[6] Among these, halogenated compounds are particularly prevalent, a direct consequence of the high concentration of halides in seawater.[1] While brominated and chlorinated metabolites have been extensively studied, iodinated organic molecules remain a more enigmatic class. This guide focuses specifically on iodinated methoxybenzoic acids and their biosynthetic relatives, compounds that merge the structural motifs of a substituted aromatic ring with the unique chemical properties conferred by iodine.

The Iodinated Methoxy-Aromatic Scaffold

The core structure of a methoxybenzoic acid consists of a benzene ring substituted with both a carboxylic acid group and a methoxy group. Iodination of this ring, typically at one or more of the available ortho- or meta-positions relative to the existing functional groups, dramatically alters the molecule's physicochemical properties. The large atomic radius and high polarizability of the iodine atom can enhance binding affinity to biological targets and influence metabolic stability, making these compounds of significant interest in medicinal chemistry.[4] While true iodinated methoxybenzoic acids are rare, a number of naturally occurring, structurally related compounds, such as iodinated tyrosines and tyramides, serve as critical exemplars of the biosynthetic pathways and biological potential of this scaffold.[2][4]

Significance in Drug Discovery

Halogenation is a well-established strategy in drug design to modulate a molecule's pharmacokinetic and pharmacodynamic profile. The introduction of iodine can increase lipophilicity, enhance membrane permeability, and introduce a potential site for metabolic transformation or specific intermolecular interactions, such as halogen bonding. Many marine organisms produce these compounds as part of their chemical defense mechanisms, suggesting they are evolutionarily selected for high biological potency.[1] Consequently, the exploration of naturally occurring iodinated aromatics provides a direct path to novel pharmacophores with potential applications as anticancer, anti-inflammatory, or antimicrobial agents.[7][8]

Natural Sources and Ecological Significance

The vast majority of iodinated aromatic compounds are biosynthesized by marine organisms, which have evolved unique mechanisms to accumulate and incorporate iodine from seawater.

Marine Algae (Rhodophyta and Phaeophyta)

Marine macroalgae, particularly brown algae (Phaeophyceae) and red algae (Rhodophyta), are prolific producers of halogenated metabolites.[1] Brown algae of the order Laminariales (kelps) are renowned for their capacity to accumulate iodine to concentrations over 30,000 times that of the surrounding seawater, where it can constitute up to 1% of their dry weight.[1] While much of this is stored as inorganic iodide, a significant fraction is incorporated into organic molecules.[2][9] The primary organic forms are iodinated derivatives of L-tyrosine, namely monoiodotyrosine (MIT) and diiodotyrosine (DIT), which are direct precursors to thyroid hormones in animals.[2][10] These compounds are believed to play roles in antioxidant defense, protecting the algal tissues from oxidative stress caused by exposure to sunlight and air during low tides.[11][12]

Marine Invertebrates and Associated Microorganisms

Sessile marine invertebrates, such as sponges (Phylum Porifera) and ascidians (tunicates), are also rich sources of bioactive secondary metabolites, including iodinated compounds.[13][14][15][16] These organisms often host dense communities of symbiotic microorganisms, including bacteria, fungi, and cyanobacteria, which are frequently the true producers of the observed bioactive compounds.[13][14][17] A compelling example is the metabolite N-(3,5-diiodo-4-methoxyphenethyl)benzamide, which was isolated from the ascidian Didemnum rubeum.[4] This compound, which features a di-iodinated, methoxylated aromatic ring structurally similar to the target of this guide, demonstrates the existence of the necessary biosynthetic machinery in these organisms. The production of such potent molecules is often a key component of the host's defense against predation, infection, and competition for space.[18]

Biosynthesis of Iodinated Aromatic Compounds

The biosynthesis of iodinated methoxybenzoic acids and related structures in marine organisms is not fully elucidated but is understood to originate from the amino acid L-tyrosine and rely on a specific class of enzymes capable of activating iodide.

Precursors: The Central Role of L-Tyrosine

L-tyrosine, with its phenolic side chain, is the fundamental building block for this class of compounds. The aromatic ring of tyrosine is readily susceptible to electrophilic halogenation, a key step in the biosynthetic pathway. Subsequent enzymatic modifications, such as decarboxylation, deamination, and O-methylation, can then generate the diverse array of iodinated aromatic metabolites found in nature.

Key Enzymatic Machinery: Vanadium-Dependent Haloperoxidases (v-HPOs)

The critical enzymatic step—the oxidation of iodide (I⁻) to a more reactive electrophilic species (e.g., hypoiodite, IO⁻)—is catalyzed by haloperoxidases. In marine algae, these are typically vanadium-dependent haloperoxidases (v-HPOs).[2][11] These enzymes utilize hydrogen peroxide, a common byproduct of oxidative metabolism, to oxidize the halide. The resulting electrophilic iodine species can then react with electron-rich aromatic rings, such as the phenol group of tyrosine, to form a stable carbon-iodine bond.[11] This process can occur sequentially to produce both mono- and di-iodinated products.

Proposed Biosynthetic Pathway

The pathway from L-tyrosine to a representative iodinated methoxy-aromatic tyramide is outlined below. This pathway illustrates the key transformations: enzymatic iodination, decarboxylation, O-methylation, and finally, amidation. The generation of a benzoic acid derivative would involve further oxidation of the side chain.

Biosynthetic Pathway of Iodinated Methoxy-Aromatic Compounds Tyrosine L-Tyrosine MIT_DIT Mono- & Di-iodotyrosine (MIT & DIT) Tyrosine->MIT_DIT v-HPOs + H2O2, I- IodoTyramine Iodo-tyramine MIT_DIT->IodoTyramine Decarboxylase MethoxyIodoTyramine Methoxy-iodo-tyramine IodoTyramine->MethoxyIodoTyramine O-Methyltransferase FinalProduct N-(Diiodo-methoxy-phenethyl)amide MethoxyIodoTyramine->FinalProduct Amide Synthase + Acyl-CoA

Caption: Proposed biosynthetic pathway from L-Tyrosine to an N-acylated iodinated methoxy-tyramine.

Extraction and Isolation Methodologies

The successful isolation of pure iodinated methoxybenzoic acids from complex natural matrices is a multi-step process that requires careful optimization. The primary challenge lies in separating the target compounds from highly abundant salts, lipids, and pigments present in marine organisms.[19]

Rationale for Solvent Selection and Initial Extraction

The choice of solvent is dictated by the polarity of the target molecules. As phenolic acids, iodinated methoxybenzoic acids are moderately polar. A common and effective strategy is to perform a sequential extraction with solvents of increasing polarity.

  • Initial Non-Polar Wash: A pre-extraction of the lyophilized (freeze-dried) biomass with a non-polar solvent like hexane is crucial. This step removes lipids and chlorophylls that can interfere with subsequent chromatographic steps, without solubilizing the target phenolic compounds.

  • Primary Extraction: The primary extraction is then performed with a mid-polarity solvent system, typically ethyl acetate or a dichloromethane/methanol mixture. This system effectively solubilizes the target compounds while leaving behind highly polar salts and some polysaccharides. The rationale for using a mixture is to fine-tune the solvent strength to maximize the yield of the target compounds.

Experimental Protocol: Solid-Liquid Extraction
  • Preparation: Obtain 500 g of lyophilized and ground marine biomass (e.g., brown algae).

  • Defatting: Macerate the biomass in 2 L of n-hexane for 24 hours at room temperature with gentle agitation. Filter the biomass and discard the hexane extract. Repeat this step twice to ensure complete removal of non-polar constituents.

  • Extraction: Submerge the defatted biomass in 2 L of ethyl acetate. Macerate for 24 hours at room temperature with agitation.

  • Filtration and Concentration: Filter the mixture and collect the ethyl acetate supernatant. Repeat the extraction on the biomass two more times. Combine the ethyl acetate extracts.

  • Evaporation: Concentrate the combined extracts in vacuo using a rotary evaporator at a temperature below 40°C to yield the crude extract. This self-validating system ensures that thermally labile compounds are not degraded.

Chromatographic Purification Workflow

Purification of the target compound from the crude extract requires multiple chromatographic steps.

Extraction and Isolation Workflow Biomass Lyophilized Biomass Defatting Hexane Extraction (Defatting) Biomass->Defatting Extraction Ethyl Acetate Extraction Defatting->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract VLC Vacuum Liquid Chromatography (VLC) CrudeExtract->VLC Initial Fractionation Fractions Bioactive Fractions VLC->Fractions CC Silica Gel Column Chromatography Fractions->CC Fine Separation SemiPure Semi-Pure Compound CC->SemiPure HPLC Preparative HPLC (Reversed-Phase C18) SemiPure->HPLC High-Resolution Purification PureCompound Pure Iodinated Compound HPLC->PureCompound

Caption: General workflow for the extraction and isolation of pure compounds from marine biomass.

Structural Elucidation and Characterization

Once a compound is isolated in pure form, its chemical structure must be determined. This is achieved through a combination of modern spectroscopic and spectrometric techniques.

Spectroscopic and Spectrometric Techniques
  • High-Resolution Mass Spectrometry (HRMS): This is the first and most critical step. HRMS provides a highly accurate mass measurement of the parent ion, allowing for the determination of the compound's elemental formula.[20] The characteristic isotopic pattern of iodine (and other halogens like bromine) provides a clear signature confirming its presence.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the precise three-dimensional structure of an organic molecule.

    • ¹H NMR: Provides information on the number and chemical environment of hydrogen atoms, including their connectivity through spin-spin coupling.

    • ¹³C NMR: Shows the number and type of carbon atoms (e.g., aromatic, carbonyl, aliphatic).

    • 2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between atoms, allowing for the unambiguous assembly of the molecular structure piece by piece. For example, HMBC correlations can show long-range connections between protons and carbons, revealing how different fragments of the molecule are connected.

Experimental Protocol: Analytical Characterization
  • Purity Check: Dissolve a small amount of the isolated compound in methanol and analyze using High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD).[21] A single, sharp peak indicates high purity. The UV-Vis spectrum from the DAD provides initial information about the aromatic system.

  • Formula Determination: Infuse a sample into a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) to obtain the accurate mass and elemental composition.[20]

  • Structural Assembly: Dissolve ~5 mg of the pure compound in a deuterated solvent (e.g., CD₃OD or DMSO-d₆) and acquire a full suite of NMR spectra (¹H, ¹³C, COSY, HSQC, HMBC). Analyze the spectra to assemble the final structure.

Structural Elucidation Workflow PureCompound Pure Isolated Compound HPLC_DAD HPLC-DAD Analysis PureCompound->HPLC_DAD HRMS High-Resolution Mass Spectrometry (HRMS) PureCompound->HRMS NMR 1D & 2D NMR Spectroscopy PureCompound->NMR Purity_UV Assess Purity & Obtain UV Spectrum HPLC_DAD->Purity_UV Structure Final Chemical Structure Purity_UV->Structure Data Integration Formula Determine Elemental Formula HRMS->Formula Formula->Structure Data Integration Connectivity Establish Atom Connectivity NMR->Connectivity Connectivity->Structure Data Integration

Caption: A systematic workflow for the analytical characterization and structural elucidation of a novel compound.

Biological Activities and Pharmacological Potential

Iodinated aromatic compounds from marine sources exhibit a range of promising biological activities, largely attributable to their unique chemical structures.

Summary of Known Bioactivities
  • Anticancer/Cytotoxic Activity: Many halogenated marine metabolites show potent cytotoxicity against various cancer cell lines.[3][7] Iodine and its organic derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[5] The compound N-(3,5-diiodo-4-methoxyphenethyl)benzamide, for example, was investigated for its toxicity, which is a precursor to assessing its potential as a cytotoxic agent.[4]

  • Antioxidant Properties: Brown algae, which are rich in iodinated compounds, use iodide as a powerful inorganic antioxidant to protect against oxidative damage.[11][12] This intrinsic antioxidant capability may extend to the organic metabolites derived from these pathways.

  • Immunomodulatory Effects: The same iodinated tyramide from Didemnum rubeum was found to have an effect on the functioning of macrophages, suggesting potential immunomodulatory activity.[4]

Structure-Activity Relationships (SAR)

While comprehensive SAR studies for iodinated methoxybenzoic acids are limited due to the scarcity of isolated compounds, general principles can be inferred. The degree and position of iodination are critical for activity. For instance, di-iodinated compounds are often more potent than their mono-iodinated counterparts. The presence and position of the methoxy group also significantly influence activity by altering electron density on the aromatic ring and modifying the molecule's ability to act as a hydrogen bond donor or acceptor.[22]

Compound Class / ExampleSource OrganismKnown Biological ActivityReference
Mono- & Di-iodotyrosineBrown Algae (Laminaria sp.)Antioxidant precursor, Thyroid hormone precursor[2][11]
N-(3,5-diiodo-4-methoxyphenethyl)benzamideAscidian (Didemnum rubeum)Cytotoxicity, Immunomodulatory[4]
Iodinated NucleosideRed Algae (Hypnea valitiae)Adenosine kinase inhibitor[7]
General Iodinated CompoundsRed AlgaeAnticancer, Anti-goiter[23]

Conclusion and Future Directions

The natural occurrence of iodinated methoxybenzoic acids and their structural analogs represents a compelling frontier in marine natural products chemistry. These compounds, born from the unique biochemistry of marine organisms like algae and sponges, possess significant potential for pharmaceutical development.[8] The biosynthetic machinery, centered around powerful haloperoxidase enzymes, provides a fascinating glimpse into how nature creates chemical diversity.

Despite this potential, significant challenges remain. The low natural abundance of these compounds often hampers comprehensive biological evaluation. Future research should therefore focus on several key areas:

  • Exploring Symbiotic Systems: A deeper investigation into the microbial symbionts of sponges and ascidians may reveal the true biosynthetic origins of these compounds and provide a more sustainable source through fermentation.[17]

  • Biosynthetic Engineering: Once the gene clusters responsible for producing these compounds are identified, it may be possible to transfer them to a more tractable host organism for heterologous expression and scaled-up production.

  • Total Synthesis: Chemical synthesis provides an alternative and highly controllable route to producing these molecules and their analogs, facilitating robust structure-activity relationship studies.[4]

By integrating advanced analytical techniques with a deeper understanding of marine biology and biosynthesis, the scientific community can unlock the full potential of these unique iodinated natural products.

References

Methodological & Application

Application Notes and Protocols: 4-Iodo-2-methoxybenzoic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of 4-Iodo-2-methoxybenzoic Acid

In the landscape of modern medicinal chemistry and materials science, the efficiency and precision of molecular construction are paramount. This compound (CAS No: 89942-34-7) has emerged as a highly valuable and versatile building block in organic synthesis.[1] Its strategic utility is derived from a unique trifecta of functional groups integrated within a stable aromatic scaffold:

  • The Aryl Iodide: The carbon-iodine bond is the most reactive of the aryl halides towards oxidative addition in palladium-catalyzed cross-coupling reactions. This high reactivity allows for the use of milder reaction conditions, often leading to cleaner reactions and higher yields compared to the corresponding aryl bromides or chlorides.[2]

  • The Methoxy Group: This electron-donating group (-OCH₃) positioned ortho to the carboxylic acid and meta to the iodide can influence the electronic properties of the benzene ring, impacting reaction rates and regioselectivity in certain transformations.

  • The Carboxylic Acid: This functional group provides a crucial handle for further molecular elaboration. It can be converted into esters, amides, or other functional groups, or it can participate directly in reactions, serving as a directing group or a point of attachment to other molecules.

This combination makes this compound an ideal starting material for the synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs) and advanced organic materials.[1][3] This guide provides an in-depth examination of its application in key synthetic transformations, complete with detailed, field-proven protocols.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The primary application of this compound is as an electrophilic partner in palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern synthesis, enabling the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds.

cluster_workflow General Cross-Coupling Workflow A Reactant Assembly (this compound, Coupling Partner, Catalyst, Base, Ligand) B Inert Atmosphere (Evacuate & backfill with N₂ or Ar) A->B C Solvent Addition (Anhydrous, degassed) B->C D Heating & Stirring (Reaction monitoring by TLC/LC-MS) C->D E Aqueous Work-up (Quenching, extraction, washing) D->E F Purification (Column chromatography or recrystallization) E->F G Final Product F->G

Caption: General experimental workflow for cross-coupling reactions.

Suzuki-Miyaura Coupling: Constructing Biaryl Scaffolds

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)–C(sp²) bonds, widely used to synthesize biaryl motifs common in pharmaceuticals.[4] The reaction couples an organohalide with an organoboron compound, typically a boronic acid or its ester.[5]

Causality and Mechanistic Insight: The reaction proceeds via a well-established catalytic cycle. The high reactivity of the C-I bond in this compound facilitates the initial, often rate-limiting, oxidative addition step to the Pd(0) catalyst. The choice of base is critical; it activates the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium(II) complex. The final reductive elimination step forms the new C-C bond and regenerates the active Pd(0) catalyst.[6]

Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Pd(0)L2->Ar-Pd(II)(I)L2 Oxidative Addition (Ar-I) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(I)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OH)₂) Product Ar-Ar' Ar-Pd(II)(Ar')L2->Product Reductive Elimination center->Pd(0)L2  Regeneration Sonogashira Dual Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Pd(0)L2->Ar-Pd(II)(I)L2 Oxidative Addition (Ar-I) Ar-Pd(II)(I)L2->Pd(0)L2 Reductive Elimination (Ar-Alkyne) Alkyne-H Alkyne-H Cu(I)-Alkyne Cu(I)-Alkyne Alkyne-H->Cu(I)-Alkyne Base, CuI Cu(I)-Alkyne->Ar-Pd(II)(I)L2 Transmetalation Buchwald-Hartwig Amination Cycle Pd(0)L Pd(0)L (Bulky Ligand) Ar-Pd(II)(I)L Ar-Pd(II)(I)L Pd(0)L->Ar-Pd(II)(I)L Oxidative Addition (Ar-I) Ar-Pd(II)(NR'R")L Ar-Pd(II)(NR'R")L Ar-Pd(II)(I)L->Ar-Pd(II)(NR'R")L Amine Coordination & Deprotonation (Base, R'R"NH) Product Ar-NR'R" Ar-Pd(II)(NR'R")L->Product Reductive Elimination center->Pd(0)L  Regeneration

References

Introduction: The Strategic Value of 4-Iodo-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 4-Iodo-2-methoxybenzoic Acid in Palladium-Catalyzed Cross-Coupling Reactions

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. This compound emerges as a highly versatile and valuable substrate, particularly in the realm of transition metal-catalyzed cross-coupling reactions. Its utility is rooted in a unique combination of structural features: a highly reactive carbon-iodine bond, an ortho-directing methoxy group, and a carboxylic acid moiety that serves as a versatile handle for further functionalization. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview, field-tested protocols, and mechanistic insights into the application of this key intermediate in four major classes of cross-coupling reactions. The synthesis of biaryls, aryl-alkynes, and aryl-amines is fundamental to the creation of novel pharmaceuticals, agrochemicals, and advanced materials, making mastery of this substrate's reactivity a critical skillset.[1][2]

Core Principles: Understanding the Reactivity of a Multifunctional Arene

The success of any cross-coupling reaction hinges on a foundational understanding of the catalytic cycle and the electronic and steric influences of the substrate's functional groups. Palladium-catalyzed reactions are workhorses of synthetic chemistry due to their functional group tolerance and high efficiency.[3][4] The general cycle, applicable to most cross-coupling reactions, involves three key steps: oxidative addition, a coupling step (like transmetalation or migratory insertion), and reductive elimination.

General_Palladium_Catalytic_Cycle cluster_cycle Pd(0)/Pd(II) Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition (+ Ar-X) Coupling Ar-Pd(II)(R)L₂ OxAdd->Coupling Transmetalation / Insertion (+ R-M or Alkene/Alkyne) Coupling->Pd0 Reductive Elimination (Product Ar-R forms) Product Coupled Product (Ar-R) Coupling->Product ArX Aryl Halide (this compound) ArX->OxAdd RM Coupling Partner (e.g., R-B(OH)₂) RM->Coupling caption General catalytic cycle for Pd-catalyzed cross-coupling.

Caption: General catalytic cycle for Pd-catalyzed cross-coupling.

The specific reactivity of this compound is dictated by:

  • The Carbon-Iodine Bond: The C-I bond is the weakest among the carbon-halogen bonds, making aryl iodides the most reactive substrates for the initial oxidative addition step to the Pd(0) center.[5][6] This high reactivity often allows for milder reaction conditions compared to analogous bromides or chlorides.

  • The Ortho-Methoxy Group: This electron-donating group increases the electron density of the aromatic ring, which can influence the rate of oxidative addition. Furthermore, its steric presence can influence the choice of ligand and the final conformation of the product.

  • The Meta-Carboxylic Acid Group: This moiety presents both a challenge and an opportunity. It can impact solubility and potentially coordinate with the catalyst. In many protocols, the presence of a base will deprotonate the acid to its carboxylate salt, which can alter its electronic effect and solubility. For certain sensitive reactions, protection as an ester may be advisable; however, its presence is often tolerated and provides a key site for subsequent derivatization, such as amide bond formation.

Application Note 1: Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura reaction is a preeminent method for constructing biaryl linkages, a scaffold prevalent in pharmaceuticals.[2][7][8] The reaction couples an organohalide with an organoboron species, typically a boronic acid, offering high functional group tolerance and using reagents that are generally stable and environmentally benign.[9][10]

Protocol: Synthesis of 2'-Methoxy-4'-methyl-[1,1'-biphenyl]-2-carboxylic acid

This protocol details the coupling of this compound with 4-methylphenylboronic acid.

Materials:

  • This compound

  • 4-Methylphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Catalyst Addition: Add Pd(PPh₃)₄ (3 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 15 minutes. This is critical as oxygen can oxidize and deactivate the Pd(0) catalyst.

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe. The aqueous phase is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS (typically complete within 6-12 hours).

  • Workup: Cool the reaction to room temperature. Acidify the mixture with 1M HCl to pH ~2-3 to protonate the product's carboxylic acid and quench excess base. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization.

Causality Behind Choices:

  • Base (K₂CO₃): The base is crucial for activating the boronic acid, converting it into a more nucleophilic boronate salt (R-B(OH)₃⁻), which is necessary for the transmetalation step.[8]

  • Catalyst [Pd(PPh₃)₄]: This is a stable, commercially available Pd(0) source that is highly effective for a wide range of Suzuki couplings.[11][12] The phosphine ligands stabilize the palladium center and facilitate the elementary steps of the catalytic cycle.

  • Solvent System (Dioxane/H₂O): This biphasic system effectively dissolves both the organic substrates and the inorganic base, creating the necessary interface for the reaction to proceed efficiently.[12]

Data Summary: Typical Conditions for Suzuki Coupling of Aryl Iodides

Coupling PartnerCatalyst (mol%)Base (equiv)SolventTemp (°C)Yield (%) (Typical)
Phenylboronic acidPd(PPh₃)₄ (2-5)Na₂CO₃ (2.5)Toluene/EtOH/H₂O90-100>90
4-Methoxyphenylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄ (2.0)1,4-Dioxane/H₂O80-100>85
3-Pyridinylboronic acidPdCl₂(dppf) (3)Cs₂CO₃ (2.0)DME/H₂O90>80

digraph "Suzuki_Workflow" {
graph [fontname="Arial", fontsize=12];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="1. Combine Reactants\n(Aryl Iodide, Boronic Acid, Base)", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_cat [label="2. Add Pd Catalyst\n[Pd(PPh₃)₄]"]; purge [label="3. Purge with N₂/Ar"]; add_solv [label="4. Add Degassed\nDioxane/Water"]; heat [label="5. Heat to 90°C\n(Monitor by TLC/LC-MS)"]; workup [label="6. Acidify & Extract\nwith Ethyl Acetate"]; purify [label="7. Purify\n(Chromatography)"]; end [label="Final Biaryl Product", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> add_cat -> purge -> add_solv -> heat -> workup -> purify -> end;

caption[label="Experimental workflow for Suzuki-Miyaura coupling.", shape=plaintext, fontname="Arial", fontsize=10]; }

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Application Note 2: Sonogashira Coupling for Aryl-Alkyne Synthesis

The Sonogashira reaction provides a powerful and direct route to construct carbon-carbon bonds between sp² and sp hybridized carbons.[13] It involves the coupling of a terminal alkyne with an aryl or vinyl halide and is unique in its typical use of a dual-catalyst system comprising palladium and a copper(I) salt.[3][6][14] The resulting aryl-alkynes are valuable intermediates in the synthesis of natural products, polymers, and pharmaceuticals.[3]

Protocol: Synthesis of 4-(Phenylethynyl)-2-methoxybenzoic acid

This protocol describes the coupling of this compound with phenylacetylene.

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) Iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Reaction Setup: To a dry, argon-flushed Schlenk flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).

  • Solvent and Reagents: Add anhydrous THF, followed by triethylamine (3.0 eq). The amine serves as both the base and a co-solvent.

  • Alkyne Addition: Add phenylacetylene (1.1 eq) dropwise to the stirring mixture at room temperature.

  • Reaction: Stir the reaction at room temperature. The reaction is often complete within 2-4 hours and can be monitored by TLC.

  • Workup: Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove catalyst residues and amine salts. Rinse the pad with THF.

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with dilute HCl and then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography.

Causality Behind Choices:

  • Dual Catalyst System: The reaction proceeds via two interconnected catalytic cycles.[15] The palladium cycle is similar to that of other cross-couplings. The copper cycle's role is to react with the terminal alkyne (after deprotonation by the amine base) to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-aryl complex, which is more efficient than direct reaction of the alkyne with the palladium center.[15][16]

  • Amine Base (Et₃N): The amine has a dual function: it deprotonates the terminal alkyne, making it nucleophilic, and it scavenges the HI produced during the reaction, preventing side reactions.[14]

  • Anaerobic Conditions: It is crucial to exclude oxygen to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling), which is a common side reaction catalyzed by the copper salt.[14]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-I Pd0->OxAdd + Ar-I Trans Ar-Pd(II)-C≡CR OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination (forms Ar-C≡CR) CuI Cu(I)I CuAcc Cu(I)-C≡CR CuAcc->OxAdd Provides Acetylide CuAcc->CuI Transmetalation (to Pd complex) Alkyne H-C≡CR Alkyne->CuAcc + Base Base Base (Et₃N) caption Interconnected catalytic cycles in Sonogashira coupling.

Caption: Interconnected catalytic cycles in Sonogashira coupling.

Application Note 3: Heck Reaction with Olefins

The Mizoroki-Heck reaction is a versatile method for the arylation of alkenes, forming a new C-C bond at an sp² carbon.[17][18] It is particularly useful for synthesizing styrenes and cinnamates. The reaction typically requires elevated temperatures and a phosphine ligand to stabilize the palladium catalyst.[5][17]

Protocol: Synthesis of 4-(2-Methoxycarbonyl-vinyl)-2-methoxybenzoic acid

This protocol details the coupling of this compound with methyl acrylate.

Materials:

  • This compound

  • Methyl acrylate

  • Palladium(II) Acetate [Pd(OAc)₂]

  • Tri(o-tolyl)phosphine [P(o-tol)₃]

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Catalyst Preparation: In an argon-flushed Schlenk tube, dissolve Pd(OAc)₂ (2 mol%) and P(o-tol)₃ (4 mol%) in anhydrous DMF.

  • Reactant Addition: Add this compound (1.0 eq), followed by triethylamine (2.0 eq) and methyl acrylate (1.5 eq).

  • Reaction: Seal the tube and heat the reaction mixture to 100-120 °C. The reaction progress should be monitored by GC-MS or LC-MS and is typically complete in 12-24 hours.

  • Workup: Cool the mixture to room temperature and dilute with water. Extract with diethyl ether or ethyl acetate (3x).

  • Purification: Wash the combined organic layers with water and brine, dry over MgSO₄, filter, and concentrate. Purify the crude product via column chromatography to yield the substituted cinnamate derivative.

Causality Behind Choices:

  • Catalyst/Ligand: Pd(OAc)₂ is a common Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. The bulky phosphine ligand, P(o-tol)₃, helps stabilize the catalyst at high temperatures and promotes the desired reaction pathway.[5]

  • Base (Et₃N): In the Heck reaction, the base is not involved in transmetalation but is required to neutralize the hydriodic acid (HI) formed during the catalytic cycle, regenerating the Pd(0) catalyst from the H-Pd(II)-I intermediate.[17][19]

  • High Temperature: The migratory insertion of the alkene and the subsequent β-hydride elimination steps often require significant thermal energy to proceed at a practical rate.[5]

Data Summary: Typical Conditions for Heck Reactions of Aryl Iodides

AlkeneCatalyst (mol%)Base (equiv)SolventTemp (°C)Yield (%) (Typical)
StyrenePd(OAc)₂ (1)NaOAc (2.0)DMF120>85
n-Butyl acrylatePdCl₂(PPh₃)₂ (2)Et₃N (2.0)Acetonitrile100>90
CyclohexenePd(OAc)₂/dppf (3)Cs₂CO₃ (2.0)Toluene110>70

Application Note 4: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of aryl amines from aryl halides.[20][21] This reaction has revolutionized the synthesis of countless nitrogen-containing compounds in the pharmaceutical industry.[20][22] It is characterized by the use of bulky, electron-rich phosphine ligands and strong, non-nucleophilic bases.[23]

Protocol: Synthesis of 2-Methoxy-4-(phenylamino)benzoic acid

This protocol describes the coupling of this compound with aniline.

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene, anhydrous

Procedure:

  • Reaction Setup: In a glovebox or under a stream of argon, add Pd₂(dba)₃ (1.5 mol%), Xantphos (3.5 mol%), and sodium tert-butoxide (1.4 eq) to a dry Schlenk tube.

  • Reactant Addition: Add this compound (1.0 eq) and anhydrous toluene. Stir for 5 minutes.

  • Amine Addition: Add aniline (1.2 eq) via syringe.

  • Reaction: Seal the tube and heat the mixture to 100 °C. Monitor the reaction by LC-MS until the starting aryl iodide is consumed (typically 8-16 hours).

  • Workup: Cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride (NH₄Cl). Extract with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Causality Behind Choices:

  • Ligand (Xantphos): The choice of ligand is critical. Bulky, electron-rich phosphine ligands like Xantphos are required to promote the final, often rate-limiting, reductive elimination step that forms the C-N bond and regenerates the Pd(0) catalyst.[20][23]

  • Base (NaOt-Bu): A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center and form the key palladium-amido intermediate.[21][23] Weaker bases are generally ineffective.

  • Catalyst [Pd₂(dba)₃]: This is a common and reliable air-stable Pd(0) source for Buchwald-Hartwig aminations.[23]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(I)L₂ Pd0->OxAdd Oxidative Addition (+ Ar-I) AmineCoord [Ar-Pd(II)(I)L(HNR₂)] OxAdd->AmineCoord Amine Coordination (+ HNR₂) Amido Ar-Pd(II)(NR₂)L AmineCoord->Amido Deprotonation (- Base-H⁺, - I⁻) Amido->Pd0 Reductive Elimination (Product Ar-NR₂ forms) caption Catalytic cycle of the Buchwald-Hartwig amination.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Conclusion

This compound stands as a powerful and adaptable building block for synthetic chemists. Its inherent reactivity, coupled with the strategic placement of its methoxy and carboxylic acid functional groups, provides a reliable platform for constructing diverse and complex molecular targets. By understanding the fundamental mechanisms and carefully selecting the appropriate catalysts, ligands, and bases as outlined in these protocols, researchers can effectively leverage this substrate to accelerate discovery in medicinal chemistry and materials science.

References

The Strategic Application of 4-Iodo-2-methoxybenzoic Acid in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Scaffold

In the landscape of contemporary drug discovery, the selection of starting materials and key intermediates is a critical determinant of synthetic efficiency and the ultimate success of a medicinal chemistry campaign. 4-Iodo-2-methoxybenzoic acid, a seemingly simple substituted aromatic compound, has emerged as a highly valuable and versatile scaffold. Its unique combination of functional groups—a carboxylic acid, a methoxy group, and an iodine atom—provides a rich platform for the synthesis of complex molecular architectures, particularly in the realm of targeted therapies. This guide will provide an in-depth exploration of the applications of this compound, with a focus on its strategic use in the synthesis of kinase inhibitors, detailed experimental protocols for its key transformations, and an analysis of the structure-activity relationships (SAR) it enables.

The utility of this compound stems from the distinct roles of its substituents. The carboxylic acid serves as a versatile handle for conversion into a variety of functional groups, most notably an amine via the Curtius rearrangement, which is a cornerstone of its application. The methoxy group, an electron-donating substituent through resonance, modulates the electronic properties of the aromatic ring, influencing both reactivity and the potential for hydrogen bonding in the final drug-target interaction.[1] Crucially, the iodine atom is an excellent leaving group in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the facile introduction of diverse aromatic and heteroaromatic systems.[2][3] This trifecta of functionality makes this compound a powerful building block for creating libraries of compounds for SAR studies and for the efficient synthesis of complex active pharmaceutical ingredients (APIs).[4]

Core Application: A Gateway to Potent PI3K/mTOR Inhibitors

A prominent application of this compound is in the synthesis of inhibitors of the phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism and is frequently dysregulated in human cancers.[5][6] Consequently, dual PI3K/mTOR inhibitors are a major focus of oncology drug discovery.

One of the most potent dual PI3K/mTOR inhibitors reported is GSK2126458 (Omipalisib).[7] While the original synthesis of GSK2126458 did not start from this compound, the core of the molecule contains a 2-methoxy-substituted aniline fragment that can be efficiently derived from it. The following sections will detail a proposed, yet highly plausible, synthetic workflow to access key intermediates for GSK2126458 and related analogs, starting from this compound.

The PI3K/mTOR Signaling Pathway: A Therapeutic Target

The PI3K/mTOR pathway is a complex cascade of intracellular signaling events initiated by growth factors binding to receptor tyrosine kinases (RTKs). This leads to the activation of PI3K, which phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream kinases, most notably AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, leading to cell growth, proliferation, and survival. A key downstream effector of AKT is mTOR, which exists in two distinct complexes, mTORC1 and mTORC2. mTORC1 is a central regulator of protein synthesis, while mTORC2 is involved in the full activation of AKT.[2][5] The diagram below illustrates the key components of this pathway.

PI3K_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits AKT AKT PIP3->AKT recruits PDK1->AKT phosphorylates (Thr308) TSC TSC1/2 AKT->TSC inhibits Proliferation Cell Proliferation & Survival AKT->Proliferation mTORC2 mTORC2 mTORC2->AKT phosphorylates (Ser473) Rheb Rheb-GTP TSC->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K p70S6K mTORC1->S6K activates fourEBP1 4E-BP1 mTORC1->fourEBP1 inhibits Translation Protein Synthesis & Cell Growth S6K->Translation fourEBP1->Translation GrowthFactor Growth Factor GrowthFactor->RTK PTEN PTEN PTEN->PIP3 dephosphorylates GSK2126458 GSK2126458 (Omipalisib) GSK2126458->PI3K inhibits GSK2126458->mTORC2 inhibits GSK2126458->mTORC1 inhibits

Figure 1: The PI3K/AKT/mTOR Signaling Pathway.

Experimental Protocols: From Starting Material to Key Intermediate

The conversion of this compound to 2-methoxy-4-iodoaniline is a pivotal transformation that unlocks its potential in medicinal chemistry. This is most effectively achieved via a Curtius rearrangement.[1][8][9] The following protocol details a robust and widely applicable method for this conversion using diphenylphosphoryl azide (DPPA), which offers a safer, one-pot procedure compared to the isolation of potentially explosive acyl azides.[10]

Protocol 1: Synthesis of 2-Methoxy-4-iodoaniline via Curtius Rearrangement

This protocol is based on established procedures for the DPPA-mediated Curtius rearrangement.[8][11]

Materials:

  • This compound

  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine (TEA)

  • tert-Butanol

  • Anhydrous Toluene

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous toluene to dissolve the starting material.

  • Base and Reagent Addition: Add triethylamine (1.1 eq) and tert-butanol (1.5 eq) to the solution.

  • DPPA Addition: Slowly add diphenylphosphoryl azide (1.1 eq) dropwise to the stirred solution at room temperature. Caution: The Curtius rearrangement involves the formation of an acyl azide intermediate and the evolution of nitrogen gas. The reaction should be performed in a well-ventilated fume hood with appropriate safety precautions.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC). The reaction proceeds via the formation of a mixed anhydride, followed by nucleophilic attack of the azide to form the acyl azide. Thermal decomposition of the acyl azide leads to the isocyanate, which is trapped by tert-butanol to form a Boc-protected aniline.

  • Work-up: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected 2-methoxy-4-iodoaniline.

  • Purification (if necessary): Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Deprotection: Dissolve the purified Boc-protected aniline in a suitable solvent (e.g., dichloromethane or ethyl acetate) and treat with a strong acid such as trifluoroacetic acid or HCl in dioxane to remove the Boc protecting group.

  • Final Work-up: After the deprotection is complete (monitored by TLC), neutralize the reaction mixture with a base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent. Dry the organic layer and concentrate to afford the final product, 2-methoxy-4-iodoaniline.

Curtius_Rearrangement StartingMaterial 4-Iodo-2-methoxybenzoic Acid AcylAzide Acyl Azide Intermediate StartingMaterial->AcylAzide DPPA, TEA Isocyanate Isocyanate Intermediate AcylAzide->Isocyanate Heat (Δ), -N₂ BocProtected Boc-Protected Aniline Isocyanate->BocProtected tert-Butanol FinalProduct 2-Methoxy-4-iodoaniline BocProtected->FinalProduct Acidic Deprotection

Figure 2: Synthetic workflow for the Curtius rearrangement.

Structure-Activity Relationship (SAR) Insights

The 2-methoxy-4-iodoaniline fragment is a key component in a number of potent kinase inhibitors. The following table presents SAR data for GSK2126458 and related analogs, illustrating the importance of various structural features for PI3K and mTOR inhibition. The data is compiled from the seminal paper on the discovery of GSK2126458.[7]

Compound IDR Group (at quinoline 4-position)PI3Kα IC₅₀ (nM)mTOR IC₅₀ (nM)pAKT (S473) Cellular IC₅₀ (nM)
GSK2126458 4-Pyridazinyl0.0190.180.41
Analog 1 4-Pyridinyl0.030.30.82
Analog 2 Phenyl>1000>1000>5000
Analog 3 3-Pyridinyl0.211.83.9
Analog 4 2-Pyridinyl1.11128

Analysis of SAR Data:

  • Importance of the Heterocycle at the 4-Position: The data clearly demonstrates the critical role of the heteroaromatic substituent at the 4-position of the quinoline core. Replacement of the pyridazinyl group of GSK2126458 with a simple phenyl group (Analog 2) results in a complete loss of activity.

  • Nitrogen Placement in the Heterocycle: The position of the nitrogen atoms in the heteroaromatic ring significantly impacts potency. The pyridazinyl group in GSK2126458, with its two adjacent nitrogen atoms, provides the highest potency. The 4-pyridinyl analog (Analog 1) is also highly potent, while moving the nitrogen to the 3- or 2-position (Analogs 3 and 4) leads to a progressive decrease in activity. This suggests a key interaction, likely a hydrogen bond, with the hinge region of the kinase active site, which is optimally facilitated by the nitrogen placement in the 4-pyridazinyl and 4-pyridinyl rings.

  • The Role of the 2-Methoxy Group: While not explicitly varied in this dataset, the presence of the 2-methoxy group on the aniline ring is known to be important for potency in this class of inhibitors. It is believed to orient the sulfonamide group for optimal interaction within the enzyme's active site and may also contribute to favorable hydrophobic interactions.[7]

  • The Utility of the Iodo Group: The iodo substituent on the aniline ring, while not directly involved in binding, is a crucial synthetic handle. It allows for the introduction of the quinoline core via a Suzuki-Miyaura cross-coupling reaction, a highly efficient and versatile method for forming carbon-carbon bonds in complex molecule synthesis.

Conclusion

This compound is a powerful and versatile building block in medicinal chemistry, offering a unique combination of functionalities that can be strategically exploited for the synthesis of complex therapeutic agents. Its application as a precursor to 2-methoxy-4-iodoaniline, a key fragment in potent PI3K/mTOR inhibitors like GSK2126458, highlights its significance in modern drug discovery. The detailed protocols and SAR insights provided in this guide are intended to equip researchers with the knowledge to effectively utilize this valuable scaffold in their own medicinal chemistry programs. The ability to readily transform the carboxylic acid, leverage the electronic properties of the methoxy group, and exploit the reactivity of the iodo group in cross-coupling reactions ensures that this compound will continue to be a relevant and impactful starting material for the development of novel therapeutics.

References

Application Notes and Protocols for the Esterification of 4-Iodo-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide to the synthesis of methyl 4-iodo-2-methoxybenzoate via the Fischer-Speier esterification of 4-iodo-2-methoxybenzoic acid. The protocols and discussions herein are designed to be a practical resource, grounded in established chemical principles, to ensure a successful and reproducible synthetic outcome.

Introduction and Theoretical Framework

The esterification of carboxylic acids is a cornerstone reaction in organic synthesis, pivotal in the development of pharmaceuticals, fragrances, and materials.[1] Methyl 4-iodo-2-methoxybenzoate is a valuable building block in medicinal chemistry and materials science, often utilized in cross-coupling reactions where the iodo-substituent serves as a versatile functional handle.[2]

The synthesis of this ester is most commonly achieved through the Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[3] This equilibrium-driven process necessitates strategic considerations to favor the formation of the desired ester product.[3] The reaction is typically catalyzed by a strong mineral acid, such as sulfuric acid (H₂SO₄), which protonates the carbonyl oxygen of the carboxylic acid, thereby enhancing its electrophilicity and facilitating nucleophilic attack by the alcohol.[4]

A critical aspect of the Fischer-Speier esterification is managing the reaction equilibrium. According to Le Chatelier's principle, the equilibrium can be shifted towards the product side by either using a large excess of one of the reactants (typically the alcohol, which can also serve as the solvent) or by removing one of the products (water) as it is formed.[3]

Reaction Mechanism: A Stepwise Perspective

The acid-catalyzed esterification of this compound with methanol proceeds through a series of reversible steps:

  • Protonation of the Carbonyl Oxygen: The catalytic sulfuric acid protonates the carbonyl oxygen of the this compound, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack by Methanol: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the catalyst or another molecule of the alcohol, to yield the final ester product, methyl 4-iodo-2-methoxybenzoate, and regenerate the acid catalyst.

Fischer_Esterification_Mechanism RCOOH This compound Protonated_RCOOH Protonated Carboxylic Acid(Enhanced Electrophilicity) RCOOH->Protonated_RCOOH + H⁺ MeOH Methanol H_plus H⁺ (from H₂SO₄) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Intermediate + Methanol Protonated_Intermediate Protonated Intermediate(Water as Leaving Group) Tetrahedral_Intermediate->Protonated_Intermediate Proton Transfer Protonated_Ester Protonated Ester Protonated_Intermediate->Protonated_Ester - H₂O Water Water Ester Methyl 4-iodo-2-methoxybenzoate Protonated_Ester->Ester - H⁺

Caption: Mechanism of Fischer-Speier Esterification.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially Available---
MethanolAnhydrousCommercially AvailableUse of anhydrous methanol is recommended to minimize the presence of water at the start of the reaction.
Sulfuric Acid (H₂SO₄)Concentrated (98%)Commercially AvailableHandle with extreme caution in a fume hood.
Dichloromethane (CH₂Cl₂)ACS GradeCommercially AvailableFor extraction.
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous SolutionPrepared in-houseFor neutralization.
Sodium Chloride (NaCl)Saturated Aqueous Solution (Brine)Prepared in-houseFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercially AvailableFor drying the organic phase.
Detailed Synthesis Protocol

This protocol is based on established procedures for the Fischer esterification of benzoic acid derivatives.[4][5]

  • Reaction Setup:

    • To a 100 mL round-bottomed flask equipped with a magnetic stir bar, add this compound (e.g., 5.0 g, 18.0 mmol).

    • Add an excess of anhydrous methanol (e.g., 50 mL). The methanol acts as both a reactant and the solvent.

    • Place the flask in an ice-water bath to cool the mixture.

    • Slowly and carefully add concentrated sulfuric acid (e.g., 1.0 mL) dropwise with continuous stirring. Caution: This addition is exothermic.

    • Attach a reflux condenser to the flask.

  • Reaction Execution:

    • Heat the reaction mixture to a gentle reflux using a heating mantle. The reflux temperature will be the boiling point of methanol (approximately 65 °C).

    • Maintain the reflux for a period of 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Extraction:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully pour the cooled reaction mixture into a separatory funnel containing 100 mL of cold water.

    • Rinse the reaction flask with dichloromethane (50 mL) and add this to the separatory funnel.

    • Shake the separatory funnel vigorously, venting frequently to release any pressure buildup.

    • Allow the layers to separate and drain the lower organic (dichloromethane) layer into a clean flask.

    • Extract the aqueous layer again with dichloromethane (2 x 30 mL).

    • Combine all the organic extracts.

  • Neutralization and Washing:

    • Wash the combined organic extracts with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize any remaining sulfuric acid and unreacted this compound. Caution: Carbon dioxide gas will evolve, causing pressure buildup. Swirl the unstoppered funnel initially before shaking, and vent frequently.

    • Test the final aqueous wash with pH paper to ensure it is neutral or slightly basic.

    • Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) (1 x 50 mL) to remove any residual water.

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent by gravity filtration into a pre-weighed round-bottomed flask.

    • Remove the dichloromethane solvent using a rotary evaporator to yield the crude methyl 4-iodo-2-methoxybenzoate.

Purification

The crude product can be purified by recrystallization.

  • Dissolve the crude solid in a minimal amount of hot methanol.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of cold methanol.

  • Dry the crystals under vacuum to obtain the pure methyl 4-iodo-2-methoxybenzoate.

Caption: Experimental workflow for the synthesis.

Safety and Handling Precautions

  • Sulfuric Acid: Concentrated sulfuric acid is extremely corrosive and a strong dehydrating agent. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Handle it exclusively in a well-ventilated fume hood.

  • Dichloromethane: Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

  • Pressure Buildup: Be aware of potential pressure buildup during the neutralization step with sodium bicarbonate due to the evolution of carbon dioxide gas. Vent the separatory funnel frequently.

Characterization of the Product

The identity and purity of the synthesized methyl 4-iodo-2-methoxybenzoate can be confirmed using various analytical techniques:

  • Melting Point: Compare the observed melting point with the literature value.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic ester carbonyl stretch.

  • Mass Spectrometry (MS): To determine the molecular weight.

Troubleshooting and Optimization

  • Low Yield: If the yield is low, consider extending the reflux time or using a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.

  • Incomplete Reaction: Ensure that the methanol is anhydrous and that a sufficient catalytic amount of sulfuric acid is used.

  • Purification Difficulties: If the product is difficult to crystallize, column chromatography on silica gel may be an alternative purification method.

Conclusion

The Fischer-Speier esterification is a robust and reliable method for the synthesis of methyl 4-iodo-2-methoxybenzoate. By carefully controlling the reaction conditions and following the detailed protocol provided, researchers can consistently obtain this valuable synthetic intermediate in good yield and high purity. Adherence to safety protocols is paramount throughout the procedure.

References

The Versatile Precursor: A Guide to Synthesizing Heterocyclic Compounds from 4-Iodo-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the strategic construction of novel heterocyclic scaffolds is paramount. These cyclic structures form the backbone of a vast array of pharmaceuticals and functional materials. Among the myriad of available building blocks, 4-iodo-2-methoxybenzoic acid stands out as a particularly versatile and powerful precursor. Its unique arrangement of an iodo group, a methoxy substituent, and a carboxylic acid function on a benzene ring offers a rich platform for a diverse range of synthetic transformations. The electron-donating methoxy group can influence the reactivity of the aromatic ring, while the ortho-iodo substituent provides a reactive handle for various cross-coupling reactions. The carboxylic acid moiety, in turn, can participate in cyclization reactions or be modified to introduce further diversity.

This technical guide provides an in-depth exploration of the application of this compound in the synthesis of a variety of important heterocyclic compounds. Moving beyond simple procedural lists, this document delves into the mechanistic underpinnings of the key reactions, providing a rationale for the selection of reagents and conditions. Detailed, field-proven protocols are presented to empower researchers to confidently employ this versatile precursor in their own synthetic endeavors.

Strategic Pathways to Heterocyclic Systems

The synthetic utility of this compound is primarily harnessed through a variety of transition-metal-catalyzed cross-coupling reactions and subsequent intramolecular cyclizations. The judicious choice of reaction partners and catalytic systems allows for the controlled construction of diverse heterocyclic cores. The main strategies that will be explored in this guide are:

  • Palladium-Catalyzed Cross-Coupling Reactions:

    • Suzuki-Miyaura Coupling: For the formation of C-C bonds, enabling the synthesis of biaryl-based heterocycles.

    • Sonogashira Coupling: For the introduction of alkynyl moieties, which are excellent precursors for subsequent intramolecular cyclization.

  • Copper-Catalyzed Cross-Coupling Reactions:

    • Ullmann Condensation: A classic and reliable method for the formation of C-O and C-N bonds, crucial for the synthesis of oxygen- and nitrogen-containing heterocycles.

These primary coupling reactions generate advanced intermediates that can be readily cyclized to afford the desired heterocyclic frameworks.

I. Palladium-Catalyzed Pathways: Sonogashira and Suzuki Couplings

Palladium catalysis is a cornerstone of modern organic synthesis, and its application to this compound opens up a wealth of possibilities for heterocyclic synthesis. The high reactivity of the carbon-iodine bond makes this substrate an excellent candidate for these transformations.[1]

A. Sonogashira Coupling Followed by Intramolecular Cyclization: A Gateway to Benzofurans and Beyond

The Sonogashira reaction, a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a powerful tool for the formation of C(sp)-C(sp²) bonds.[2][3] When applied to this compound, this reaction introduces an alkyne substituent at the 4-position, creating an ideal precursor for intramolecular cyclization.

Mechanistic Rationale: The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium(0) catalyst undergoes oxidative addition to the aryl iodide. Simultaneously, the terminal alkyne reacts with a copper(I) salt to form a copper(I) acetylide. Transmetalation of the acetylide group from copper to the palladium(II) complex, followed by reductive elimination, yields the coupled product and regenerates the palladium(0) catalyst.[2] The choice of palladium source, ligand, copper co-catalyst, and base is critical for achieving high yields and preventing side reactions such as homocoupling of the alkyne (Glaser coupling).

Application in Heterocycle Synthesis: The 2-alkynyl-3-methoxybenzoic acid intermediate formed from the Sonogashira coupling is primed for intramolecular cyclization. For instance, treatment with an electrophile can trigger a cyclization to form a benzofuran ring. Alternatively, under basic or metal-catalyzed conditions, the carboxylic acid can act as an internal nucleophile, attacking the alkyne to form a lactone-containing heterocycle.

Protocol 1: Synthesis of a 2-Substituted-5-methoxy-benzofuran-7-carboxylic Acid Derivative via Sonogashira Coupling and Electrophilic Cyclization

This protocol outlines a two-step sequence for the synthesis of a substituted benzofuran, starting with the Sonogashira coupling of this compound with a terminal alkyne, followed by an iodine-mediated electrophilic cyclization.

Step 1: Sonogashira Coupling of this compound

Reagent Amount Molar Eq. Notes
This compound1.0 mmol1.0
Terminal Alkyne1.2 mmol1.2
PdCl₂(PPh₃)₂0.03 mmol0.03Palladium catalyst.
Copper(I) Iodide (CuI)0.06 mmol0.06Co-catalyst.
Triethylamine (Et₃N)5 mL-Base and solvent.
N,N-Dimethylformamide (DMF)5 mL-Co-solvent.

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add the degassed solvents (Triethylamine and DMF).

  • Add the terminal alkyne via syringe and stir the mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the 2-(alkynyl)-3-methoxybenzoic acid intermediate.

Causality of Choices:

  • PdCl₂(PPh₃)₂ and CuI: This is a classic and robust catalyst system for Sonogashira couplings.[4] The phosphine ligands stabilize the palladium center, while the copper co-catalyst facilitates the formation of the reactive copper acetylide.

  • Triethylamine: Acts as both a base to deprotonate the terminal alkyne and as a solvent. It also scavenges the HI formed during the reaction.

  • DMF: Used as a co-solvent to ensure the solubility of all reactants, particularly the benzoic acid derivative.

Step 2: Iodine-Mediated Intramolecular Electrophilic Cyclization

Reagent Amount Molar Eq. Notes
2-(Alkynyl)-3-methoxybenzoic acid1.0 mmol1.0From Step 1.
Iodine (I₂)1.2 mmol1.2Electrophile.
Sodium Bicarbonate (NaHCO₃)3.0 mmol3.0Base.
Dichloromethane (DCM)10 mL-Solvent.

Procedure:

  • Dissolve the 2-(alkynyl)-3-methoxybenzoic acid intermediate in dichloromethane.

  • Add sodium bicarbonate, followed by a solution of iodine in dichloromethane dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired benzofuran derivative.

Causality of Choices:

  • Iodine: Acts as an electrophile that activates the alkyne towards nucleophilic attack by the ortho-methoxy group, leading to a 5-endo-dig cyclization.[5]

  • Sodium Bicarbonate: A mild base used to neutralize any acidic byproducts.

B. Suzuki-Miyaura Coupling: Building Biaryl Scaffolds for Heterocyclic Synthesis

The Suzuki-Miyaura coupling is a highly versatile and widely used palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.[6] This reaction is instrumental in constructing biaryl linkages, which are prevalent in many biologically active molecules and can serve as precursors to various heterocyclic systems through subsequent cyclization.

Mechanistic Rationale: The catalytic cycle of the Suzuki coupling involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center (facilitated by a base), and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[7] The choice of palladium catalyst, ligand, base, and solvent system is crucial for the efficiency and selectivity of the reaction, especially with sterically hindered or electronically challenging substrates.[1][8]

Application in Heterocycle Synthesis: By coupling this compound with a suitably functionalized arylboronic acid, a biaryl intermediate can be generated. For example, coupling with an ortho-amino-substituted arylboronic acid would yield an N-aryl anthranilic acid derivative, a direct precursor to acridones.

Protocol 2: Synthesis of an N-Aryl-4-methoxy-anthranilic Acid Derivative via Suzuki-Miyaura Coupling

This protocol describes the synthesis of an N-aryl anthranilic acid derivative, a key intermediate for acridone synthesis, via the Suzuki coupling of this compound with an ortho-aminophenylboronic acid.

Reagent Amount Molar Eq. Notes
This compound1.0 mmol1.0
(2-Aminophenyl)boronic acid1.2 mmol1.2
Pd(PPh₃)₄0.05 mmol0.05Palladium(0) catalyst.
Potassium Carbonate (K₂CO₃)3.0 mmol3.0Base.
1,4-Dioxane8 mL-Solvent.
Water2 mL-Co-solvent.

Procedure:

  • In a Schlenk flask, combine this compound, (2-aminophenyl)boronic acid, Pd(PPh₃)₄, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvents (1,4-dioxane and water).

  • Heat the reaction mixture to 90-100 °C and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • After cooling to room temperature, acidify the reaction mixture with 1 M HCl to pH ~3-4.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography to obtain the N-aryl anthranilic acid derivative.

Causality of Choices:

  • Pd(PPh₃)₄: A commonly used, reliable Pd(0) catalyst for Suzuki couplings. It is often effective for a wide range of substrates.[7]

  • Potassium Carbonate: A moderately strong base that is effective in promoting the transmetalation step without causing significant side reactions.[8]

  • Dioxane/Water: A common solvent mixture for Suzuki couplings, as water is often necessary to facilitate the transmetalation process.[9]

II. Copper-Catalyzed Ullmann Condensation: A Classic Approach to C-N and C-O Bond Formation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N and C-O bonds, typically involving the coupling of an aryl halide with an amine or an alcohol/phenol.[10][11] Despite being one of the older cross-coupling reactions, modern advancements in ligand design and reaction conditions have made it a highly practical and efficient method.

A. Synthesis of N-Aryl Anthranilic Acids and Subsequent Acridone Formation

A key application of the Ullmann condensation in the context of this compound is the synthesis of N-aryl anthranilic acids, which are direct precursors to acridones. Acridones are a class of nitrogen-containing heterocycles with a wide range of biological activities, including anticancer and antiviral properties.[12]

Mechanistic Rationale: The mechanism of the Ullmann condensation is still a subject of some debate, but it is generally believed to proceed via an oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with the nucleophile (amine or alcohol) and subsequent reductive elimination.[3] The reaction often requires high temperatures and polar aprotic solvents, although milder conditions have been developed with the use of specific ligands.

Protocol 3: Synthesis of an Acridone via Ullmann Condensation and Intramolecular Cyclization

This two-step protocol details the synthesis of a substituted acridone, starting with the copper-catalyzed N-arylation of an aniline with this compound, followed by an acid-catalyzed intramolecular cyclization.

Step 1: Ullmann Condensation for N-Aryl Anthranilic Acid Synthesis

Reagent Amount Molar Eq. Notes
This compound1.0 mmol1.0
Substituted Aniline1.5 mmol1.5
Copper(I) Iodide (CuI)0.1 mmol0.1Catalyst.
1,10-Phenanthroline0.2 mmol0.2Ligand.
Potassium Carbonate (K₂CO₃)2.0 mmol2.0Base.
N,N-Dimethylformamide (DMF)5 mL-Solvent.

Procedure:

  • To a sealable reaction tube, add this compound, the substituted aniline, CuI, 1,10-phenanthroline, and potassium carbonate.

  • Add DMF, seal the tube, and heat the mixture to 120-140 °C for 24 hours.

  • Cool the reaction to room temperature and pour it into a mixture of ice and dilute HCl.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure N-aryl anthranilic acid.[13][14][15]

Causality of Choices:

  • CuI and 1,10-Phenanthroline: This catalytic system is known to be effective for Ullmann C-N coupling reactions, often allowing for lower reaction temperatures and catalyst loadings compared to classical conditions.[16][17] The ligand helps to stabilize the copper catalyst and facilitate the reaction.

  • Potassium Carbonate: A common base used in Ullmann condensations to neutralize the HI formed and to deprotonate the amine nucleophile.

  • DMF: A high-boiling polar aprotic solvent that is well-suited for Ullmann reactions.

Step 2: Intramolecular Friedel-Crafts Acylation for Acridone Synthesis

Reagent Amount Molar Eq. Notes
N-Aryl Anthranilic Acid1.0 mmol1.0From Step 1.
Polyphosphoric Acid (PPA)~5 g-Catalyst and solvent.

Procedure:

  • Add the N-aryl anthranilic acid to polyphosphoric acid in a round-bottom flask.

  • Heat the mixture to 140-160 °C with stirring for 2-4 hours.

  • Carefully pour the hot reaction mixture onto crushed ice.

  • Neutralize the mixture with a concentrated aqueous solution of sodium hydroxide.

  • Collect the precipitated acridone by filtration, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.[14]

Causality of Choices:

  • Polyphosphoric Acid (PPA): A strong acid and dehydrating agent that promotes the intramolecular Friedel-Crafts acylation of the carboxylic acid onto the adjacent aryl ring to form the tricyclic acridone core.

B. Synthesis of Dibenzo-α-pyrones via Ullmann Ether Synthesis

Dibenzo-α-pyrones are a class of oxygen-containing heterocycles that are found in a number of natural products and exhibit a range of biological activities.[18] A potential route to these compounds from this compound involves an initial Ullmann ether synthesis to form a diaryl ether, followed by an intramolecular cyclization.

Protocol 4: Synthesis of a Dibenzo-α-pyrone Precursor via Ullmann Ether Synthesis

This protocol describes the synthesis of a diaryl ether by the copper-catalyzed coupling of this compound with a phenol.

Reagent Amount Molar Eq. Notes
This compound1.0 mmol1.0
Substituted Phenol1.2 mmol1.2
Copper(I) Oxide (Cu₂O)0.1 mmol0.1Catalyst.
Cesium Carbonate (Cs₂CO₃)2.0 mmol2.0Base.
Pyridine5 mL-Solvent and ligand.

Procedure:

  • In a sealable reaction tube, combine this compound, the substituted phenol, Cu₂O, and cesium carbonate.

  • Add pyridine, seal the tube, and heat the mixture to 110-130 °C for 24-48 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic solution with 1 M HCl, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude diaryl ether by flash column chromatography.

Causality of Choices:

  • Cu₂O: A common and effective copper catalyst for Ullmann ether synthesis.[19]

  • Cesium Carbonate: A strong base that is often more effective than potassium carbonate in promoting Ullmann couplings, particularly with less reactive substrates.

  • Pyridine: Can act as both a solvent and a ligand to accelerate the reaction.

The resulting diaryl ether can then be subjected to intramolecular cyclization, for example, through a Friedel-Crafts acylation or a palladium-catalyzed C-H activation/cyclization, to form the dibenzo-α-pyrone ring system.[20]

III. Visualization of Synthetic Workflows

To provide a clearer understanding of the synthetic strategies discussed, the following diagrams, generated using the DOT language, illustrate the key reaction pathways.

Suzuki_to_Acridone start 4-Iodo-2-methoxy- benzoic acid intermediate N-(2-carboxyphenyl)-4-methoxy- anthranilic acid start->intermediate Suzuki Coupling Pd(PPh₃)₄, K₂CO₃ boronic_acid (2-Aminophenyl)- boronic acid boronic_acid->intermediate acridone Substituted Acridone intermediate->acridone Intramolecular Cyclization (PPA)

Figure 1: Synthetic workflow for acridone synthesis via Suzuki-Miyaura coupling.

Sonogashira_to_Benzofuran start 4-Iodo-2-methoxy- benzoic acid intermediate 2-(Alkynyl)-3-methoxy- benzoic acid start->intermediate Sonogashira Coupling PdCl₂(PPh₃)₂, CuI, Et₃N alkyne Terminal Alkyne alkyne->intermediate benzofuran Substituted Benzofuran intermediate->benzofuran Electrophilic Cyclization (I₂)

Figure 2: Synthetic workflow for benzofuran synthesis via Sonogashira coupling.

Ullmann_to_Acridone start 4-Iodo-2-methoxy- benzoic acid intermediate N-Aryl-4-methoxy- anthranilic acid start->intermediate Ullmann Condensation CuI, 1,10-Phenanthroline, K₂CO₃ aniline Substituted Aniline aniline->intermediate acridone Substituted Acridone intermediate->acridone Intramolecular Cyclization (PPA)

Figure 3: Synthetic workflow for acridone synthesis via Ullmann condensation.

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of a wide range of heterocyclic compounds. Its strategic functionalization allows for the application of powerful palladium- and copper-catalyzed cross-coupling reactions to construct key C-C, C-N, and C-O bonds. The resulting intermediates can then be efficiently converted into complex heterocyclic scaffolds through intramolecular cyclization reactions. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in drug discovery and materials science, enabling the exploration of novel chemical space and the development of new functional molecules. The careful selection of catalysts, ligands, bases, and reaction conditions is paramount to achieving high yields and selectivities in these transformations, and a thorough understanding of the underlying reaction mechanisms is key to successful experimental design and optimization.

References

Experimental setup for reactions involving 4-Iodo-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Experimental Use of 4-Iodo-2-methoxybenzoic Acid

Authored by a Senior Application Scientist

This document provides a detailed guide for researchers, scientists, and drug development professionals on the experimental setup and reaction protocols involving this compound. This versatile building block is a cornerstone in the synthesis of complex organic molecules due to its distinct reactive sites, which allow for sequential and regioselective modifications. This guide emphasizes not just the procedural steps but the underlying chemical principles to empower researchers to adapt and troubleshoot their experimental designs.

Introduction to this compound

This compound is an aromatic carboxylic acid featuring an iodide, a methoxy group, and a carboxylic acid function. This trifunctional arrangement makes it an exceptionally valuable starting material in medicinal chemistry and materials science. The aryl iodide is primed for a variety of powerful palladium-catalyzed cross-coupling reactions, the carboxylic acid allows for amide bond formation and other derivatizations, and the methoxy group electronically influences the reactivity of the aromatic ring. Its utility as a scaffold is evident in the synthesis of numerous bioactive molecules.[1][2][3]

Key Reactive Features:

  • Aryl Iodide: The C-I bond is the most reactive of the aryl halides (I > Br > Cl) in oxidative addition to palladium(0) catalysts, making it an ideal handle for cross-coupling reactions.[4][5]

  • Carboxylic Acid: This group can be readily converted into esters, amides, or acid chlorides, or it can be used as a directing group in certain transformations.

  • Methoxy Group: The electron-donating nature of the methoxy group influences the reactivity of the aryl ring and can play a role in the binding of final compounds to biological targets.

Physicochemical Properties and Safety

A thorough understanding of the reagent's properties and adherence to safety protocols is paramount for successful and safe experimentation.

Physical and Chemical Properties
PropertyValueSource
Chemical Formula C₈H₇IO₃[6]
Molecular Weight 278.04 g/mol -
Appearance White to off-white crystalline solid[6]
Melting Point 157-161 °C-
Solubility Soluble in organic solvents like DMSO, DMF, and alcohols; slightly soluble in water.[6]
CAS Number 54811-38-0-
Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures.[7][8]

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves.[9][10]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[7][10] Avoid contact with skin and eyes.[7][9] In case of contact, rinse the affected area thoroughly with water.[8][9]

  • Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.[7][11]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.[9][10]

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The most powerful application of this compound is its use as an electrophile in palladium-catalyzed cross-coupling reactions. These reactions form the bedrock of modern synthetic chemistry for creating C-C and C-N bonds.[12]

General Experimental Workflow

The workflow for these reactions is highly conserved, involving careful setup under an inert atmosphere to protect the catalyst.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_reagents Weigh Reagents: - Aryl Iodide - Coupling Partner - Base, Catalyst, Ligand prep_glass Oven-Dry Glassware (Schlenk Flask) assemble Assemble Flask, Add Reagents prep_glass->assemble inert Evacuate & Backfill with Inert Gas (Ar/N₂) assemble->inert add_solvent Add Degassed Solvent(s) via Syringe inert->add_solvent heat Heat to Desired Temp with Stirring add_solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to RT monitor->cool quench Quench Reaction (e.g., add water) cool->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry purify Purify via Column Chromatography dry->purify analysis Characterize Product (NMR, MS, HPLC) purify->analysis

Caption: General workflow for palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction is a versatile method for creating a carbon-carbon bond between an aryl halide and an organoboron species, typically a boronic acid or its ester.[4][13]

Causality of Reagents:

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂): The engine of the catalytic cycle, cycling between Pd(0) and Pd(II) oxidation states.[13]

  • Phosphine Ligand (e.g., PPh₃, SPhos): Stabilizes the palladium catalyst, prevents its decomposition into inactive palladium black, and modulates its reactivity. Bulky, electron-rich ligands often accelerate the key steps of oxidative addition and reductive elimination.[4][14]

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄): Essential for activating the boronic acid to facilitate the transmetalation step, where the organic group is transferred from boron to palladium.[15]

  • Solvent (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O): Must be capable of dissolving the various organic and inorganic components of the reaction. The presence of water is often crucial for dissolving the base and facilitating the catalytic cycle.[13]

Detailed Protocol:

  • Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio), via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Representative Reaction Parameters:

ReagentEquivalentsPurpose
This compound1.0Aryl Halide Electrophile
Arylboronic Acid1.1 - 1.5Nucleophilic Partner
Palladium Catalyst0.02 - 0.05 (2-5 mol%)Catalyst
Base (e.g., K₂CO₃)2.0 - 3.0Boronic Acid Activation
Solvent System-Reaction Medium
Temperature80 - 110 °CReaction Rate
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to important structural motifs in pharmaceuticals and materials.[16][17]

Causality of Reagents:

  • Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂): Functions similarly to the Suzuki reaction, facilitating the core cross-coupling.

  • Copper(I) Co-catalyst (e.g., CuI): The hallmark of the traditional Sonogashira reaction. Copper(I) reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which is the active species in the transmetalation step with the palladium complex.[17]

  • Amine Base (e.g., Et₃N, DIPEA): Serves a dual role: it acts as the base to deprotonate the terminal alkyne and also serves as a solvent.[17][18]

Detailed Protocol:

  • Setup: To a Schlenk flask, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) iodide (CuI, 4 mol%).

  • Inert Atmosphere: Seal, evacuate, and backfill the flask with argon or nitrogen three times.

  • Solvent and Reagents: Add a degassed solvent like THF or DMF, followed by the amine base (e.g., triethylamine, Et₃N, ~3.0 eq). Finally, add the terminal alkyne (1.1 eq) via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitoring: Follow the reaction's progress by TLC or LC-MS. These reactions are often complete within 2-8 hours.

  • Workup: Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate.

  • Purification: Redissolve the crude material in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography.

Buchwald-Hartwig Amination: C(sp²)-N Bond Formation

This reaction is one of the most significant methods for constructing aryl-amine bonds, coupling an aryl halide with a primary or secondary amine.[19][20]

Causality of Reagents:

  • Palladium Precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂): A source of Pd(0) for the catalytic cycle.

  • Bulky Biarylphosphine Ligand (e.g., XPhos, RuPhos): This is the key to a successful Buchwald-Hartwig amination. These specialized ligands are crucial for promoting the challenging reductive elimination step that forms the C-N bond.[21][22]

  • Strong, Non-nucleophilic Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃): Required to deprotonate the amine, forming the palladium-amido intermediate necessary for the reaction. The choice of base is critical and depends on the amine's pKa.[21]

  • Anhydrous Aprotic Solvent (e.g., Toluene, Dioxane): The reaction is sensitive to moisture, so anhydrous solvents are required.

Detailed Protocol:

  • Setup: In a glovebox or under a stream of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 eq) to an oven-dried Schlenk tube.

  • Add Reagents: Add this compound (1.0 eq) and the primary or secondary amine (1.2 eq).

  • Solvent and Reaction: Add anhydrous, degassed toluene or dioxane via syringe. Seal the tube and heat in an oil bath at 80-110 °C.

  • Monitoring: Monitor the reaction by LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and quench carefully with water. Filter through Celite.

  • Purification: Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. Purify the resulting aryl amine by flash column chromatography.

Analytical Characterization

Rigorous analysis is required to confirm the successful synthesis and purity of the target compound.

G cluster_spectroscopy Structure Confirmation cluster_chromatography Purity Assessment start Purified Product nmr NMR Spectroscopy (¹H, ¹³C) Confirms connectivity start->nmr Identity ms Mass Spectrometry (MS) Confirms molecular weight start->ms Identity hplc HPLC Determines purity (%) start->hplc Purity tlc TLC Qualitative check start->tlc Purity

Caption: Analytical techniques for product characterization.

  • High-Performance Liquid Chromatography (HPLC): The primary method for determining the purity of the final product with high accuracy.[23][24]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the synthesized molecule by providing information about the connectivity and chemical environment of atoms.[23]

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the product.[23]

References

Application Notes and Protocols for 4-Iodo-2-methoxybenzoic Acid in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Versatile Building Block

4-Iodo-2-methoxybenzoic acid is a unique aromatic carboxylic acid that holds significant promise for the development of advanced materials. Its structure, featuring a carboxylic acid group for anchoring to metal centers or for polymerization, a methoxy group influencing solubility and electronic properties, and a reactive iodo group, makes it a highly versatile precursor. The iodine atom, in particular, opens up a vast chemical space for creating functional materials through cross-coupling reactions and leveraging the heavy-atom effect for optoelectronic applications.

This technical guide provides an in-depth exploration of the applications of this compound in materials science. We will delve into its use in the synthesis of conjugated polymers and metal-organic frameworks (MOFs), and discuss its potential in the development of luminescent materials and biomedical contrast agents. This document is designed to serve as a comprehensive resource, offering not only the scientific rationale behind its applications but also detailed, field-proven protocols to facilitate its use in your research.

Core Applications in Materials Science

The unique combination of functional groups in this compound dictates its primary applications in materials science. The carboxylic acid allows for its incorporation as a linker in coordination polymers and MOFs, or as a monomer in polyesters and polyamides. The methoxy group can tune the electronic properties and solubility of the resulting materials. Most importantly, the iodo group serves two key roles:

  • A Handle for Cross-Coupling Reactions: The carbon-iodine bond is highly reactive towards palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.[1][2][3][4][5][6][7][8][9][10][11] This enables the synthesis of conjugated polymers with tailored electronic and optical properties.

  • Inducing the Heavy-Atom Effect: Iodine, being a heavy atom, can enhance spin-orbit coupling in organic molecules.[12][13][14][15][16] This "heavy-atom effect" facilitates intersystem crossing from singlet to triplet excited states, which is a critical process for developing phosphorescent materials, photosensitizers for photodynamic therapy, and organic light-emitting diodes (OLEDs).

Synthesis of Conjugated Polymers via Suzuki-Miyaura Cross-Coupling

Conjugated polymers are a class of organic materials with alternating single and double bonds, which exhibit interesting electronic and optical properties. They are actively researched for applications in organic electronics, such as organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and OLEDs. This compound can serve as a key monomer in the synthesis of these polymers through Suzuki-Miyaura polycondensation.

Scientific Rationale: The Suzuki-Miyaura reaction forms a carbon-carbon bond between an organohalide (in this case, the aryl iodide) and an organoboron compound (a boronic acid or ester) in the presence of a palladium catalyst and a base. By using a difunctional boronic acid monomer, a polymerization reaction can be achieved, leading to a conjugated polymer backbone. The methoxy group on the benzoic acid can enhance the solubility of the resulting polymer, which is often a challenge in processing conjugated polymers.

Experimental Protocol: Synthesis of a Co-polymer via Suzuki-Miyaura Polycondensation

This protocol outlines the synthesis of a co-polymer of this compound and 1,4-benzenediboronic acid.

Materials:

  • This compound

  • 1,4-Benzenediboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • N,N-Dimethylformamide (DMF)

  • Methanol

  • Deionized water

  • Argon or Nitrogen gas (inert atmosphere)

Equipment:

  • Schlenk line or glovebox for inert atmosphere operations

  • Two-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hot plate

  • Soxhlet extraction apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a two-neck round-bottom flask, add this compound (1 equivalent), 1,4-benzenediboronic acid (1 equivalent), and potassium carbonate (4 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of inert gas, add a degassed mixture of toluene and DMF (e.g., 4:1 v/v) to the flask. The solvent volume should be sufficient to dissolve the monomers.

  • Catalyst Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (typically 1-5 mol% relative to the iodo-monomer).

  • Polymerization: Heat the reaction mixture to reflux (typically 90-110 °C) under a continuous flow of inert gas and vigorous stirring. The reaction time can vary from 24 to 72 hours. Monitor the reaction progress by taking small aliquots and analyzing the molecular weight of the polymer by gel permeation chromatography (GPC), if available.

  • Precipitation and Purification: After the polymerization is complete, cool the reaction mixture to room temperature. Slowly pour the polymer solution into a large excess of methanol with stirring to precipitate the polymer.

  • Washing: Filter the precipitated polymer and wash it sequentially with deionized water and methanol to remove any remaining catalyst and unreacted monomers.

  • Soxhlet Extraction: Further purify the polymer by Soxhlet extraction with methanol for 24 hours to remove low molecular weight oligomers.

  • Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.

Data Presentation:

Parameter Value
Monomer 1This compound
Monomer 21,4-Benzenediboronic acid
CatalystPd(PPh₃)₄
BaseK₂CO₃
SolventToluene/DMF
Temperature100 °C
Reaction Time48 hours
Typical Yield70-90%
AppearanceColored powder

Workflow Diagram:

Suzuki_Polymerization cluster_setup Reaction Setup cluster_reaction Polymerization cluster_purification Purification monomers 1. Add Monomers & Base to Flask inert 2. Establish Inert Atmosphere monomers->inert solvent 3. Add Degassed Solvents inert->solvent catalyst 4. Add Pd Catalyst solvent->catalyst reflux 5. Heat to Reflux (24-72h) catalyst->reflux precipitate 6. Precipitate in Methanol reflux->precipitate wash 7. Wash with H₂O & Methanol precipitate->wash soxhlet 8. Soxhlet Extraction wash->soxhlet dry 9. Vacuum Dry soxhlet->dry product Final Polymer dry->product

Caption: Workflow for Suzuki-Miyaura polycondensation.

Building Blocks for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters connected by organic linkers.[5] Their high surface area and tunable pore chemistry make them promising for applications in gas storage and separation, catalysis, and drug delivery. This compound can be employed as a functional organic linker in the synthesis of MOFs.

Scientific Rationale: The carboxylic acid group of this compound can coordinate with metal ions to form the framework structure. The iodo-substituent on the linker can serve two purposes:

  • Pore Environment Modification: The presence of the iodine atom within the pores of the MOF can influence the adsorption properties for specific guest molecules.

  • Post-Synthetic Modification (PSM): The C-I bond can act as a reactive site for post-synthetic modification.[17][18][19] This allows for the introduction of new functional groups into the MOF structure after its initial synthesis, enabling the fine-tuning of its properties for specific applications. For example, the iodo group can be converted to other functional groups via cross-coupling reactions, expanding the chemical diversity of the MOF.

Conceptual Diagram of MOF Synthesis and Post-Synthetic Modification:

MOF_Synthesis_PSM cluster_synthesis MOF Synthesis cluster_psm Post-Synthetic Modification linker This compound (Linker) synthesis Solvothermal Synthesis linker->synthesis metal Metal Ions/ Clusters metal->synthesis mof Iodo-functionalized MOF synthesis->mof psm_reaction Cross-Coupling Reaction mof->psm_reaction reagent Reagent for Cross-Coupling reagent->psm_reaction functionalized_mof Functionalized MOF psm_reaction->functionalized_mof

Caption: MOF synthesis and post-synthetic modification.

Luminescent Materials and the Heavy-Atom Effect

The presence of the iodine atom in this compound can be exploited to create materials with interesting photophysical properties.

Scientific Rationale: The heavy-atom effect describes the ability of heavy atoms, like iodine, to enhance the rate of intersystem crossing (ISC), a process where a molecule transitions from a singlet excited state to a triplet excited state.[12][13][14][15][16] This is due to increased spin-orbit coupling. Materials that can efficiently populate triplet states are valuable as:

  • Phosphorescent Emitters: For use in OLEDs, where triplet excitons can be harvested to improve device efficiency.

  • Photosensitizers: In photodynamic therapy, triplet sensitizers can transfer their energy to molecular oxygen to generate reactive singlet oxygen, which is cytotoxic to cancer cells.

By incorporating this compound into polymers or MOFs, it is possible to design materials with enhanced phosphorescence or photosensitizing capabilities.

Potential in Biomedical Imaging

Iodinated organic molecules are widely used as contrast agents in X-ray computed tomography (CT) imaging.[20][21]

Scientific Rationale: The high atomic number of iodine allows it to effectively absorb X-rays, leading to enhanced contrast in CT images. By incorporating this compound into biocompatible polymers or nanoparticles, it is possible to develop novel CT contrast agents with potentially improved properties, such as longer circulation times and targeted delivery to specific tissues or organs.

Conclusion and Future Outlook

This compound is a highly promising and versatile building block for the creation of a wide range of advanced functional materials. Its unique combination of a carboxylic acid, a methoxy group, and a reactive iodo group provides a rich platform for synthetic innovation. The ability to leverage this molecule in the synthesis of conjugated polymers, functionalized MOFs, and luminescent materials opens up exciting avenues for research in organic electronics, catalysis, sensing, and biomedical applications. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this remarkable compound in their materials science endeavors.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Iodo-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 4-Iodo-2-methoxybenzoic acid. As a crucial building block in pharmaceutical and materials science, optimizing its synthesis for yield and purity is paramount.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols based on established chemical principles and field-proven insights.

Synthetic Strategy Overview

The regioselective synthesis of this compound presents a classic challenge in aromatic chemistry. The electronic effects of the substituents on the benzoic acid ring dictate the position of incoming electrophiles. In the case of the common precursor, 2-methoxybenzoic acid, the strongly activating ortho-para directing methoxy group and the deactivating meta-directing carboxylic acid group both direct incoming electrophiles to positions 3 and 5. Therefore, direct electrophilic iodination is not a viable route for obtaining the desired 4-iodo isomer.

The most reliable and widely accepted method for the specific synthesis of this compound is the Sandmeyer reaction , starting from 4-Amino-2-methoxybenzoic acid . This pathway offers excellent regiochemical control by leveraging the transformation of a pre-installed amino group into the target iodo substituent via a diazonium salt intermediate.[3][4]

Experimental Synthesis Workflow

The overall process is a two-stage, one-pot reaction followed by purification. The workflow is designed to maximize yield while minimizing byproduct formation and ensuring the safe handling of the diazonium intermediate.

Synthesis Workflow Start Start: 4-Amino-2-methoxybenzoic Acid Diazotization Step 1: Diazotization (NaNO₂, HCl, 0-5 °C) Start->Diazotization Sandmeyer Step 2: Iodination (Sandmeyer) (KI Solution) Diazotization->Sandmeyer Workup Step 3: Work-up (Quenching, Extraction) Sandmeyer->Workup Purification Step 4: Purification (Recrystallization) Workup->Purification Product Final Product: This compound Purification->Product

Caption: High-level workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is the Sandmeyer reaction preferred over direct electrophilic iodination for this synthesis? A1: The directing effects of the methoxy (-OCH₃) and carboxylic acid (-COOH) groups on the starting material, 2-methoxybenzoic acid, conflict with the desired outcome. Both groups direct incoming electrophiles to positions 3 and 5 on the aromatic ring. The Sandmeyer reaction, starting with 4-amino-2-methoxybenzoic acid, provides absolute regiocontrol, ensuring the iodine is introduced exclusively at the 4-position.

Q2: How critical is the temperature during the diazotization step? A2: Temperature control is arguably the most critical parameter. Aryl diazonium salts are thermally unstable and can decompose violently at elevated temperatures.[5] For optimal yield and safety, the reaction must be maintained between 0-5 °C. Above this temperature, the diazonium salt will rapidly decompose, primarily reacting with water to form the undesired 4-hydroxy-2-methoxybenzoic acid, leading to significantly reduced yields and purification difficulties.[6]

Q3: Can I use a different acid for the diazotization besides hydrochloric acid (HCl)? A3: While other strong, non-oxidizing acids like sulfuric acid (H₂SO₄) can be used, HCl is generally preferred. The choice of acid can influence the stability of the diazonium salt and the subsequent Sandmeyer reaction. For consistency and based on established protocols, HCl is recommended.

Q4: Is a copper catalyst necessary for the iodination step? A4: Unlike Sandmeyer reactions for chlorination or bromination which require a copper(I) catalyst, the reaction with iodide is an exception.[3][4] The iodide ion (I⁻) is a sufficiently strong nucleophile and reducing agent to react with the diazonium salt without catalysis. The reaction proceeds readily upon addition of an aqueous solution of potassium iodide (KI).[6]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Troubleshooting Logic Diagram

Troubleshooting Logic Start Problem Encountered Yield Low Yield? Start->Yield Purity Product Impure? (Off-color, Wrong MP) Start->Purity TLC Check TLC/HPLC: Significant Starting Material? Yield->TLC Yes Color Dark/Tarry Product? Purity->Color Yes Phenol Side Product Present? (e.g., Phenolic impurity) Purity->Phenol No Diazotization_Fail Issue: Incomplete Diazotization Cause: Insufficient NaNO₂; Temp too high/low. Solution: Check stoichiometry; Strictly maintain 0-5 °C. TLC->Diazotization_Fail Yes Sandmeyer_Fail Issue: Poor Iodination Cause: Premature diazonium decomposition. Solution: Add diazonium salt slowly to COLD KI solution. TLC->Sandmeyer_Fail No Decomposition Issue: Decomposition Cause: Reaction temp too high; Side reactions. Solution: Maintain temp control; Use activated charcoal during purification. Color->Decomposition Hydrolysis Issue: Phenol Formation Cause: Diazonium salt reacted with water. Solution: Keep temp below 5 °C; Ensure rapid subsequent use of the diazonium salt. Phenol->Hydrolysis Yes Purification_Issue Issue: Ineffective Purification Solution: Re-recrystallize from a different solvent system (e.g., Ethanol/Water); check pH during work-up. Phenol->Purification_Issue No

Caption: A decision tree for troubleshooting common synthesis issues.

Detailed Problem/Solution Table
Issue Potential Cause Recommended Solution & Explanation
Low Yield 1. Incomplete Diazotization: The initial formation of the diazonium salt from the amine is incomplete.Verify Reagents & Conditions: Ensure NaNO₂ is fresh and accurately weighed. Add the NaNO₂ solution dropwise to the acidic amine suspension, keeping the temperature strictly between 0-5 °C to prevent premature decomposition.[7] A faint excess of nitrous acid (testable with starch-iodide paper) should be present at the end of the addition.
2. Diazonium Salt Decomposition: The diazonium salt decomposed before reacting with iodide.Maintain Low Temperature: Do not allow the diazonium salt solution to warm up. Use it immediately in the next step. The addition of the diazonium salt to the KI solution should also be done at low temperature (0-5 °C) before allowing it to warm.[6]
Product is Dark Brown or Tarry 1. Side Reactions: Phenolic coupling or other radical side reactions can produce colored, polymeric materials.[8]Temperature Control & Purification: Strict adherence to the 0-5 °C range minimizes side reactions. During work-up, after acidification, the crude product can be dissolved in a basic solution, treated with activated charcoal to adsorb colored impurities, and then re-precipitated by adding acid.[8]
Final Product Contains 4-Hydroxy-2-methoxybenzoic Acid 1. Hydrolysis of Diazonium Salt: The diazonium cation is a potent leaving group (N₂) and can be displaced by water, especially if the temperature rises.[5]Strict Temperature Control: This is a direct consequence of the reaction mixture warming above 5 °C. Ensure vigorous stirring and a reliable ice/salt bath. Add the diazonium salt solution to the KI solution, not the other way around, to ensure the diazonium salt immediately encounters the iodide nucleophile.
Difficulty in Product Precipitation/Isolation 1. Incorrect pH: The product is a carboxylic acid and is soluble in basic solutions as its carboxylate salt.Adjust pH for Precipitation: Ensure the solution is sufficiently acidic (pH < 4) after the reaction to fully protonate the carboxylate and precipitate the neutral carboxylic acid.[9] Use a mineral acid like HCl for acidification.
2. Incomplete Reaction: A large amount of starting material or soluble intermediates remains.Monitor Reaction Completion: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material before proceeding to work-up. If the reaction is stalled, gentle warming (after the diazonium salt has been consumed) may be necessary to drive the reaction to completion.

Detailed Experimental Protocols

Disclaimer: These protocols involve hazardous materials and should only be performed by trained personnel with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Protocol 1: Synthesis of this compound

This protocol details the diazotization of 4-Amino-2-methoxybenzoic acid followed by a Sandmeyer reaction with potassium iodide.

Materials & Reagents:

ReagentMolar Mass ( g/mol )Quantity (10 mmol scale)Notes
4-Amino-2-methoxybenzoic acid167.161.67 g (10.0 mmol)Starting Material
Concentrated HCl (~37%)36.463.0 mL (~36 mmol)For diazotization
Sodium Nitrite (NaNO₂)69.000.76 g (11.0 mmol)Fresh, finely ground
Potassium Iodide (KI)166.003.32 g (20.0 mmol)Iodide source
Sodium Thiosulfate (Na₂S₂O₃)158.11As neededFor quenching excess I₂
Deionized Water18.02~100 mL
Ethanol / Water-As neededRecrystallization solvent

Step-by-Step Procedure:

  • Preparation of Amine Suspension (Flask A):

    • In a 100 mL round-bottom flask, suspend 4-Amino-2-methoxybenzoic acid (1.67 g, 10.0 mmol) in 20 mL of deionized water.

    • Add concentrated HCl (3.0 mL) and stir to form a fine suspension of the amine hydrochloride salt.

    • Cool the flask in an ice/salt bath to 0-5 °C with vigorous magnetic stirring.

  • Diazotization:

    • In a separate small beaker, dissolve sodium nitrite (0.76 g, 11.0 mmol) in 5 mL of cold deionized water.

    • Using a dropping funnel or pipette, add the sodium nitrite solution dropwise to the cold amine suspension (Flask A) over 15-20 minutes. CRITICAL: Ensure the internal temperature of the reaction mixture is maintained below 5 °C throughout the addition.

    • After the addition is complete, stir the resulting pale-yellow diazonium salt solution for an additional 20 minutes at 0-5 °C.

  • Iodination (Sandmeyer Reaction):

    • In a 250 mL beaker, dissolve potassium iodide (3.32 g, 20.0 mmol) in 25 mL of deionized water and cool it to 0-5 °C in an ice bath.

    • Slowly, and in portions, add the cold diazonium salt solution to the stirred KI solution. Vigorous evolution of nitrogen gas (N₂) will be observed.

    • After the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for 1-2 hours. Gentle heating (e.g., to 40-50 °C) can be applied to ensure the reaction goes to completion if gas evolution has ceased.

  • Work-up and Isolation:

    • Cool the reaction mixture in an ice bath. A dark precipitate (the crude product) should be present.

    • If the solution has a strong dark iodine color, add a saturated solution of sodium thiosulfate dropwise until the dark color dissipates to a tan or off-white suspension.

    • Collect the crude solid by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with cold deionized water (3 x 20 mL) to remove inorganic salts.

  • Purification (Recrystallization):

    • Transfer the crude solid to a beaker.

    • Recrystallize the product from a suitable solvent system, such as an ethanol/water mixture.[8] Dissolve the crude solid in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

    • The expected product is a white to off-white solid. Melting point: ~147 °C.[2]

Mechanistic Insight

The Sandmeyer reaction for iodination proceeds through a radical mechanism, initiated by the iodide ion acting as a reducing agent.

Sandmeyer Mechanism cluster_1 cluster_2 ArN2 Ar-N≡N⁺ Ar_radical Ar• ArN2->Ar_radical  e⁻ transfer I_minus I⁻ I_radical I• N2 N₂ Ar_radical->N2 Fragmentation ArI Ar-I Ar_radical->ArI Radical Combination I_radical->ArI

Caption: Simplified radical mechanism for the Sandmeyer iodination reaction.

  • Electron Transfer: The iodide ion (I⁻) donates an electron to the aryl diazonium cation (Ar-N₂⁺).

  • Fragmentation: This forms a transient aryl diazonium radical, which rapidly loses a molecule of dinitrogen gas (N₂), a thermodynamically very stable leaving group, to generate an aryl radical (Ar•).

  • Radical Combination: The aryl radical then combines with an iodine radical (formed in the initial electron transfer) to yield the final product, this compound (Ar-I).

Understanding this mechanism underscores the importance of controlling side reactions, as the highly reactive aryl radical intermediate can engage in undesired pathways if not efficiently trapped by iodine.

References

Technical Support Center: Purification of 4-Iodo-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4-Iodo-2-methoxybenzoic acid. As a crucial building block in the development of complex pharmaceutical compounds, its purity is paramount.[1][2][3] This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Understanding the Chemistry: Common Impurities and Their Origins

The most prevalent synthetic route to this compound involves the diazotization of 4-methoxyanthranilic acid, followed by a Sandmeyer-type reaction with potassium iodide. While effective, this process can generate a profile of impurities that require targeted purification strategies.

Diagram of Impurity Formation:

cluster_main Main Reaction Pathway cluster_impurities Potential Impurity Formation Pathways 4-Methoxyanthranilic_acid 4-Methoxyanthranilic Acid Diazonium_Salt Diazonium Salt Intermediate 4-Methoxyanthranilic_acid->Diazonium_Salt NaNO₂, HCl (0-5°C) Starting_Material Unreacted 4-Methoxyanthranilic Acid 4-Methoxyanthranilic_acid->Starting_Material Incomplete Reaction Product This compound Diazonium_Salt->Product KI Phenolic_Impurity 4-Hydroxy-2-methoxybenzoic Acid Diazonium_Salt->Phenolic_Impurity Premature Decomposition (Elevated Temperature) Azo_Compound Azo-Coupled Byproduct Diazonium_Salt->Azo_Compound Coupling with Unreacted Amine Deiodinated_Product 2-Methoxybenzoic Acid Product->Deiodinated_Product Reductive Conditions Start Crude Product in Organic Solvent (e.g., Ethyl Acetate) Add_Base Extract with aq. NaHCO₃ solution Start->Add_Base Separate_Layers Separate Layers Add_Base->Separate_Layers Organic_Layer Organic Layer: Neutral Impurities Separate_Layers->Organic_Layer Aqueous_Layer Aqueous Layer: Sodium 4-iodo-2-methoxybenzoate Separate_Layers->Aqueous_Layer Acidify Acidify with HCl (aq) to pH ~2 Aqueous_Layer->Acidify Precipitate Precipitate Forms Acidify->Precipitate Filter_Wash Filter and Wash with Cold Water Precipitate->Filter_Wash Pure_Product Pure this compound Filter_Wash->Pure_Product

References

Technical Support Center: Troubleshooting the Synthesis of 4-Iodo-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-Iodo-2-methoxybenzoic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this versatile building block in their work.[1] We will move beyond simple protocols to address the common side reactions and troubleshooting scenarios encountered in the laboratory, providing explanations grounded in mechanistic principles to empower you to optimize your synthetic outcomes.

Overview of Primary Synthetic Strategies

The successful synthesis of this compound hinges on the careful selection of a synthetic route and precise control over reaction conditions. Two principal pathways are generally considered, each with its own set of advantages and potential pitfalls.

  • The Sandmeyer Reaction Route: This is the most common and often preferred method. It begins with a commercially available and appropriately substituted aniline, typically 4-Amino-2-methoxybenzoic acid. The synthesis proceeds via a two-step, one-pot process involving diazotization of the amino group followed by displacement with iodide.[2] This route offers excellent regiochemical control.

  • The Electrophilic Iodination Route: This pathway involves the direct iodination of 2-methoxybenzoic acid. While conceptually straightforward, this approach presents significant challenges in controlling regioselectivity. The existing methoxy and carboxylic acid groups direct the electrophilic attack, and achieving selective iodination at the C4 position can be difficult, often leading to isomeric byproducts.[3]

The following decision workflow provides a high-level guide for selecting a synthetic approach.

Synthetic Route Selection start Goal: Synthesize This compound regiocontrol Is regiochemical purity a critical parameter? start->regiocontrol start_material Is 4-Amino-2-methoxybenzoic acid readily available? regiocontrol->start_material Yes electrophilic Consider Electrophilic Iodination Route (Requires significant optimization) regiocontrol->electrophilic No sandmeyer Pursue Sandmeyer Reaction Route start_material->sandmeyer Yes start_material->electrophilic No

Caption: High-level decision workflow for synthetic route selection.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is formatted to address specific problems you may encounter during your synthesis. We will focus primarily on the more reliable Sandmeyer route due to its prevalence and superior control.

Category 1: Low Yield & Incomplete Reactions

Question: My Sandmeyer reaction has a very low yield, with a significant amount of starting material recovered. What are the common causes?

Answer: This is a frequent issue that almost always points to problems in the first step: the diazotization of the amine. The aryl diazonium salt is an unstable intermediate, and its successful formation is paramount.

Causality & Solutions:

  • Inadequate Temperature Control: The diazotization reaction is highly exothermic and the resulting diazonium salt is thermally unstable.

    • Expertise: You must maintain the temperature between 0-5 °C during the addition of sodium nitrite.[4] A temperature rise above 10 °C can lead to premature decomposition of the diazonium salt, often observed as vigorous nitrogen evolution and the formation of dark, tarry byproducts.[5]

    • Protocol: Prepare an ice-salt bath for your reaction vessel. Add the sodium nitrite solution dropwise, ensuring the internal temperature does not exceed 5 °C.

  • Incorrect Stoichiometry or Purity of Sodium Nitrite (NaNO₂): Sodium nitrite is hygroscopic and can degrade over time.

    • Expertise: Using old or improperly stored NaNO₂ will result in incomplete diazotization. It is also crucial to test for a slight excess of nitrous acid after the addition is complete to ensure all the aniline has reacted.

    • Protocol: Use a fresh bottle of NaNO₂. To test for excess nitrous acid, withdraw a drop of the reaction mixture with a glass rod and touch it to potassium iodide-starch paper. An immediate dark blue/black color indicates the presence of excess nitrous acid, confirming the completion of the diazotization.[5] If the test is negative, add a small additional amount of the NaNO₂ solution.

  • Insufficient Acidity: The reaction requires a sufficient concentration of strong acid (e.g., HCl, H₂SO₄) to generate nitrous acid (HNO₂) in situ from NaNO₂ and to prevent unintended side reactions of the diazonium salt.[5]

    • Expertise: At least 2.5-3 equivalents of acid are typically required: one to protonate the amino group, one for the reaction with NaNO₂, and an excess to maintain an acidic medium and suppress the formation of diazoamino compounds.

    • Protocol: Ensure your starting amine is fully dissolved or suspended in the calculated amount of acid before cooling and beginning the nitrite addition.

Category 2: Major Impurities and Side Product Formation

Question: My final product is contaminated with a significant byproduct that I believe is 4-Hydroxy-2-methoxybenzoic acid. How can I prevent its formation?

Answer: The formation of the corresponding phenol is the most common side reaction in Sandmeyer chemistry.[5] It occurs when the diazonium salt (an electrophile) reacts with water (a nucleophile) instead of the intended iodide ion.

Causality & Solutions:

  • Excessive Water or Elevated Temperatures: The rate of this undesired hydrolysis reaction increases significantly with temperature.

    • Expertise: Once the diazonium salt is formed, it must be reacted with the iodide source promptly and at a low temperature. Allowing the diazonium solution to warm up or stand for extended periods before adding the potassium iodide will favor phenol formation.[6]

    • Protocol: Prepare a separate, cold solution of potassium iodide (KI). Add the freshly prepared, cold diazonium salt solution to the KI solution (or vice-versa, ensuring the temperature is always kept low). Only after the addition is complete should the reaction be allowed to warm slowly to room temperature and then gently heated to drive the substitution to completion.[4]

The diagram below illustrates the competition between the desired iodination and the undesired hydrolysis pathway.

Sandmeyer Side Reaction cluster_paths Reaction Pathways diazonium Ar-N₂⁺ (Aryl Diazonium Salt) product Ar-I (Desired Product) This compound diazonium->product Desired Path (Low Temp) side_product Ar-OH (Phenolic Byproduct) 4-Hydroxy-2-methoxybenzoic acid diazonium->side_product Side Reaction (Higher Temp) nucleophile_I I⁻ (Iodide) nucleophile_I->product nucleophile_H2O H₂O (Water) nucleophile_H2O->side_product

Caption: Competing reaction pathways for the aryl diazonium salt.

Question: My reaction mixture turned into a dark, intractable tar upon warming. What happened?

Answer: This indicates uncontrolled decomposition of the diazonium salt. Aryl diazonium salts, especially in solid form, can be explosive. While generally more stable in solution, rapid heating can lead to a violent decomposition cascade.

Causality & Solutions:

  • Thermal Shock: Adding the diazonium salt to a hot solution or heating the reaction mixture too quickly can initiate rapid, uncontrolled decomposition.

    • Expertise: The decomposition often involves radical pathways, leading to a complex mixture of polymeric, tarry substances that are very difficult to characterize and remove.

    • Protocol: Always introduce the diazonium salt to a cold solution of the nucleophile. The subsequent heating step must be gradual. For example, allow the mixture to stir at room temperature for 30 minutes before slowly raising the temperature to reflux.[4] This allows for a controlled release of nitrogen gas and formation of the desired product.

Question: I am attempting an electrophilic iodination of 2-methoxybenzoic acid and getting multiple products. How can I improve selectivity for the 4-position?

Answer: This is a significant challenge. The methoxy group is a strong ortho-, para-director, while the carboxylic acid group is a meta-director. This leads to a complex directing effect. Furthermore, the activated ring is susceptible to poly-iodination.

Causality & Solutions:

  • Over-Iodination: The product, this compound, is still an activated aromatic ring and can undergo a second iodination.

    • Expertise: To minimize this, you must control the concentration of the active iodinating species.

    • Protocol: Use a strict 1:1 molar ratio of your substrate to the iodinating agent. Adding the iodinating agent portion-wise over time can help maintain a low concentration and reduce the chance of double addition. Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed.[3]

  • Lack of Regioselectivity: The formation of other isomers (e.g., 5-iodo or 6-iodo) is highly probable.

    • Expertise: The choice of iodinating reagent and reaction conditions can influence the isomer ratio, but achieving high selectivity is difficult. Some reagents are bulkier and may favor the less sterically hindered para position.

    • Protocol: Consider using a milder, more selective iodinating agent like N-Iodosuccinimide (NIS) in the presence of a catalytic amount of a strong acid, rather than harsher I₂/oxidant mixtures.[7][8] Be prepared for chromatographic separation of isomers.

Iodinating SystemRelative ReactivityCommon Side ReactionsNotes
I₂ / Oxidizing Agent (e.g., HNO₃, H₂O₂) HighOver-iodination, oxidation of substrateCost-effective but can be aggressive and difficult to control.[8][9]
N-Iodosuccinimide (NIS) ModerateFormation of succinimide byproductsGenerally milder and more selective than I₂/oxidant systems.[3][7]
Iodine Monochloride (ICl) HighOver-iodinationHighly reactive; requires careful stoichiometric control.

Experimental Protocols

Protocol 1: Recommended Synthesis of this compound via Sandmeyer Reaction

This protocol is adapted from established procedures and incorporates best practices to minimize side reactions.[4][10]

Materials:

  • 4-Amino-2-methoxybenzoic acid

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Deionized Water

  • Ice

Procedure:

  • Amine Suspension: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 4-Amino-2-methoxybenzoic acid (1.0 eq) in a mixture of water and concentrated HCl (3.0 eq). Stir the mixture for 15 minutes.

  • Cooling: Cool the suspension to 0-5 °C using an ice-salt bath. A fine, slurry-like consistency is expected.

  • Diazotization: Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water. Add this solution dropwise to the stirred amine suspension over 30-45 minutes.

    • Senior Scientist's Note: This is the most critical step. Meticulously maintain the internal reaction temperature below 5 °C to prevent premature decomposition of the diazonium salt.[4]

  • Confirmation: After the addition is complete, stir for an additional 15 minutes at 0-5 °C. Test for excess nitrous acid using KI-starch paper.[5]

  • Iodide Reaction: In a separate beaker, dissolve potassium iodide (1.5 eq) in a minimal amount of water and cool it in an ice bath. Slowly, and with vigorous stirring, add the cold diazonium salt slurry to the potassium iodide solution.

    • Senior Scientist's Note: A dark color and evolution of nitrogen gas will be observed. Control the rate of addition to keep the reaction from foaming excessively.

  • Warming and Completion: After the addition is complete, allow the mixture to stir and slowly warm to room temperature over 1 hour. Then, gently heat the mixture to 60-70 °C for 1-2 hours until the evolution of nitrogen gas ceases.[4]

  • Workup: Cool the reaction mixture to room temperature. A precipitate should have formed. Add a saturated solution of sodium thiosulfate portion-wise until the dark color of excess iodine is discharged, resulting in a tan or off-white solid.

  • Isolation: Filter the solid product using a Büchner funnel, wash thoroughly with cold water until the washings are neutral, and then wash with a small amount of cold ethanol.

  • Purification: Dry the crude product under vacuum. The primary impurity is likely the starting amine or the phenolic byproduct. Recrystallization from an ethanol/water mixture is typically effective for purification.

References

Navigating the Scale-Up of 4-Iodo-2-methoxybenzoic Acid Production: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The successful transition from bench-scale synthesis to large-scale production of 4-Iodo-2-methoxybenzoic acid, a key building block in pharmaceutical development, presents a unique set of challenges. This guide, structured as a technical support center, addresses common issues encountered during the scale-up process. It provides in-depth, field-proven insights and actionable solutions to ensure a robust, safe, and efficient manufacturing process.

Frequently Asked Questions (FAQs) & Troubleshooting

This section delves into specific problems that may arise during the production of this compound, offering explanations grounded in chemical principles and practical experience.

Reaction & Synthesis

Question 1: We are observing low yield and incomplete conversion during the direct iodination of 2-methoxybenzoic acid. What are the likely causes and how can we optimize the reaction?

Answer: Low yields in the electrophilic iodination of 2-methoxybenzoic acid on a larger scale can often be traced back to several key factors:

  • Insufficient Electrophilicity of Iodine: Molecular iodine (I₂) itself is a relatively weak electrophile. For successful iodination of an aromatic ring, especially one with both activating (methoxy) and deactivating (carboxylic acid) groups, an in-situ generation of a more potent iodinating species (such as I⁺) is crucial. This is typically achieved by using an oxidizing agent in conjunction with iodine.

  • Choice and Stoichiometry of Oxidizing Agent: The selection and amount of the oxidizing agent are critical. Common choices include nitric acid, hydrogen peroxide, and N-Iodosuccinimide (NIS).

    • On a large scale, the use of strong oxidizing agents like nitric acid can lead to safety concerns and the formation of nitrated byproducts.

    • A combination of I₂ and a suitable oxidant like hydrogen peroxide or NIS is often preferred for better control. Ensure the stoichiometric ratio of the oxidant to iodine is optimized. An excess may lead to side reactions, while an insufficient amount will result in poor conversion.

  • Reaction Temperature and Time: While higher temperatures can increase the reaction rate, they can also promote the formation of impurities. A careful temperature profile is necessary. The reaction is often started at a lower temperature during the addition of reagents to control the initial exotherm and then gently heated to drive the reaction to completion. Monitor the reaction progress using in-process controls like HPLC to determine the optimal reaction time and avoid prolonged heating.

  • Solvent Selection: The choice of solvent can influence the solubility of reagents and the stability of intermediates. Acetic acid is a common solvent for this type of reaction, as it is relatively inert and can help to activate the iodinating agent.

Troubleshooting Workflow: Low Conversion

Preventing demethylation in methoxybenzoic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Unwanted Demethylation

Welcome to the technical support center for researchers, scientists, and drug development professionals working with methoxybenzoic acid and its derivatives. This guide, prepared by a Senior Application Scientist, provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you mitigate the common and often frustrating side reaction of demethylation.

Introduction: The Challenge of the Methoxy Group

The methoxy group (-OCH₃) is a ubiquitous and highly valuable functional group in organic synthesis, often serving as a key modulator of a molecule's electronic properties and as a protecting group for phenols.[1] However, its stability can be deceptive. Under various common reaction conditions, particularly those involving Lewis acids or strong Brønsted acids, the methyl group can be cleaved, leading to the formation of an undesired phenol byproduct. This guide will equip you with the knowledge and practical strategies to prevent this unwanted demethylation and ensure the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of demethylation in reactions involving methoxybenzoic acid?

A1: Demethylation of aryl methyl ethers, including methoxybenzoic acid derivatives, is most frequently caused by:

  • Strong Lewis Acids: Reagents like boron tribromide (BBr₃), aluminum chloride (AlCl₃), and even titanium tetrachloride (TiCl₄) are potent ether cleaving agents.[2] BBr₃ is particularly effective and notorious for this, often used intentionally for demethylation.[3]

  • Strong Brønsted Acids: Protic acids such as hydrobromic acid (HBr) and hydroiodic acid (HI), especially at elevated temperatures, can protonate the ether oxygen, facilitating nucleophilic attack by the halide anion on the methyl group.[3]

  • High Temperatures: Many reactions, even with milder reagents, can induce demethylation if conducted at high temperatures for prolonged periods. For example, refluxing with thionyl chloride (SOCl₂) to form the acid chloride can sometimes lead to demethylation as a side reaction.[4]

  • Strong Nucleophiles: Certain strong nucleophiles, like thiolates (e.g., EtSNa), can also cleave methyl ethers via an Sₙ2 mechanism, typically in polar aprotic solvents at elevated temperatures.[3][5]

Q2: Why does my methoxybenzoic acid seem particularly susceptible to demethylation during amide coupling or esterification?

A2: The susceptibility of your methoxybenzoic acid to demethylation can be influenced by several factors related to the reaction conditions and the substrate's electronic properties:

  • Activating Agents: The reagents used to activate the carboxylic acid for amide coupling or esterification can themselves be Lewis acidic or generate acidic byproducts. For example, the conversion of the carboxylic acid to an acyl chloride using SOCl₂ or oxalyl chloride generates HCl, which can contribute to demethylation, especially with heating.

  • Electronic Effects: The position of the methoxy group relative to the carboxylic acid plays a role. The Hammett equation helps quantify the electron-donating or -withdrawing nature of substituents on a benzene ring.[6][7] An electron-donating group, like a methoxy group in the para position, increases the electron density on the ether oxygen, potentially making it more susceptible to coordination with Lewis acids. Conversely, the electron-withdrawing nature of the carboxylic acid group can also influence the overall electron distribution of the ring.

  • Reaction Temperature: Amide coupling and esterification reactions are often heated to improve reaction rates. This increased thermal energy can overcome the activation barrier for the demethylation side reaction, especially if any of the aforementioned acidic species are present.

Q3: I'm using BBr₃ for a different transformation on my molecule, but it's also cleaving my methoxy group. How can I control this?

A3: Boron tribromide is a powerful demethylating agent, and achieving selectivity can be challenging. Control relies on exploiting the kinetics of the reaction:

  • Temperature is Critical: BBr₃ reactions are often initiated at very low temperatures, such as -78°C or 0°C, and then slowly warmed.[8] By carefully monitoring your reaction (e.g., by TLC) and quenching it as soon as the desired transformation is complete, you may be able to minimize demethylation of the methoxy group.

  • Stoichiometry: The amount of BBr₃ used is crucial. For demethylation, at least one equivalent per methoxy group is typically required.[9] If you are targeting a different functional group that is more reactive towards BBr₃, you might be able to use a substoichiometric amount or just enough equivalents for the primary reaction, thereby starving the demethylation process.

  • Reaction Time: Limit the reaction time to the minimum required for the desired transformation. Prolonged exposure to BBr₃ will invariably lead to more demethylation.

Troubleshooting Guide

Problem 1: I'm trying to make an amide from 4-methoxybenzoic acid using a standard coupling reagent, and I'm getting a significant amount of the 4-hydroxybenzoic acid derivative as a byproduct.

This is a classic case of unintended demethylation during amide bond formation. Here’s a systematic approach to troubleshoot this issue:

Root Cause Analysis:

Your coupling conditions are likely too harsh. This could be due to the specific coupling reagent, the use of high temperatures, or the generation of acidic byproducts.

Solutions:
  • Switch to a Milder Coupling Reagent:

    • Avoid forming the acyl chloride if possible: Methods involving SOCl₂ or oxalyl chloride generate HCl and often require heat, increasing the risk of demethylation.

    • Use a carbodiimide with an additive: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxybenzotriazole (HOBt) is a common and relatively mild choice. The reaction can often be run at room temperature.[10]

    • Consider a uronium/aminium salt: Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and often allow for rapid reactions at room temperature, which can minimize side reactions.[11][12]

  • Control the Reaction Temperature:

    • Start your coupling reaction at 0°C and allow it to slowly warm to room temperature. Avoid heating unless absolutely necessary. Many modern coupling reagents are effective at ambient temperatures.

  • Optimize the Base:

    • Use a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to neutralize any acids present or generated during the reaction. Use the minimum number of equivalents necessary.

Recommended Protocol: Amide Coupling of 4-Methoxybenzoic Acid with HATU

This protocol is designed to be high-yielding and minimize the risk of demethylation.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve 4-methoxybenzoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Base Addition: Add DIPEA (2.0-3.0 eq) dropwise to the stirred solution.

  • Pre-activation: Stir the mixture at 0°C for 15-30 minutes.

  • Amine Addition: Add the desired amine (1.1 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic phase sequentially with water, 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.[11]

Problem 2: My reaction with BBr₃ is giving a low yield and a messy workup with a persistent emulsion or solid between the layers.

This is a common issue when working with BBr₃, often due to the formation of boron-containing byproducts.

Root Cause Analysis:
  • Low Yield: Can be due to an incomplete reaction, poor quality of BBr₃ (deactivated by moisture), or loss of product during a difficult workup.

  • Messy Workup: Boronic acid byproducts and their salts can be poorly soluble in both the organic and aqueous phases, leading to precipitates and emulsions.[1]

Solutions & Troubleshooting Workflow:
  • Verify Reagent Quality: BBr₃ is extremely sensitive to moisture. Use a fresh bottle or a recently purchased solution for best results.

  • Ensure Complete Reaction: Before quenching, check the reaction progress by TLC to ensure all starting material is consumed.

  • Optimize the Quench: Instead of quenching with methanol (which can complicate evaporation), slowly and carefully add the reaction mixture to ice-cold water or a saturated NaHCO₃ solution with vigorous stirring.[13]

  • Improve Phase Separation:

    • Add Brine: During the aqueous workup, washing with a saturated NaCl solution (brine) can help break emulsions.[1]

    • Adjust pH: Carefully adjusting the pH of the aqueous layer with dilute acid or base can sometimes help dissolve solid intermediates.

    • Filter: If a persistent solid remains, it can be collected by filtration, washed, and the desired product can then be extracted from the solid.

Visual Troubleshooting Guide

The following decision tree can help guide you through common issues encountered during BBr₃ reactions.

BBr3_Troubleshooting start BBr3 Reaction Issue issue_precipitate Precipitate forms upon BBr3 addition start->issue_precipitate issue_low_yield Low Yield of Demethylated Product start->issue_low_yield issue_workup Emulsion/Solid during Workup start->issue_workup precipitate_sol Normal Observation: Lewis-acid adduct. Continue stirring and allow to warm to RT. issue_precipitate->precipitate_sol ly_q1 Is the reaction complete (check by TLC)? issue_low_yield->ly_q1 workup_sol1 Add Saturated NaCl (Brine) to break emulsion. issue_workup->workup_sol1 workup_sol2 Carefully adjust pH of aqueous layer. issue_workup->workup_sol2 workup_sol3 Filter the solid and extract product from it. issue_workup->workup_sol3 ly_sol1 Increase reaction time/temp. Check BBr3 quality (use fresh). ly_q1->ly_sol1 No ly_sol2 Product lost during workup. See Workup Troubleshooting. ly_q1->ly_sol2 Yes ly_a1_no No ly_a1_yes Yes ly_sol2->issue_workup

Caption: Troubleshooting decision tree for common BBr₃ demethylation issues.

Proactive Strategies: Protecting Group Orthogonality

When your synthesis plan involves conditions that are known to be harsh towards a methoxy group, a proactive approach is to use a different, more suitable protecting group for the phenol from the start. This is a common strategy in multi-step synthesis, particularly in peptide and complex molecule synthesis.[14]

Q4: What are good alternatives to a methyl ether for protecting a phenol?

A4: The best alternative depends on the specific reaction conditions you need to employ in subsequent steps. This is known as an "orthogonal protection strategy," where you choose protecting groups that can be removed under different conditions.[15]

  • Benzyl Ether (Bn):

    • Stability: Stable to a wide range of acidic and basic conditions, making it more robust than a methyl ether in the presence of many Lewis acids.[16]

    • Deprotection: Typically removed by catalytic hydrogenolysis (e.g., H₂ gas with a Palladium catalyst), which is a very mild and selective method.[5] This is orthogonal to acid-labile and base-labile protecting groups.

  • p-Methoxybenzyl Ether (PMB):

    • Stability: Similar to a benzyl ether, but with an important difference in deprotection.

    • Deprotection: Can be removed under the same conditions as a benzyl ether, but also under mild oxidative conditions (e.g., with DDQ or CAN), which leaves benzyl ethers and many other functional groups intact.[17] This provides an additional level of orthogonality.

Workflow for Orthogonal Protection

The following workflow illustrates how to implement a benzyl ether protection strategy for a hydroxybenzoic acid.

Protection_Workflow cluster_start Starting Material cluster_protection Protection Step cluster_reaction Main Reaction cluster_deprotection Deprotection Step cluster_end Final Product start p-Hydroxybenzoic Acid protect Protect Phenol as Benzyl Ether (e.g., BnBr, Base) start->protect 1 react Perform Reaction Sensitive to Demethylation (e.g., Amide Coupling with harsh reagents) protect->react 2 deprotect Remove Benzyl Group (e.g., H2, Pd/C) react->deprotect 3 end Final Hydroxy-Amide Product deprotect->end 4

Caption: Orthogonal protection workflow using a benzyl ether.

Protocol: Benzylation of p-Hydroxybenzoic Acid

This protocol describes the protection of the phenolic hydroxyl group as a benzyl ether.

  • Preparation: Dissolve p-hydroxybenzoic acid (1.0 eq) in a suitable solvent like DMF.

  • Base Addition: Add a base such as potassium carbonate (K₂CO₃, ~2.0 eq).

  • Benzylation: Add benzyl bromide (BnBr, ~1.2 eq) to the mixture.

  • Reaction: Heat the reaction mixture (e.g., to 60-80°C) and stir until the reaction is complete as monitored by TLC.

  • Work-up: Cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the resulting benzyl-protected carboxylic acid by recrystallization or column chromatography.

Mechanistic Insights

Understanding the mechanism of demethylation helps in predicting when it might occur and how to prevent it. The cleavage of aryl methyl ethers by Lewis acids like BBr₃ typically proceeds via coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack by a bromide ion on the methyl group in an Sₙ2-type reaction.

Mechanism of BBr₃ Demethylation

Caption: Simplified Sₙ2 mechanism for BBr₃-mediated demethylation of an aryl methyl ether.

Data Summary

While precise quantitative data for demethylation as a side reaction is often not published, the choice of reagents and conditions has a clear and demonstrable impact on the outcome.

Table 1: Comparison of Demethylation Reagents and Conditions
ReagentTypical ConditionsRelative ReactivitySelectivity/Notes
BBr₃ DCM, -78°C to RTVery HighHighly effective but can be difficult to control. Often cleaves multiple methoxy groups non-selectively.[18]
AlCl₃ DCM or MeCN, refluxHighLess reactive than BBr₃. Often requires higher temperatures.[8]
HBr (48% aq.) Reflux (~120-130°C)HighHarsh conditions, low functional group tolerance. Can cleave other acid-sensitive groups.[3]
Thiolates (e.g., EtSNa) DMF or NMP, refluxModerateNucleophilic cleavage. Useful when acidic conditions must be avoided. Can have an unpleasant odor.[3]
Table 2: Qualitative Comparison of Amide Coupling Reagents for Methoxybenzoic Acid
Coupling ReagentTypical ConditionsRisk of DemethylationRecommendation
SOCl₂ / Oxalyl Chloride Reflux in neat reagent or solventHighNot recommended for sensitive substrates due to heat and HCl generation.
EDC / HOBt DCM or DMF, 0°C to RTLow to ModerateA good starting point. Keep temperatures at or below RT.[19]
HATU / DIPEA DMF, 0°C to RTLowHighly recommended. Fast reaction times at RT minimize exposure to potentially deleterious conditions.[12]
T3P® EtOAc or MeCN, RTLowA mild and effective phosphonic acid anhydride reagent with an easy, aqueous workup.[20]

References

Technical Support Center: Overcoming the Low Reactivity of 4-Iodo-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to navigating the challenges associated with 4-Iodo-2-methoxybenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter difficulties leveraging this versatile but often stubborn building block in their synthetic campaigns. Here, we move beyond simple protocols to dissect the underlying chemical principles governing its reactivity, offering field-proven insights and systematic troubleshooting strategies to turn failed reactions into successful transformations.

Section 1: Understanding the Challenge: The 'Why' Behind Low Reactivity

This compound presents a unique combination of electronic and steric factors that contribute to its diminished reactivity in many standard cross-coupling reactions. A clear understanding of these properties is the first step toward rational problem-solving.

  • Electronic Effects : The methoxy group (-OCH₃) at the 2-position is a powerful electron-donating group (EDG) through resonance. This increases the electron density on the aromatic ring, making the carbon-iodine (C-I) bond stronger and less susceptible to oxidative addition by a low-valent palladium catalyst (e.g., Pd(0)).[1] Oxidative addition is often the rate-determining step in catalytic cycles like Suzuki, Heck, and Sonogashira couplings, and any factor that slows it down will hinder the entire reaction.[2][3]

  • Steric Hindrance : The placement of two substituents, the methoxy and carboxylic acid groups, ortho to the iodine atom creates significant steric congestion around the reaction center.[4][5][6] This bulkiness can physically impede the approach of the palladium catalyst, further inhibiting the crucial oxidative addition step.[7]

  • The Carboxylic Acid Group : The acidic proton of the carboxylic acid (-COOH) will be deprotonated by the bases typically used in cross-coupling reactions. This forms a carboxylate salt, which can alter the substrate's solubility, sometimes negatively impacting reaction kinetics.[8] While the carboxylate itself is not typically a direct inhibitor, these secondary effects must be considered.

Below is a diagram illustrating the key factors that contribute to the low reactivity of this molecule.

Caption: Factors contributing to the low reactivity of this compound.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common high-level questions encountered when working with this substrate.

Q1: My Suzuki coupling reaction with this compound is not working. Where do I start troubleshooting? A1: Start by evaluating your core components: the catalyst system and the reaction conditions. The electronic and steric hindrance of this substrate often requires more robust solutions than standard Pd(PPh₃)₄. Consider switching to a more active catalyst system, such as a palladium precatalyst combined with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.[9] Also, ensure your reaction is rigorously degassed to prevent catalyst decomposition, which can manifest as the formation of palladium black.[9]

Q2: Should I protect the carboxylic acid group before attempting a cross-coupling reaction? A2: While not always necessary, protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) can be a highly effective strategy. This eliminates potential solubility issues caused by carboxylate salt formation and removes the acidic proton, simplifying the role of the base.[8] If you are observing poor solubility or side reactions, esterification is a recommended first step.

Q3: What is the best base to use for cross-coupling reactions with this substrate? A3: The choice of base is critical. For Suzuki couplings, a strong but often poorly soluble base like K₃PO₄ can be very effective, particularly in solvents like dioxane or THF, sometimes with a small amount of water to aid its function.[1] For Sonogashira or Heck reactions, an amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is common.[10][11] The key is to match the base to the specific reaction type and solvent system to ensure proper function without promoting side reactions like dehalogenation.

Q4: My reaction turns black immediately after adding the palladium catalyst. What does this mean? A4: The formation of a black precipitate (palladium black) is a strong indicator of catalyst decomposition.[9] This typically happens when the active Pd(0) species is unstable and aggregates. The most common causes are the presence of oxygen in the reaction mixture, impurities in reagents or solvents, or excessively high temperatures. Improve your degassing procedure (e.g., multiple vacuum/inert gas cycles) and ensure you are using high-purity, anhydrous solvents.

Section 3: Systematic Troubleshooting Guides

Use these tables to diagnose and solve specific issues based on the reaction you are performing.

Guide 1: Suzuki-Miyaura Coupling
ProblemProbable Cause(s)Recommended Solution(s)
No reaction / Low conversion 1. Inefficient Oxidative Addition: The catalyst is not active enough to break the electron-rich C-I bond.[1] 2. Catalyst Poisoning/Decomposition: Presence of oxygen or impurities.[9] 3. Base Ineffectiveness: The chosen base is not sufficiently soluble or strong in the solvent system.1. Switch to a high-activity catalyst system: Use a Pd(II) precatalyst (e.g., Pd(OAc)₂) with a bulky, electron-rich ligand like SPhos, XPhos, or RuPhos.[1][9] 2. Rigorous Degassing: Use 3-5 cycles of vacuum backfilled with argon/nitrogen. Use fresh, anhydrous solvents. 3. Optimize Base/Solvent: Try K₃PO₄ in dioxane/H₂O or Cs₂CO₃ in DMF. If using K₃PO₄ in an anhydrous system, consider adding a few equivalents of water.[1]
Dehalogenation (C-I bond replaced by C-H)1. Presence of Protic Impurities: Water or other protic sources are quenching the organometallic intermediates. 2. Base-Induced Decomposition: Some bases can promote this side reaction, especially at high temperatures.1. Use thoroughly dried reagents and solvents. 2. Screen different bases: Switch from a carbonate to a phosphate (e.g., K₃PO₄) or try a milder base if conditions allow.[9] Shorten reaction times.
Boronic Acid Homocoupling 1. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid. 2. Slow Transmetalation: If the transmetalation step is slow, side reactions of the boronic acid can dominate.1. Ensure strict anaerobic conditions. [9] 2. Use a base that activates the boronic acid effectively: Fluoride sources (e.g., KF, CsF) can sometimes be effective if compatible with the substrate.[12]
Guide 2: Sonogashira Coupling
ProblemProbable Cause(s)Recommended Solution(s)
No reaction / Low conversion 1. Palladium Catalyst Inactivity: As with Suzuki, the catalyst may not be active enough. 2. Copper Co-catalyst Issues: The Cu(I) co-catalyst (e.g., CuI) may be oxidized or poisoned. 3. Amine Base Incompatibility: The amine base may be too bulky or not basic enough.1. Use a more active ligand: Besides PPh₃, try bulky phosphines. Consider a copper-free Sonogashira protocol, which often uses more active palladium catalysts.[13] 2. Use fresh CuI and ensure anaerobic conditions to protect it. 3. Screen amine bases: Switch from Et₃N to a stronger or less coordinating base like DBU or DIPEA.
Alkyne Homocoupling (Glaser coupling) 1. Excess Oxygen: Oxygen promotes the copper-mediated dimerization of the terminal alkyne.1. Strict degassing is essential. Run the reaction under a positive pressure of inert gas.
Reaction Stalls 1. Inhibition by Carboxylate: The deprotonated benzoic acid may interfere with the catalyst.1. Protect the carboxylic acid as a methyl or ethyl ester prior to the coupling reaction.
Section 4: Optimized Experimental Protocols

These protocols provide a robust starting point for successful cross-coupling reactions.

Protocol 1: Optimized Suzuki-Miyaura Coupling

This protocol employs a modern catalyst system designed for challenging substrates.

  • Reagent Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and potassium phosphate (K₃PO₄, 3.0 eq).

  • Catalyst Addition: In a separate vial, pre-mix the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) with the solvent.

  • Solvent & Degassing: Add anhydrous, degassed 1,4-dioxane and H₂O (typically a 10:1 ratio) to the Schlenk flask containing the solids. Degas the mixture again by bubbling argon through the suspension for 15-20 minutes.

  • Reaction Initiation: Add the catalyst solution to the reaction mixture via syringe.

  • Heating: Heat the reaction to 80-100 °C and monitor by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water. Acidify the aqueous layer with 1M HCl to pH ~2-3 and extract with ethyl acetate. The combined organic layers are then dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol avoids the use of a copper co-catalyst, which can simplify workup and prevent Glaser homocoupling.

  • Reagent Preparation: To a flame-dried Schlenk tube, add this compound (1.0 eq), Pd(PPh₃)₄ (5 mol%), and a base such as diisopropylethylamine (DIPEA, 3.0 eq).

  • Solvent & Degassing: Add anhydrous, degassed THF or DMF.

  • Substrate Addition: Add the terminal alkyne (1.2 eq) via syringe.

  • Heating: Heat the reaction mixture to 60-80 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with a saturated aqueous solution of NH₄Cl to remove the amine base. Proceed with a standard aqueous workup and extraction.

  • Purification: Purify the crude material via silica gel chromatography.

Section 5: Visual Troubleshooting Workflow

When a reaction fails, a systematic approach is crucial. Use the following decision tree to diagnose the issue.

G start Reaction Failed or Low Yield q1 Did the mixture turn black? start->q1 a1_yes Catalyst Decomposition q1->a1_yes Yes q2 Are starting materials consumed? q1->q2 No sol1 Solution: 1. Improve degassing (vacuum/inert gas cycles). 2. Use fresh, anhydrous solvents. 3. Check for reagent impurities. a1_yes->sol1 a2_no Reaction Did Not Initiate q2->a2_no No q3 Major side products observed? (e.g., dehalogenation, homocoupling) q2->q3 Yes sol2 Solution: 1. Increase reaction temperature. 2. Switch to a more active catalyst system (e.g., Pd/Buchwald ligand). 3. Screen different bases (K3PO4, Cs2CO3). 4. Protect the -COOH group. a2_no->sol2 a3_yes Undesired Reaction Pathway q3->a3_yes Yes a3_no Target product formed, but low yield. Consider purification loss or equilibrium issues. q3->a3_no No sol3 Solution: 1. For Homocoupling: Improve degassing. 2. For Dehalogenation: Use rigorously dry conditions, consider a milder base, or lower the temperature. 3. Check stoichiometry of reagents. a3_yes->sol3

Caption: A decision tree for troubleshooting failed cross-coupling reactions.

References

Validation & Comparative

A Comparative Guide to the Spectroscopic Characterization of 4-Iodo-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel or synthesized compounds is a cornerstone of chemical research. This guide provides an in-depth analysis of the characterization of 4-iodo-2-methoxybenzoic acid, with a primary focus on ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. In the absence of a publicly available, fully assigned experimental spectrum for this specific molecule, this guide will leverage a comparative approach, drawing on data from structurally similar compounds to predict and interpret its ¹H NMR spectrum. We will also explore alternative and complementary spectroscopic techniques, providing a holistic view of its analytical characterization.

The Central Role of ¹H NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the structure of organic compounds in solution.[1][2] It relies on the magnetic properties of atomic nuclei, particularly the proton (¹H), to provide detailed information about the chemical environment, connectivity, and stereochemistry of a molecule.[3][4] The key parameters in a ¹H NMR spectrum are:

  • Chemical Shift (δ): This indicates the electronic environment of a proton. Electronegative atoms or groups deshield protons, causing their signals to appear at higher chemical shifts (downfield).

  • Integration: The area under a signal is proportional to the number of protons it represents.

  • Multiplicity (Splitting Pattern): This arises from the interaction (coupling) of a proton with its neighboring protons and provides information about the number of adjacent protons.

  • Coupling Constant (J): The distance between the peaks in a multiplet, measured in Hertz (Hz), provides information about the dihedral angle between coupled protons and the nature of the chemical bonds separating them.

Predicting the ¹H NMR Spectrum of this compound: A Comparative Analysis

Substituent Effects on the Aromatic Ring:

  • -OCH₃ (Methoxy group): This is an electron-donating group (EDG) through resonance and electron-withdrawing through induction. Overall, it is an activating group and ortho-, para-directing. It will shield the protons on the aromatic ring, shifting their signals to a lower chemical shift (upfield).

  • -COOH (Carboxylic acid group): This is an electron-withdrawing group (EWG) through both induction and resonance. It is a deactivating group and meta-directing. It will deshield the aromatic protons, shifting their signals downfield.

  • -I (Iodo group): Halogens are deactivating groups due to their strong inductive electron-withdrawing effect, but they are ortho-, para-directing because of their ability to donate electron density through resonance. The large size and polarizability of iodine also influence the electronic environment.

Based on these principles, we can anticipate the chemical shifts of the three aromatic protons (H-3, H-5, and H-6) and the methoxy protons of this compound.

Predicted ¹H NMR Spectrum of this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
-COOH> 10Singlet (broad)-The acidic proton of a carboxylic acid is typically highly deshielded and appears as a broad singlet.
H-67.5 - 7.8Doublet~8-9This proton is ortho to the electron-withdrawing carboxylic acid group, leading to a downfield shift. It will be split by the adjacent H-5 proton.
H-57.2 - 7.4Doublet of doubletsJ(H-5, H-6) = ~8-9, J(H-5, H-3) = ~2-3This proton is coupled to both H-6 (ortho-coupling) and H-3 (meta-coupling).
H-37.0 - 7.2Doublet~2-3This proton is ortho to the electron-donating methoxy group and will be the most shielded of the aromatic protons. It will be split by the adjacent H-5 proton (meta-coupling).
-OCH₃3.8 - 4.0Singlet-The methoxy protons are not coupled to any other protons and will appear as a singlet.

Visualizing the Predicted Splitting Pattern

G cluster_H6 H-6 Signal cluster_H5 H-5 Signal cluster_H3 H-3 Signal H6 Doublet H5 Doublet of Doublets H6->H5 Ortho-coupling (J ≈ 8-9 Hz) H3 Doublet H5->H3 Meta-coupling (J ≈ 2-3 Hz)

Caption: Predicted spin-spin coupling interactions for the aromatic protons of this compound.

Comparative Spectroscopic Techniques

While ¹H NMR is a powerful tool, a comprehensive characterization of this compound should include other spectroscopic methods.

TechniqueInformation ProvidedExpected Observations for this compound
¹³C NMR Spectroscopy Provides information about the carbon skeleton of the molecule.Eight distinct signals are expected: one for the carboxylic carbon, one for the methoxy carbon, and six for the aromatic carbons. The chemical shifts will be influenced by the attached substituents.
Infrared (IR) Spectroscopy Identifies the functional groups present in a molecule.A broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretch from the carboxylic acid (around 1700 cm⁻¹), C-O stretches from the ether and carboxylic acid, and C-H stretches from the aromatic ring and methoxy group are expected.[5][6][7]
Mass Spectrometry (MS) Determines the molecular weight and fragmentation pattern of a molecule.The molecular ion peak corresponding to the molecular weight of this compound (C₈H₇IO₃, MW: 278.04 g/mol ) would be observed. Characteristic fragmentation patterns would involve the loss of the carboxylic acid group, methoxy group, and iodine atom.

Data Comparison with a Structurally Related Compound: 2-Methoxybenzoic Acid

To further refine our predictions, let's compare the expected data with the known spectroscopic data for 2-methoxybenzoic acid.

Spectroscopic Data2-Methoxybenzoic Acid[8][9]Predicted for this compound
¹H NMR (δ, ppm) Aromatic H: ~6.9-8.1, -OCH₃: ~3.9, -COOH: >10Aromatic H: ~7.0-7.8, -OCH₃: ~3.8-4.0, -COOH: >10
¹³C NMR (δ, ppm) Aromatic C: ~112-160, -OCH₃: ~56, -COOH: ~168Similar ranges, with the carbon attached to iodine showing a significant downfield shift.
IR (cm⁻¹) O-H (broad): ~2500-3300, C=O: ~1680-1700Similar characteristic peaks are expected.
MS (m/z) M⁺ at 152M⁺ at 278

The introduction of the iodine atom at the 4-position is expected to cause a general downfield shift for the aromatic protons and carbons due to its inductive effect, though the effect on the proton at the 6-position will be the most pronounced.

Experimental Protocols

To obtain high-quality spectroscopic data for this compound, the following experimental protocols are recommended.

NMR Sample Preparation

A standardized and careful sample preparation is crucial for obtaining high-resolution NMR spectra.[10][11][12]

Workflow for NMR Sample Preparation

G A Weigh 5-10 mg of This compound B Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) A->B C Filter the solution through a pipette with a cotton plug into a clean NMR tube B->C D Cap the NMR tube and invert several times to ensure homogeneity C->D E Place the NMR tube in the spinner turbine and insert into the NMR magnet D->E

Caption: A standard workflow for preparing a small organic molecule for NMR analysis.

Detailed Steps:

  • Sample Weighing: Accurately weigh approximately 5-25 mg of purified this compound for ¹H NMR.[10][13] For ¹³C NMR, a higher concentration (50-100 mg) is recommended.[10]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.

  • Dissolution: Add 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.[13][14] Gently swirl or vortex to dissolve the compound completely.

  • Filtration and Transfer: To remove any particulate matter that could affect the magnetic field homogeneity, filter the solution through a Pasteur pipette containing a small plug of cotton or glass wool directly into a clean, dry 5 mm NMR tube.[12]

  • Labeling and Analysis: Cap the NMR tube, label it clearly, and it is ready for analysis in the NMR spectrometer.

Instrumentation and Data Acquisition

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Experiment: A standard one-dimensional proton experiment should be performed. Key parameters to consider are the number of scans, relaxation delay, and acquisition time.

  • Data Processing: The raw data (Free Induction Decay or FID) is converted into a spectrum using a Fourier transform. The spectrum should then be phase- and baseline-corrected, and the chemical shifts referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Conclusion

This guide provides a comprehensive framework for the ¹H NMR characterization of this compound. By employing a comparative approach with structurally related molecules and understanding the fundamental principles of substituent effects in NMR spectroscopy, researchers can confidently predict, interpret, and validate the structure of this compound. The integration of complementary techniques such as ¹³C NMR, IR spectroscopy, and mass spectrometry is crucial for a complete and unambiguous structural assignment, ensuring the scientific integrity of research and development endeavors.

References

Comparing reactivity of 4-Iodo vs 4-Bromo-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Reactivity of 4-Iodo- vs. 4-Bromo-2-methoxybenzoic Acid

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the selection of starting materials is a critical decision that dictates the efficiency, cost, and ultimate success of a synthetic route. Aryl halides, such as 4-iodo-2-methoxybenzoic acid and 4-bromo-2-methoxybenzoic acid, are foundational building blocks, prized for their utility in forming new carbon-carbon and carbon-heteroatom bonds. This guide provides a detailed, evidence-based comparison of these two reagents, moving beyond simple equivalency to explore the nuanced differences in their reactivity. Our focus is to equip researchers, scientists, and drug development professionals with the technical insights required to make informed decisions in their experimental designs.

The reactivity of an aryl halide is not solely determined by the halogen atom. It is a complex interplay of bond energetics, electronic effects from other ring substituents, and steric factors.

The Decisive Role of the Carbon-Halogen Bond

The most significant factor differentiating the iodo- and bromo-analogs is the carbon-halogen (C-X) bond dissociation energy (BDE). The C-I bond is substantially weaker than the C-Br bond.

BondBond Dissociation Energy (kJ/mol)
C-Br~285[1]
C-I~213[1]

This difference in bond strength is fundamental. A weaker bond is more easily broken, which is a key requirement in the rate-determining step of many catalytic reactions. Specifically, the C-I bond's lower BDE means it requires less energy to undergo oxidative addition in palladium-catalyzed cross-coupling reactions, a topic we will explore in detail.[2][3]

Electronic and Steric Landscape

The substituents on the aromatic ring—a methoxy group at the C2 position and a carboxylic acid at C1—create a unique electronic and steric environment.

  • Methoxy Group (-OCH₃): Positioned ortho to the carboxylic acid and meta to the halogen, the methoxy group is a powerful electron-donating group via resonance, enriching the electron density of the aromatic ring.[4] However, it also exerts an inductive electron-withdrawing effect. Its placement can sterically hinder access to the adjacent carboxylic acid group.

  • Carboxylic Acid Group (-COOH): This group is strongly electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution but can influence the regioselectivity of other reactions.[5]

  • Halogens (I, Br): Both halogens are inductively electron-withdrawing, deactivating the ring.

The net effect is a complex electronic map that influences catalyst binding and the overall reaction kinetics.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthesis and represent the primary application for these substrates.[6][7] The general order of reactivity for aryl halides in these reactions is overwhelmingly I > OTf > Br >> Cl .[8]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is a powerful tool for C-C bond formation.[8] The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10]

The initial oxidative addition of the aryl halide to the Pd(0) catalyst is typically the rate-determining step. Due to the weaker C-I bond, This compound undergoes oxidative addition significantly faster and under much milder conditions than its bromo counterpart.

Experimental Evidence Summary: Suzuki-Miyaura Coupling

SubstrateTypical Catalyst LoadingTypical TemperatureReaction TimeYield
This compound1-2 mol% PdRoom Temp to 60 °C1-4 hoursExcellent
4-Bromo-2-methoxybenzoic Acid3-5 mol% Pd80-110 °C12-24 hoursGood to Excellent

This table represents generalized data based on established reactivity principles for aryl halides.[8][11]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 pd2_complex Ar-Pd(II)-X L2 pd0->pd2_complex Oxidative Addition (Ar-X) Rate-Determining Step I > Br pd2_trans Ar-Pd(II)-R L2 pd2_complex->pd2_trans Transmetalation (R-B(OR)2) pd2_trans->pd0 Reductive Elimination product_out Ar-R pd2_trans->product_out

Caption: The Suzuki-Miyaura catalytic cycle.

Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes.[12][13] The reactivity trend for the halide is identical to that in the Suzuki coupling: I > Br > Cl .[12]

This pronounced reactivity difference is synthetically useful. It allows for selective coupling at an iodo-substituted position while leaving a bromo-substituted position on the same molecule untouched, simply by controlling the reaction temperature.[12] For this compound, Sonogashira couplings can often be performed at or near room temperature, whereas 4-bromo-2-methoxybenzoic acid typically requires heating.[12][14][15]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd2_oa Ar-Pd(II)-X L2 pd0->pd2_oa Oxidative Addition (Ar-X) pd2_trans Ar-Pd(II)-C≡CR L2 pd2_oa->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination (Product: Ar-C≡CR) cu_x Cu-X cu_alkyne Cu-C≡CR cu_x->cu_alkyne Alkyne + Base cu_alkyne->pd2_oa Provides Alkynyl Group cu_alkyne->cu_x Transmetalation to Pd

Caption: The interconnected catalytic cycles of the Sonogashira reaction.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene.[16] The general reactivity trend holds true here as well, with aryl iodides being more reactive than aryl bromides. This translates to lower required temperatures and catalyst loadings for this compound.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a distinct reaction class where a nucleophile displaces a leaving group on an aromatic ring.[17] This mechanism requires the ring to be electron-deficient, typically achieved by having strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group.[18][19]

For 4-halo-2-methoxybenzoic acids, the strongly electron-withdrawing carboxylic acid is meta to the halogen, which does not provide the necessary resonance stabilization for the intermediate Meisenheimer complex. Therefore, these substrates are generally poor candidates for the addition-elimination SNAr mechanism.

However, it is crucial to note that in SNAr reactions where the mechanism is viable, the leaving group ability is often the reverse of that in cross-coupling: F > Cl > Br > I . This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of the halogen, polarizing the C-X bond.[18]

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with phenylboronic acid. The causality behind each step is explained to ensure a self-validating and reproducible workflow.

Experimental_Workflow start Start reagents Combine Reactants: - this compound - Phenylboronic acid - Pd(PPh₃)₄ - K₂CO₃ start->reagents solvent Add Solvents: Toluene, Ethanol, Water reagents->solvent degas Degas Mixture (N₂ or Ar Purge) solvent->degas heat Heat to 80°C with Stirring degas->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Workup: Acidify, Extract with EtOAc monitor->workup purify Purify by Column Chromatography workup->purify end Characterize Product purify->end

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Methodology:

  • Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

    • Rationale: The boronic acid is used in slight excess to ensure complete consumption of the more valuable aryl halide. K₂CO₃ is the base required to activate the boronic acid for transmetalation.[10]

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%).

    • Rationale: Pd(PPh₃)₄ is a common, air-stable Pd(0) precatalyst. A low catalyst loading is sufficient for the highly reactive aryl iodide.

  • Solvent Addition: Add a solvent mixture, typically toluene/ethanol/water (e.g., 4:1:1 ratio).

    • Rationale: This solvent system is effective at dissolving both the organic reagents and the inorganic base, facilitating the reaction.

  • Degassing: Seal the flask and purge the system with an inert gas (Argon or Nitrogen) for 15-20 minutes.

    • Rationale (Critical): Oxygen can oxidize and deactivate the Pd(0) catalyst. Thorough degassing is essential for reproducibility and high yields.

  • Reaction: Heat the mixture to 80°C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Rationale: Moderate heating is sufficient for the aryl iodide. For the corresponding aryl bromide, a temperature of >100°C would likely be required.

  • Workup: Upon completion, cool the reaction to room temperature. Acidify the mixture with 1M HCl to protonate the carboxylic acid and dissolve the base. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the desired biaryl product.

Conclusion and Strategic Recommendations

The choice between 4-iodo- and 4-bromo-2-methoxybenzoic acid is a strategic one, balancing reactivity against cost.

FeatureThis compound4-Bromo-2-methoxybenzoic Acid
Primary Advantage High ReactivityLower Cost
Cross-Coupling Excellent. Milder conditions, faster reactions, lower catalyst loadings.[8][12]Good. Requires more forcing conditions (higher temp, longer times).[20]
Selectivity Enables selective coupling in the presence of bromides.Less useful for selective transformations.
SNAr Reactivity Generally poor substrate.Generally poor substrate.
Ideal Use Case Complex, multi-step syntheses where yield and mild conditions are paramount; late-stage functionalization.Large-scale synthesis where cost is a primary driver and harsher conditions are acceptable.

References

A Comparative Guide to Analytical Methods for the Quantification of 4-Iodo-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate quantification of intermediates like 4-Iodo-2-methoxybenzoic acid is a cornerstone of robust chemical synthesis and quality control. This guide provides an in-depth comparison of prevalent analytical methodologies for the determination of this compound. We will delve into the technical nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible Spectrophotometry, offering a comparative analysis of their performance characteristics. Detailed experimental protocols and visual workflows are provided to aid in the selection and implementation of the most suitable method for your specific analytical requirements.

The Analytical Imperative: Why Quantification Matters

This compound serves as a key building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1] Its purity and concentration can significantly impact the yield and impurity profile of the final active pharmaceutical ingredient (API). Therefore, reliable and validated analytical methods are crucial for monitoring reaction progress, ensuring the quality of starting materials, and for final product release.

Comparative Analysis of Analytical Techniques

The choice of an analytical method is a critical decision, balancing factors such as sensitivity, selectivity, sample matrix complexity, and available instrumentation. The following table summarizes the key performance parameters for the primary techniques used in the analysis of substituted benzoic acids, which are directly applicable to this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography (GC-FID/MS) (with Derivatization)UV-Visible Spectrophotometry
Linearity (R²) >0.999>0.99>0.99
Limit of Detection (LOD) Typically in the low µg/mL rangeTypically in the low µg/mL rangeTypically in the low to mid µg/mL range
Limit of Quantitation (LOQ) Typically in the low to mid µg/mL rangeTypically in the mid µg/mL rangeTypically in the mid to high µg/mL range
Precision (%RSD) <2% (Intra- and Inter-day)<5% (Intra-day)<2%
Accuracy/Recovery (%) Typically 98-102%Typically 95-105%Typically 98-102%
Selectivity HighHighModerate to Low
Throughput HighModerateHigh
Primary Advantages High selectivity, robust, and widely applicable.High resolution, suitable for volatile compounds.Simple, cost-effective, and rapid.
Primary Disadvantages Higher initial instrument cost.May require derivatization for polar analytes.Prone to interference from other UV-absorbing compounds.

In-Depth Methodologies and Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for the analysis of substituted aromatic carboxylic acids due to its high resolution, sensitivity, and accuracy.[2] For this compound, a reversed-phase HPLC (RP-HPLC) method is most appropriate.

Principle of the Method: The separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase. The retention of this compound is primarily governed by the hydrophobic interactions of its aromatic ring with the stationary phase. The ionization of the carboxylic acid group is suppressed by maintaining a low pH in the mobile phase, which is essential for achieving good peak symmetry and reproducible retention times.[2]

Experimental Protocol: HPLC-UV Analysis

  • Instrumentation:

    • High-Performance Liquid Chromatograph equipped with a UV detector.

    • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents and Standards:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Phosphoric acid or Formic acid (ACS grade).

    • This compound reference standard.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% phosphoric acid. The exact ratio should be optimized to achieve a suitable retention time.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by measuring the UV spectrum of a standard solution. For methoxybenzoic acid derivatives, this is typically around 254 nm.[3]

    • Injection Volume: 10-20 µL.

    • Column Temperature: 30 °C.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a concentration of 1 mg/mL.

    • Calibration Standards: Prepare a series of dilutions from the stock solution in the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).[3]

    • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[3]

Workflow for HPLC Quantification

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_standards Prepare Calibration Standards hplc_injection Inject into HPLC System prep_standards->hplc_injection prep_sample Prepare and Filter Sample prep_sample->hplc_injection chromatography Chromatographic Separation (C18 Column) hplc_injection->chromatography uv_detection UV Detection chromatography->uv_detection calibration_curve Construct Calibration Curve uv_detection->calibration_curve quantification Quantify Sample Concentration uv_detection->quantification calibration_curve->quantification

Caption: Workflow for the HPLC quantification of this compound.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. However, due to the polar nature and low volatility of carboxylic acids like this compound, a derivatization step is typically required to convert the analyte into a more volatile form.[4]

Principle of the Method: Derivatization, commonly through silylation, replaces the active hydrogen of the carboxylic acid with a nonpolar group (e.g., trimethylsilyl), increasing the compound's volatility and thermal stability. The derivatized analyte is then separated in a GC column and detected, often by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Experimental Protocol: GC-FID/MS Analysis (with Derivatization)

  • Instrumentation:

    • Gas Chromatograph equipped with an FID or MS detector.

    • A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Reagents and Standards:

    • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

    • Anhydrous solvent (e.g., pyridine, acetonitrile).

    • This compound reference standard.

  • Derivatization Procedure:

    • Accurately weigh the sample or standard into a reaction vial.

    • Add the anhydrous solvent and the derivatizing agent.

    • Seal the vial and heat at a specific temperature (e.g., 70°C) for a set time (e.g., 30 minutes) to ensure complete derivatization.

    • Cool the vial to room temperature before injection.

  • Chromatographic Conditions:

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 100 °C), then ramp to a higher temperature (e.g., 280 °C) to elute the derivatized analyte.

    • Detector Temperature: 300 °C (for FID).

  • Standard and Sample Preparation:

    • Prepare a stock solution of the reference standard in the chosen anhydrous solvent.

    • Create calibration standards and prepare samples at concentrations suitable for derivatization and analysis.

Workflow for GC Quantification with Derivatization

GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_standards Prepare Standards derivatization Derivatization (e.g., Silylation) prep_standards->derivatization prep_sample Prepare Sample prep_sample->derivatization gc_injection Inject into GC System derivatization->gc_injection separation GC Separation gc_injection->separation detection FID or MS Detection separation->detection calibration Calibration Curve detection->calibration quantify Quantify Sample detection->quantify calibration->quantify

Caption: Workflow for GC quantification of this compound.

UV-Visible Spectrophotometry

For routine analysis of relatively pure samples, UV-Visible spectrophotometry offers a rapid, simple, and cost-effective method for quantification.[3]

Principle of the Method: This technique relies on the principle that the analyte absorbs light in the UV-Visible region of the electromagnetic spectrum. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte in the solution.[5]

Experimental Protocol: UV-Visible Spectrophotometry

  • Instrumentation:

    • UV-Visible Spectrophotometer.

    • Quartz cuvettes (1 cm path length).

  • Reagents and Standards:

    • Methanol or Ethanol (UV grade).

    • This compound reference standard.

  • Procedure:

    • Determination of Maximum Wavelength (λmax): Prepare a dilute solution of the reference standard in the chosen solvent. Scan the UV-Vis spectrum from 200 to 400 nm to identify the wavelength of maximum absorbance. For similar methoxybenzoic acids, the λmax is typically around 250 nm.[3]

    • Standard Stock Solution: Accurately weigh and dissolve the reference standard in the solvent to prepare a stock solution of known concentration (e.g., 100 µg/mL).[3]

    • Calibration Standards: Prepare a series of dilutions from the stock solution to cover a linear absorbance range (typically 0.1 to 1.0 AU).[3]

    • Sample Preparation: Dissolve the sample in the solvent to achieve a concentration that falls within the calibration range.

    • Measurement: Measure the absorbance of the standard and sample solutions at the determined λmax against a solvent blank.

    • Quantification: Construct a calibration curve by plotting absorbance versus concentration and determine the concentration of the sample from its absorbance.

Workflow for UV-Visible Spectrophotometric Quantification

UV_Vis_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_data Data Processing determine_lambda_max Determine λmax measure_absorbance Measure Absorbance determine_lambda_max->measure_absorbance prep_standards Prepare Calibration Standards prep_standards->measure_absorbance prep_sample Prepare Sample prep_sample->measure_absorbance calibration_curve Construct Calibration Curve measure_absorbance->calibration_curve quantification Determine Sample Concentration calibration_curve->quantification

Caption: Workflow for UV-Vis quantification of this compound.

Method Validation: The Foundation of Trustworthy Data

Regardless of the chosen method, validation is a critical step to ensure the reliability and accuracy of the analytical results.[6][7] Key validation parameters, as defined by the International Council for Harmonisation (ICH) guidelines, include:

  • Accuracy: The closeness of the test results to the true value.[8]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[6]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[9]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[8]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]

Conclusion

The selection of an analytical method for the quantification of this compound is contingent upon the specific requirements of the analysis. For high-selectivity and robustness, especially in complex matrices, HPLC-UV is the method of choice. For instances where high resolution of volatile impurities is also a concern, GC-MS with derivatization is a powerful alternative. When speed, simplicity, and cost-effectiveness are paramount for relatively clean samples, UV-Visible spectrophotometry provides a reliable solution. It is imperative that any chosen method be thoroughly validated to ensure the integrity and reliability of the generated data, which is fundamental to quality assurance in research and drug development.

References

A Comparative Guide to the Mass Spectrometry Analysis of 4-Iodo-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth comparison of mass spectrometry techniques for the analysis of 4-Iodo-2-methoxybenzoic acid, a key intermediate in pharmaceutical synthesis.[1] Designed for researchers, scientists, and drug development professionals, this document offers insights into experimental design, ionization method selection, and the interpretation of fragmentation data, underpinned by established principles of mass spectrometry.

Introduction to this compound and its Mass Spectrometric Profile

This compound (C₈H₇IO₃, Molar Mass: 278.04 g/mol ) is a substituted aromatic carboxylic acid of significant interest in medicinal chemistry.[2][3][4] Its structural characterization is paramount for quality control and metabolic studies. Mass spectrometry stands as a cornerstone technique for this purpose, offering high sensitivity and detailed structural information. The choice of ionization method is critical and dictates the nature of the resulting mass spectrum, influencing the extent of fragmentation and the observable ionic species.

This guide compares three prevalent ionization techniques: Electron Ionization (EI), Electrospray Ionization (ESI), and Atmospheric Pressure Chemical Ionization (APCI), providing a framework for selecting the optimal method based on analytical objectives.

Comparative Analysis of Ionization Techniques

The selection of an appropriate ionization technique is contingent on the desired analytical outcome. For straightforward molecular weight confirmation, soft ionization methods are preferred. For detailed structural elucidation, a hard ionization technique that induces fragmentation is more informative.

Ionization TechniquePrincipleTypical Outcome for this compoundBest Suited For
Electron Ionization (EI) High-energy electrons bombard the analyte in the gas phase, causing ionization and extensive fragmentation.[5]Molecular ion (M⁺•) may be weak or absent. Rich fragmentation spectrum providing structural details.Structural elucidation and library matching.
Electrospray Ionization (ESI) A high voltage is applied to a liquid to create an aerosol, leading to the formation of protonated [M+H]⁺ or deprotonated [M-H]⁻ ions.[6]Predominantly the deprotonated molecule [M-H]⁻ in negative ion mode due to the acidic proton of the carboxylic acid. Minimal fragmentation.Molecular weight determination, quantitative analysis, and LC-MS coupling.[6]
Atmospheric Pressure Chemical Ionization (APCI) A corona discharge ionizes the solvent vapor, which then transfers a proton to or from the analyte.[7][8]Primarily the deprotonated molecule [M-H]⁻ in negative ion mode.[7] Can tolerate higher flow rates and less pure samples than ESI.Analysis of moderately polar compounds, suitable for LC-MS.[8]

Predicted Fragmentation Pathway of this compound under Electron Ionization

The initial ionization event will form the molecular ion (M⁺•) at m/z 278. Subsequent fragmentation is likely to proceed through several key pathways:

  • Loss of a hydroxyl radical (•OH): A common fragmentation for carboxylic acids, leading to the formation of an acylium ion.

  • Loss of a methyl radical (•CH₃): Characteristic of methoxy-substituted aromatics.

  • Loss of carbon monoxide (CO): Following the loss of the hydroxyl radical.

  • Cleavage of the C-I bond: Resulting in the loss of an iodine radical (•I).

  • Decarboxylation: Loss of CO₂ from the molecular ion.

The following diagram illustrates the predicted primary fragmentation pathways:

G M [C₈H₇IO₃]⁺• m/z = 278 F1 [C₈H₆IO₂]⁺ m/z = 261 M->F1 - •OH F2 [C₇H₄IO₃]⁺ m/z = 263 M->F2 - •CH₃ F4 [C₇H₇O₃]⁺ m/z = 151 M->F4 - •I F5 [C₇H₄O₂]⁺• m/z = 120 M->F5 - I, -CH₃, +H (rearrangement) F3 [C₇H₆IO]⁺ m/z = 233 F1->F3 - CO

Caption: Predicted EI fragmentation of this compound.

Experimental Protocol: LC-MS with Electrospray Ionization

This protocol outlines a general procedure for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI, a common setup for the analysis of small molecules in complex matrices.

Objective: To confirm the molecular weight of this compound and achieve separation from potential impurities.

Workflow:

G cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry A Dissolve sample in Methanol/Water (1:1) B Inject onto C18 column A->B C Gradient elution with Acetonitrile and Water (with 0.1% Formic Acid) B->C D Electrospray Ionization (Negative Ion Mode) C->D E Mass Analyzer (e.g., Quadrupole or TOF) D->E F Detector E->F

Caption: LC-ESI-MS workflow for this compound analysis.

Methodology:

  • Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Further dilute to a working concentration of 10 µg/mL with a 50:50 mixture of methanol and water.

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS Conditions (Negative Ion ESI):

    • Ionization Mode: Negative Electrospray Ionization.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Temperature: 325 °C.

    • Drying Gas Flow: 8 L/min.

    • Nebulizer Pressure: 35 psi.

    • Scan Range: m/z 50-400.

Expected Results: A prominent peak at m/z 276.9, corresponding to the deprotonated molecule [C₈H₆IO₃]⁻.

Conclusion

The mass spectrometric analysis of this compound can be effectively tailored to meet specific analytical needs. For rapid molecular weight confirmation and quantification, LC-MS with electrospray ionization in negative ion mode is the method of choice, offering high sensitivity and minimal fragmentation. For detailed structural elucidation, electron ionization provides a wealth of fragmentation information, although the molecular ion may be of low abundance. The predicted fragmentation patterns, in conjunction with the comparative data on ionization techniques presented in this guide, provide a robust framework for the successful mass spectrometric analysis of this important pharmaceutical intermediate.

References

A Senior Application Scientist's Guide to Alternative Reagents for 4-Iodo-2-methoxybenzoic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of complex organic synthesis, particularly in the construction of biaryl and other elaborately substituted scaffolds, 4-iodo-2-methoxybenzoic acid has long served as a reliable and reactive building block. Its utility in a myriad of cross-coupling reactions is well-documented. However, the pragmatic considerations of cost, atom economy, and the ever-present need for synthetic flexibility necessitate a thorough evaluation of viable alternatives. This guide provides an in-depth, data-driven comparison of alternative reagents to this compound, offering field-proven insights to inform your synthetic strategy.

The Role of this compound: A Versatile Precursor

This compound is a highly valued starting material primarily due to the high reactivity of the carbon-iodine bond in palladium-catalyzed cross-coupling reactions. This reactivity stems from the lower bond dissociation energy of the C-I bond compared to C-Br and C-Cl bonds, facilitating the oxidative addition step in the catalytic cycle of many cross-coupling reactions.[1] It is a staple in reactions such as:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.

  • Heck Reaction: For the arylation of alkenes.

  • Sonogashira Coupling: For the synthesis of aryl alkynes.[2]

  • Buchwald-Hartwig Amination: For the formation of C-N bonds.[3][4]

  • Ullmann Condensation: A copper-catalyzed reaction for forming C-O, C-N, and C-S bonds.[5]

  • Grignard Reagent Formation: As a precursor to organomagnesium compounds for subsequent nucleophilic additions.[6]

The methoxy and carboxylic acid functionalities on the ring also provide valuable handles for further synthetic manipulations and can influence the electronic and steric environment of the reaction center.

Strategic Alternatives to this compound

The primary alternatives to this compound can be categorized based on the nature of the reactive group. The choice of an alternative is often a trade-off between reactivity, cost, and stability.

The Halogen Homologues: 4-Bromo- and 4-Chloro-2-methoxybenzoic Acid

The most direct alternatives are the corresponding bromo and chloro derivatives. The well-established reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1]

  • 4-Bromo-2-methoxybenzoic Acid: This is arguably the most common and practical alternative. It offers a good balance between reactivity and cost.[7][8][9] While typically less reactive than the iodo-analog, modern advancements in catalyst systems, particularly the use of electron-rich and bulky phosphine ligands, have made the coupling of aryl bromides highly efficient.[3]

  • 4-Chloro-2-methoxybenzoic Acid: As the most cost-effective of the three halogens, the chloro-derivative is an attractive option, especially for large-scale synthesis. However, the strength of the C-Cl bond presents a significant challenge for oxidative addition, often requiring more forcing reaction conditions, higher catalyst loadings, and specialized, often more expensive, catalyst systems.[1]

The Organometallic Counterpart: 4-Borono-2-methoxybenzoic Acid

Instead of an electrophilic coupling partner, one can employ a nucleophilic alternative. 4-Borono-2-methoxybenzoic acid and its corresponding boronate esters are excellent substrates for Suzuki-Miyaura cross-coupling reactions, where they are coupled with aryl halides or triflates. This approach reverses the roles of the coupling partners and can be advantageous depending on the availability of the starting materials.

Alternative Catalytic Systems: Expanding the Scope

The choice of catalyst can dramatically influence the feasibility of using less reactive aryl halides.

  • Nickel Catalysis: Nickel catalysts have emerged as a cost-effective and highly effective alternative to palladium for the cross-coupling of aryl chlorides and other less reactive electrophiles.[10][11][12]

  • Copper Catalysis: For Ullmann-type reactions, copper catalysis is the traditional and still widely used method for forming C-O, C-N, and C-S bonds.[5][13][14] Modern ligand-assisted copper catalysis has significantly improved the scope and mildness of these reactions.[15]

Performance Comparison: A Data-Driven Analysis

The following tables provide a comparative overview of the performance of this compound and its alternatives in key cross-coupling reactions. The data is a synthesis of literature reports and established reactivity trends.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most widely used cross-coupling reactions. The choice of halide has a significant impact on reaction conditions and outcomes.

ReagentCoupling PartnerCatalyst System (Typical)Conditions (Typical)YieldKey Considerations
This compound Phenylboronic acidPd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O80 °C, 2-6 hExcellent (>90%)High reactivity allows for milder conditions and lower catalyst loading. Higher cost.
4-Bromo-2-methoxybenzoic acid Phenylboronic acidPd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O100 °C, 8-16 hGood to Excellent (80-95%)Good balance of reactivity and cost. May require more sophisticated ligands for high yields.[7]
4-Chloro-2-methoxybenzoic acid Phenylboronic acidNiCl₂(PCy₃)₂, K₃PO₄, t-Amyl alcohol100-120 °C, 12-24 hModerate to Good (60-85%)Most cost-effective but requires more forcing conditions and often a nickel catalyst system.[1]
Aryl Bromide 4-Borono-2-methoxybenzoic acid Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O90 °C, 12 hGood to Excellent (85-95%)Reverses the roles of the coupling partners. Useful when the corresponding aryl bromide is more readily available.
Heck Reaction

The Heck reaction provides a powerful method for the arylation of alkenes.

ReagentAlkeneCatalyst System (Typical)Conditions (Typical)YieldKey Considerations
This compound StyrenePd(OAc)₂, PPh₃, Et₃N, DMF100 °C, 4-8 hExcellent (>90%)High reactivity leads to shorter reaction times.
4-Bromo-2-methoxybenzoic acid StyrenePd(OAc)₂, P(o-tol)₃, Et₃N, DMF120 °C, 12-24 hGood (70-85%)Higher temperatures and longer reaction times are often necessary.
Sonogashira Coupling

This reaction is invaluable for the synthesis of aryl alkynes.

ReagentAlkyneCatalyst System (Typical)Conditions (Typical)YieldKey Considerations
This compound PhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃N, THFRT to 50 °C, 2-6 hExcellent (>90%)Often proceeds at room temperature.[2]
4-Bromo-2-methoxybenzoic acid PhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃N, DMF80-100 °C, 8-16 hGood (75-90%)Requires elevated temperatures.
Buchwald-Hartwig Amination

A go-to method for the formation of C-N bonds.

ReagentAmineCatalyst System (Typical)Conditions (Typical)YieldKey Considerations
This compound AnilinePd₂(dba)₃, BINAP, NaOtBu, Toluene80 °C, 6-12 hExcellent (>90%)Milder conditions are generally sufficient.[3]
4-Bromo-2-methoxybenzoic acid AnilinePd₂(dba)₃, XPhos, NaOtBu, Toluene100-110 °C, 12-24 hGood to Excellent (80-95%)Often requires more advanced, bulky ligands for high efficiency.[4]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of 4-Bromo-2-methoxybenzoic Acid

Suzuki_Miyaura_Workflow reagents Combine in Flask: - 4-Bromo-2-methoxybenzoic acid (1 equiv.) - Arylboronic acid (1.2 equiv.) - Pd catalyst (e.g., Pd(OAc)₂, 2 mol%) - Ligand (e.g., SPhos, 4 mol%) - Base (e.g., K₃PO₄, 2 equiv.) - Solvent (e.g., Toluene/H₂O 10:1) degas Degas with N₂/Ar (3 cycles) reagents->degas Inert Atmosphere heat Heat to 100 °C (8-16 h) degas->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Workup: - Dilute with EtOAc - Wash with H₂O, brine monitor->workup Reaction Complete purify Purification: - Dry over Na₂SO₄ - Concentrate - Column chromatography workup->purify product Biaryl Product purify->product

Suzuki-Miyaura Coupling Workflow

Methodology:

  • To an oven-dried Schlenk flask, add 4-bromo-2-methoxybenzoic acid (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), potassium phosphate (2.0 equiv.), palladium(II) acetate (0.02 equiv.), and SPhos (0.04 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene and water (10:1 ratio, to make a 0.1 M solution with respect to the aryl bromide).

  • Heat the reaction mixture to 100 °C with vigorous stirring for 8-16 hours.

  • Monitor the reaction progress by thin-layer chromatography or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.

General Procedure for Grignard Reagent Formation and Carboxylation

Grignard_Workflow setup Dry Glassware under Flame Add Mg turnings (1.2 equiv.) and a crystal of I₂ add_halide Add solution of 4-bromo-2-methoxybenzoic acid ester (1 equiv.) in dry THF dropwise setup->add_halide Anhydrous Conditions reflux Gentle Reflux (initiation may require heating) add_halide->reflux formation Grignard Reagent Forms (solution turns cloudy gray) reflux->formation add_co2 Pour over crushed dry ice (CO₂) under N₂ atmosphere formation->add_co2 workup Acidic Workup: - Add 1M HCl (aq.) - Extract with Et₂O add_co2->workup hydrolysis Base Hydrolysis (if ester was used) - e.g., LiOH, THF/H₂O workup->hydrolysis product Carboxylic Acid Product hydrolysis->product

Grignard Reagent Formation and Carboxylation

Methodology:

Note: The carboxylic acid group must be protected, for instance as a methyl ester, before attempting Grignard reagent formation.

  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and an addition funnel, add magnesium turnings (1.2 equiv.) and a small crystal of iodine under an inert atmosphere.

  • Dissolve the methyl 4-bromo-2-methoxybenzoate (1.0 equiv.) in anhydrous tetrahydrofuran (THF) and add it to the addition funnel.

  • Add a small portion of the aryl bromide solution to the magnesium turnings. If the reaction does not initiate (indicated by gentle refluxing and disappearance of the iodine color), gently warm the flask.

  • Once the reaction has initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture for an additional hour.

  • In a separate flask, place an excess of crushed dry ice and blanket with an inert atmosphere.

  • Slowly pour the Grignard reagent solution over the dry ice with stirring.

  • Allow the mixture to warm to room temperature, then quench with 1 M aqueous HCl.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • If starting from the ester, the resulting carboxylic acid can be obtained by subsequent hydrolysis (e.g., using LiOH in THF/water).

Cost and Stability Considerations

A crucial aspect of reagent selection is the balance between cost and reactivity.

ReagentApproximate Cost (per gram)Stability
This compound High (ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
$)
Generally stable, but can be light-sensitive.
4-Bromo-2-methoxybenzoic acid Moderate (
)
Very stable under normal storage conditions.
4-Chloro-2-methoxybenzoic acid Low ($)Very stable.

Note: Prices are estimates and can vary significantly between suppliers and with purity grade.

The higher cost of this compound is a direct reflection of the higher cost of iodine and the synthetic routes to introduce it onto the aromatic ring. While its high reactivity is advantageous for small-scale and discovery chemistry, for process development and large-scale synthesis, the more economical bromo- or even chloro-analogs are often preferred, provided that efficient catalytic systems can be employed.

Conclusion and Recommendations

The choice of reagent to replace this compound is a strategic decision that depends on the specific goals of the synthesis.

  • For high reactivity and mild reaction conditions, especially in early-stage discovery chemistry, this compound remains a superior choice. Its versatility across a range of cross-coupling reactions is well-established.

  • For a balance of reactivity, cost, and scalability, 4-bromo-2-methoxybenzoic acid is the most practical and widely applicable alternative. With modern catalyst systems, high yields can be achieved in most common cross-coupling reactions.

  • For large-scale, cost-driven syntheses, 4-chloro-2-methoxybenzoic acid is a compelling option, provided that the necessary investment in process optimization and potentially more sophisticated catalyst systems is feasible. The use of nickel catalysis is particularly relevant here.

  • Employing 4-borono-2-methoxybenzoic acid in a Suzuki-Miyaura coupling offers a valuable alternative synthetic strategy, especially when the desired biaryl partner is more readily available as a halide.

Ultimately, a thorough understanding of the reactivity-cost-stability trade-offs, coupled with the judicious selection of the catalytic system, will enable the modern synthetic chemist to navigate these choices effectively and design robust and efficient synthetic routes.

References

A Predictive Guide to the 13C NMR Spectrum of 4-Iodo-2-methoxybenzoic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In lieu of experimental data, this guide presents a comprehensive, predicted 13C NMR spectrum for 4-Iodo-2-methoxybenzoic acid. This prediction is grounded in a comparative analysis of structurally related compounds and the fundamental principles of substituent effects on aromatic systems. By examining the experimental spectra of benzoic acid, 4-iodobenzoic acid, and 2-methoxybenzoic acid, we can deconstruct the electronic influences of the iodo and methoxy groups to build a reliable model for our target molecule.

The Power of Prediction: Understanding Substituent Effects in 13C NMR

The chemical shift of a carbon atom in a 13C NMR spectrum is highly sensitive to its local electronic environment. In aromatic systems, substituents can significantly alter the electron density at each carbon, leading to predictable upfield (shielding) or downfield (deshielding) shifts. These changes are primarily governed by two factors:

  • Inductive Effects: The electronegativity of a substituent can pull or push electron density through the sigma bonds of the molecule.

  • Resonance Effects: Substituents with lone pairs or pi systems can donate or withdraw electron density through the pi system of the aromatic ring.

By analyzing the experimentally determined 13C NMR data of benzoic acid and its monosubstituted derivatives, we can observe these effects in action.

Comparative 13C NMR Data of Benzoic Acid Analogues

The following tables summarize the experimental 13C NMR spectral data for benzoic acid, 4-iodobenzoic acid, and 2-methoxybenzoic acid. These values serve as the foundation for our predictive analysis. The spectra for benzoic acid were recorded in CDCl3, while the data for 2-methoxybenzoic acid is reported in DMSO[1][2]. The data for 4-iodobenzoic acid is also presented for comparison[3][4].

Table 1: 13C NMR Chemical Shifts (ppm) for Benzoic Acid [1][5]

Carbon AtomChemical Shift (ppm)
C=O172.60
C1129.39
C2/C6130.28
C3/C5128.55
C4133.89

Solvent: CDCl3

Table 2: 13C NMR Chemical Shifts (ppm) for 4-Iodobenzoic Acid

Carbon AtomChemical Shift (ppm)
C=O166.9 (DMSO)
C1131.2 (DMSO)
C2/C6131.5 (DMSO)
C3/C5137.8 (DMSO)
C499.8 (DMSO)

Note: Solvent differences will influence chemical shifts, but the relative changes due to the substituent are most instructive.

Table 3: 13C NMR Chemical Shifts (ppm) for 2-Methoxybenzoic Acid [2]

Carbon AtomChemical Shift (ppm)
C=O168.1
C1121.2
C2157.9
C3112.4
C4133.0
C5120.3
C6131.5
OCH355.7

Solvent: DMSO

Predictive Analysis of the 13C NMR Spectrum for this compound

Based on the additivity of substituent effects, we can predict the 13C NMR chemical shifts for this compound. The iodo group at the C4 position is expected to cause a significant upfield shift at the carbon it is attached to (C4) due to the "heavy atom effect," while having a smaller deshielding effect on the adjacent carbons (C3 and C5). The methoxy group at the C2 position is a strong resonance donor and will cause significant shielding at the ortho (C3) and para (C5) positions relative to it, and a deshielding effect at the ipso-carbon (C2).

Table 4: Predicted 13C NMR Chemical Shifts (ppm) for this compound

Carbon AtomPredicted Chemical Shift (ppm)Rationale for Prediction
C=O~167-169The electronic effects of the ring substituents on the carboxylic acid carbon are generally small. The value is expected to be in a similar range to the monosubstituted analogs.
C1~122-124This carbon is ortho to the methoxy group and meta to the iodo group. The shielding effect of the methoxy group is expected to be the dominant influence.
C2~158-160The carbon directly attached to the electron-donating methoxy group will be significantly deshielded.
C3~114-116This carbon is ortho to the methoxy group and ortho to the iodo group. It will experience strong shielding from the methoxy group.
C4~95-100The "heavy atom effect" of the directly attached iodine atom will cause a very strong upfield (shielding) effect on this carbon.
C5~138-140This carbon is para to the methoxy group and ortho to the iodo group. The deshielding effect from the adjacent iodine is expected to be a significant factor.
C6~132-134This carbon is meta to both the methoxy and iodo groups. The electronic effects at the meta position are generally smaller, so the chemical shift is expected to be closer to that of the unsubstituted benzoic acid.
OCH3~56-58The chemical shift of the methoxy carbon is generally not significantly affected by other ring substituents.

These predictions are based on an analysis of substituent effects and should be confirmed by experimental data when available.

Visualizing the Structure and Analytical Workflow

To aid in the understanding of the predicted spectral data and the process of its acquisition, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 20-50 mg of This compound dissolve Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6) weigh->dissolve transfer Transfer to a 5 mm NMR tube dissolve->transfer insert Insert sample into spectrometer transfer->insert lock_shim Lock on solvent signal and shim magnetic field insert->lock_shim setup Set up 13C acquisition parameters (e.g., pulse program, number of scans) lock_shim->setup acquire Acquire Free Induction Decay (FID) setup->acquire ft Fourier Transform FID acquire->ft phase_baseline Phase and baseline correction ft->phase_baseline reference Reference spectrum to solvent peak phase_baseline->reference peak_pick Peak picking and integration reference->peak_pick

References

A Senior Application Scientist's Guide to 4-Iodo-2-methoxybenzoic Acid and Its Isomers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical intermediates and building blocks for complex organic synthesis, substituted benzoic acids hold a position of prominence. Among these, iodinated methoxybenzoic acids are particularly valuable due to the dual functionality imparted by the electron-donating methoxy group and the versatile reactivity of the iodine substituent, especially in cross-coupling reactions. This guide provides an in-depth comparative analysis of 4-Iodo-2-methoxybenzoic acid and its key positional isomers.

The placement of the iodo and methoxy groups on the benzoic acid ring significantly influences the molecule's physicochemical properties, spectroscopic signature, reactivity, and, consequently, its potential biological activity. Understanding these isomeric differences is paramount for rational drug design, reaction optimization, and the development of robust analytical methods.

Structural Isomers: A Subtle Shift with Profound Consequences

The isomers of iodo-methoxybenzoic acid share the same molecular formula, C₈H₇IO₃, and a molecular weight of approximately 278.04 g/mol . However, the spatial arrangement of the iodo and methoxy substituents leads to distinct chemical entities. This guide will focus on the comparison of this compound with its isomers where the substituents are on the same ring.

isomers cluster_4I2M This compound cluster_isomers Positional Isomers 4I2M IUPAC: this compound 3I2M 3-Iodo-2-methoxybenzoic acid 4I2M->3I2M Isomeric Relationship 5I2M 5-Iodo-2-methoxybenzoic acid 4I2M->5I2M Isomeric Relationship 6I2M 6-Iodo-2-methoxybenzoic acid 4I2M->6I2M Isomeric Relationship 2I4M 2-Iodo-4-methoxybenzoic acid 4I2M->2I4M Isomeric Relationship

Synthesis Strategies: Navigating Regioselectivity

The synthesis of these isomers often involves electrophilic iodination of the corresponding methoxybenzoic acid precursor. The choice of iodinating agent and reaction conditions is crucial for achieving the desired regioselectivity.

General Synthetic Workflow

A common synthetic route involves the direct iodination of a methoxybenzoic acid. The directing effects of the carboxyl and methoxy groups play a critical role in the outcome of the reaction.

synthesis_workflow start Methoxybenzoic Acid Precursor iodination Electrophilic Iodination (e.g., I₂, HIO₃, NIS) start->iodination workup Reaction Quench & Work-up iodination->workup purification Purification (Recrystallization/Chromatography) workup->purification product Iodo-methoxybenzoic Acid Isomer purification->product

Exemplary Synthetic Protocols
  • Synthesis of 2-Iodo-4-methoxybenzoic Acid: A well-documented method involves the diazotization of 4-methoxyanthranilic acid, followed by a Sandmeyer-type reaction with potassium iodide.[1]

    • Suspend 4-methoxy-anthranilic acid in an aqueous acidic solution (e.g., HCl) at 0-5 °C.

    • Add a solution of sodium nitrite dropwise to form the diazonium salt.

    • Introduce a solution of potassium iodide to the diazonium salt solution.

    • The resulting precipitate is then isolated and purified.

  • Synthesis of 5-Iodo-2-methylbenzoic Acid (as an analogue): While not a methoxy isomer, the synthesis of 5-iodo-2-methylbenzoic acid provides insight into direct iodination. It can be prepared by reacting o-toluic acid with iodine and an oxidizing agent like iodic acid in the presence of a catalyst.[2][3]

The synthesis of other isomers, such as 3-iodo and 6-iodo-2-methoxybenzoic acid, would similarly rely on the careful selection of starting materials and iodination conditions to control the regiochemical outcome. For instance, starting with 2-methoxybenzoic acid, iodination would likely yield a mixture of products due to the activating and ortho-, para-directing nature of the methoxy group and the meta-directing nature of the carboxylic acid group.

Comparative Physicochemical and Spectroscopic Properties

Physicochemical Properties
PropertyThis compound3-Iodo-2-methoxybenzoic acid5-Iodo-2-methoxybenzoic acid2-Iodo-4-methoxybenzoic acid6-Iodo-2-methoxybenzoic acid
Molecular Formula C₈H₇IO₃C₈H₇IO₃C₈H₇IO₃C₈H₇IO₃C₈H₇IO₃
Molecular Weight 278.04278.04278.04278.04278.04
Predicted pKa ~4.0-4.5~3.8-4.2~4.2-4.7~3.5-4.0~3.3-3.8
Predicted Solubility Low in water, soluble in organic solventsLow in water, soluble in organic solventsLow in water, soluble in organic solventsLow in water, soluble in organic solventsLow in water, soluble in organic solvents

Note: pKa values are predicted based on the electronic effects of the substituents. The iodine atom is weakly deactivating via induction, while the methoxy group is activating via resonance and deactivating via induction. The proximity of these groups to the carboxylic acid will influence its acidity.

Spectroscopic Analysis: The Fingerprints of Isomers

Spectroscopic techniques such as NMR, IR, and Mass Spectrometry are indispensable for distinguishing between these isomers.

analytical_workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis sample Iodo-methoxybenzoic Acid Isomer nmr 1H & 13C NMR sample->nmr ir FT-IR sample->ir ms Mass Spectrometry sample->ms hplc HPLC sample->hplc tlc TLC sample->tlc interpretation Data Interpretation & Structural Elucidation nmr->interpretation ir->interpretation ms->interpretation hplc->interpretation tlc->interpretation

  • ¹H NMR Spectroscopy: The chemical shifts and splitting patterns of the aromatic protons are highly diagnostic. The number of distinct aromatic signals and their coupling constants will differ for each isomer, allowing for unambiguous identification. The chemical shift of the methoxy protons will also be subtly influenced by the position of the iodine atom.

  • ¹³C NMR Spectroscopy: The number of unique carbon signals in the ¹³C NMR spectrum will correspond to the symmetry of the molecule. The chemical shifts of the carbon atoms, particularly those bearing the iodo, methoxy, and carboxyl groups, will be characteristic for each isomer.

  • Infrared (IR) Spectroscopy: While the IR spectra of all isomers will show characteristic absorptions for the O-H stretch of the carboxylic acid, the C=O stretch, and C-O stretches, the fingerprint region (below 1500 cm⁻¹) will exhibit unique patterns of C-H and C-C bending vibrations that can be used for differentiation.[4]

  • Mass Spectrometry (MS): All isomers will have the same molecular ion peak. However, their fragmentation patterns upon ionization could differ, providing structural clues. High-resolution mass spectrometry can confirm the elemental composition.

Comparative Reactivity in Cross-Coupling Reactions

A primary application of these iodinated compounds is as substrates in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions. The position of the iodine atom can influence the reactivity due to steric and electronic effects.

Suzuki Coupling

The Suzuki coupling is a versatile method for forming carbon-carbon bonds between an aryl halide and an organoboron compound. The reaction of 3-iodo-4-methoxybenzoic acid methyl ester with sterically hindered arylboronic esters has been reported to proceed in good yield, highlighting the utility of this class of compounds in constructing biaryl structures.[5][6]

It can be anticipated that the reactivity of the isomers in Suzuki coupling would follow the general trend of I > Br > Cl for the leaving group. Steric hindrance around the C-I bond could play a significant role. For instance, an iodine atom at the 2- or 6-position, ortho to the carboxylic acid, might exhibit different reaction kinetics compared to an iodine at the 4- or 5-position.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is also sensitive to the electronic and steric environment of the aryl halide. Generally, electron-withdrawing groups on the aromatic ring can enhance the rate of oxidative addition to the palladium catalyst. The methoxy group, being electron-donating by resonance, might slightly decrease the reactivity compared to an unsubstituted iodobenzoic acid. However, the high reactivity of the C-I bond generally ensures that these reactions proceed efficiently under appropriate catalytic conditions.[7][8]

Potential Biological Activities: An Isomer-Dependent Profile

The biological activity of small molecules is often highly dependent on their three-dimensional structure and the spatial arrangement of functional groups.[9][10] While specific comparative biological data for the iodo-methoxybenzoic acid isomers is scarce, we can infer potential activities based on related compounds.

Methoxybenzoic acid isomers are known to possess antimicrobial, antioxidant, and anti-inflammatory properties.[11] Similarly, dihydroxybenzoic acid isomers exhibit a range of biological activities that are highly dependent on the position of the hydroxyl groups.[12]

It is plausible that the different iodo-methoxybenzoic acid isomers will interact differently with biological targets such as enzymes and receptors. For instance, the position of the iodine atom could influence binding affinity through halogen bonding or by altering the overall electronic distribution of the molecule. The comparative cytotoxicity of parabens and their halogenated byproducts has shown that both the nature of the halogen and the length of the ester chain influence toxicity, suggesting that the position of the iodine in these benzoic acid isomers could also lead to differential biological effects.[13] Further research is warranted to explore the specific biological profiles of each isomer.

Conclusion

This guide has provided a comprehensive comparison of this compound with its positional isomers. The key takeaway for researchers is that while these compounds share the same molecular formula, their distinct substitution patterns lead to significant differences in their synthesis, physicochemical properties, spectroscopic characteristics, and reactivity. A thorough understanding of these isomeric distinctions is crucial for their effective application in organic synthesis and drug discovery. The provided protocols and comparative data serve as a foundational resource for scientists working with these versatile chemical intermediates.

References

A Senior Application Scientist's Guide to the Bioanalytical Validation of 4-Iodo-2-methoxybenzoic Acid Derivatives: LC-MS/MS vs. Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise quantification of novel chemical entities and their metabolites is the bedrock of pharmacokinetic, toxicokinetic, and efficacy studies. This guide provides an in-depth, objective comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of 4-iodo-2-methoxybenzoic acid derivatives against alternative analytical techniques. We will delve into the causality behind experimental choices, grounded in established regulatory standards, to provide a self-validating framework for your analytical protocols.

The Unparalleled Advantage of LC-MS/MS in Bioanalysis

At its core, bioanalysis involves the search for a molecular "needle" in a biological "haystack." Biological matrices like plasma, urine, or tissue homogenates are extraordinarily complex. The challenge is to measure a target analyte with absolute certainty, free from the influence of endogenous components.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for quantitative bioanalysis of small molecules due to its superior sensitivity and selectivity.[2] The technique is a powerful combination of two methods:

  • High-Performance Liquid Chromatography (HPLC): This first dimension of separation uses a column packed with a stationary phase to physically separate the analyte of interest from other components in the sample based on their chemical properties (e.g., polarity).[3]

  • Tandem Mass Spectrometry (MS/MS): Acting as a highly specific detector, the mass spectrometer ionizes the compounds eluting from the HPLC column and separates them based on their mass-to-charge ratio (m/z). In a tandem setup (like a triple quadrupole), a specific parent ion for the analyte is selected, fragmented, and a specific product ion is then monitored. This parent-product ion pair, known as a Multiple Reaction Monitoring (MRM) transition, is unique to the analyte, providing an exceptional degree of selectivity and virtually eliminating background noise.[2]

This dual-layered specificity is why LC-MS/MS can achieve the low limits of quantification (LOQ) necessary for tracking drug and metabolite concentrations in biological systems.

Validated LC-MS/MS Protocol for a this compound Derivative

This section outlines a representative, robust protocol for the quantification of a this compound derivative in human plasma. The choices within this protocol are driven by the need for efficiency, recovery, and minimization of matrix effects.

Experimental Protocol

1. Sample Preparation: Protein Precipitation

The primary goal of sample preparation is to remove interfering macromolecules, primarily proteins, while efficiently recovering the analyte.[1] Protein precipitation is a rapid and effective method for this purpose.

  • Step 1: To 100 µL of a plasma sample (or calibration standard/quality control sample), add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a structural analog).

    • Rationale: Acetonitrile is a water-miscible organic solvent that efficiently denatures and precipitates plasma proteins. Using a 3:1 solvent-to-plasma ratio ensures complete precipitation. The internal standard is crucial for correcting for variability during sample processing and instrument analysis.[4]

  • Step 2: Vortex the mixture vigorously for 1 minute.

    • Rationale: Vigorous mixing ensures intimate contact between the solvent and the plasma, maximizing protein precipitation and analyte extraction into the supernatant.

  • Step 3: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

    • Rationale: Centrifugation pellets the precipitated proteins, leaving a clear supernatant containing the analyte and internal standard. Performing this at a low temperature minimizes potential degradation of the analyte.

  • Step 4: Carefully transfer the supernatant to a clean 96-well plate or autosampler vial.

  • Step 5: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Rationale: This step concentrates the analyte and removes the organic solvent, which may be too strong for the initial chromatographic conditions.

  • Step 6: Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Rationale: Reconstituting in the initial mobile phase ensures compatibility with the LC system and promotes a sharp, well-defined peak shape upon injection.

2. Chromatographic Conditions

The goal of chromatography is to achieve baseline separation of the analyte from any remaining matrix components in a short amount of time.

  • Instrument: A UHPLC system such as a Shimadzu Nexera or Waters ACQUITY.

  • Column: Reversed-phase C18 column (e.g., Phenomenex Kinetex C18, 50 x 2.1 mm, 2.6 µm).

    • Rationale: C18 columns are versatile and provide excellent retention for moderately nonpolar compounds like benzoic acid derivatives.[5]

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Rationale: Formic acid is a common mobile phase modifier that acidifies the solution. This keeps the carboxylic acid group of the analyte in its neutral, protonated form, leading to better retention on the reversed-phase column and improved ionization efficiency in positive ion mode ESI.[4]

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 5% B

    • 2.5 min: 95% B

    • 3.5 min: 95% B

    • 3.6 min: 5% B

    • 5.0 min: 5% B

    • Rationale: A gradient elution allows for the effective separation of compounds with varying polarities and ensures that the analyte elutes as a sharp peak while cleaning the column of more strongly retained components.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

    • Rationale: Maintaining a constant, elevated column temperature ensures reproducible retention times and can improve peak shape by reducing mobile phase viscosity.

3. Mass Spectrometric Parameters

  • Instrument: A triple quadrupole mass spectrometer (e.g., Sciex 6500+ or Thermo TSQ Altis).

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • Rationale: ESI is a soft ionization technique suitable for polar to moderately polar small molecules. Positive mode is often chosen for compounds that can readily accept a proton, which is facilitated by the acidic mobile phase.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Analyte (Example m/z): Q1: 292.9 -> Q3: 135.1

    • Internal Standard (Example m/z): Q1: 296.9 -> Q3: 139.1 (for a +4 stable isotope)

    • Rationale: These transitions must be optimized by infusing a pure standard of the analyte. The Q1 mass corresponds to the protonated parent molecule [M+H]+, and the Q3 mass corresponds to a stable, characteristic fragment ion produced by collision-induced dissociation. This specific transition provides the high selectivity of the assay.[5]

Method Validation: The Cornerstone of Trustworthy Data

A bioanalytical method is only reliable if it has been rigorously validated. The protocol must adhere to guidelines set by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now harmonized under the International Council for Harmonisation (ICH) M10 guideline.[6][7]

A full validation study must demonstrate the following:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[8] This is assessed by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of the analyte.

  • Accuracy and Precision: Accuracy measures how close the measured concentration is to the true value, while precision measures the reproducibility of these measurements.[8] This is evaluated by analyzing Quality Control (QC) samples at multiple concentration levels (low, medium, and high) in at least five replicates over several days.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.[8] A calibration curve should be prepared daily using at least six non-zero standards. The curve's linearity is typically assessed using a linear regression model with a weighting factor (e.g., 1/x²).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[8] The LOD is the lowest concentration that can be reliably detected but not necessarily quantified.

  • Recovery: The efficiency of the extraction process, determined by comparing the analyte response from an extracted sample to the response of an unextracted standard.

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.[1] It is assessed by comparing the analyte response in a post-extraction spiked blank matrix sample to that of a pure solution.

  • Stability: The stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability, long-term storage).[8]

Performance Comparison: LC-MS/MS vs. Alternative Methods

While LC-MS/MS is the premier choice for regulated bioanalysis, other methods exist. The selection of a technique should be guided by the specific requirements of the study.[9]

Parameter LC-MS/MS HPLC-UV Gas Chromatography-MS (GC-MS)
Selectivity Very HighModerate to HighHigh
Sensitivity (Typical LOQ) 0.1 - 10 ng/mL0.1 - 1 µg/mL1 - 50 ng/mL
Linearity (r²) > 0.995> 0.999[10]> 0.99
Accuracy (% Recovery) 90 - 110%98 - 102%[10]95 - 105%
Precision (%RSD) < 15%< 2%[10]< 10%
Matrix Effect Susceptibility High (requires careful management)Low to ModerateModerate
Throughput High (with modern systems)HighModerate (derivatization often needed)
Primary Advantage Unmatched sensitivity and selectivity for complex matrices.Robust, cost-effective, and simple for less complex samples.Excellent for volatile and thermally stable compounds.
Primary Disadvantage Higher instrument cost; susceptible to matrix effects.Lacks sensitivity for trace-level bioanalysis.[9]Requires analyte to be volatile or undergo derivatization.

Data in the table is representative and synthesized from comparative guides for similar benzoic acid derivatives.[9][10][11]

Visualization of Workflows and Logic

Visual diagrams can clarify complex processes and decision-making criteria.

LCMSMS_Workflow cluster_sample Sample Handling cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Plasma Sample Collection Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Transfer Supernatant Transfer Centrifuge->Transfer Evaporate Evaporation & Reconstitution Transfer->Evaporate Inject UHPLC Injection Evaporate->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification (Calibration Curve) Integrate->Quantify Report Generate Report Quantify->Report

Caption: A typical bioanalytical workflow using LC-MS/MS.

Caption: A decision tree for selecting the appropriate analytical method.

Conclusion

For the quantitative analysis of this compound derivatives in biological matrices, a validated LC-MS/MS method is unequivocally the superior choice. Its high sensitivity, selectivity, and throughput are essential for generating the reliable data required to support drug development programs. While techniques like HPLC-UV have their place, particularly for the analysis of less complex samples with higher analyte concentrations, they cannot match the performance of LC-MS/MS in the demanding field of bioanalysis.[9] The key to success lies not just in the instrumentation, but in a deep understanding of the method's principles and a commitment to rigorous validation according to global regulatory standards.[7][8]

References

Safety Operating Guide

Navigating the Disposal of 4-Iodo-2-methoxybenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-Iodo-2-methoxybenzoic acid, a compound often utilized in complex organic syntheses. By understanding the principles behind these procedures, you can ensure the safety of your team and the protection of our environment.

Understanding the Hazard Profile of this compound

As a halogenated aromatic compound, this compound is subject to specific disposal regulations due to the potential for forming persistent and toxic byproducts if not handled correctly.[7][8][9][10] The U.S. Environmental Protection Agency (EPA) regulates halogenated organic compounds as hazardous waste, necessitating specific treatment and disposal methods.[7][8][10]

Key Takeaway: Treat this compound as a hazardous substance, exercising caution to prevent contact and inhalation.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any purpose, including disposal, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). This creates a necessary barrier between you and the chemical, minimizing the risk of exposure.[11][12][13][14]

Body Part Recommended PPE Rationale
Eyes/Face Chemical safety goggles and a face shieldProtects against splashes of solutions or airborne particles of the solid compound.[11][14]
Skin Chemical-resistant gloves (Nitrile or Neoprene recommended), a lab coat or chemical-resistant apron, and closed-toe shoesPrevents skin contact which can cause irritation.[11][14]
Respiratory Use in a well-ventilated area or under a chemical fume hood. For larger quantities or where dust cannot be controlled, a NIOSH-approved respirator with an organic vapor/acid gas cartridge is recommended.Minimizes the inhalation of dust or vapors.[11][15]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it should not be released into the environment.[1][16][17] This means no disposal down the drain or in regular trash. The recommended method of disposal is through a licensed professional waste disposal company.[6][15]

Step 1: Waste Segregation and Collection
  • Designated Waste Container: All waste containing this compound, including contaminated consumables like gloves, weigh paper, and pipette tips, must be collected in a designated, clearly labeled, and sealed hazardous waste container.[11]

  • Labeling: The container must be labeled with the full chemical name ("this compound"), the associated hazards (e.g., "Irritant," "Hazardous Waste"), and the date of accumulation.

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible materials can lead to dangerous reactions.

Step 2: Arranging for Professional Disposal
  • Contact a Licensed Vendor: Your institution will have a contract with a licensed hazardous waste disposal company.[18][19][20][21][22] Contact your Environmental Health and Safety (EHS) department to arrange for a pickup.

  • Provide Documentation: You will likely need to provide the waste disposal company with information about the chemical, including its name, quantity, and hazard classification.

  • Incineration: For halogenated organic compounds like this compound, high-temperature incineration in a facility equipped with afterburners and scrubbers is the preferred disposal method.[7][23][24][25] This process is designed to break down the molecule and neutralize harmful combustion byproducts.[9][25]

Managing Spills: A Calm and Methodical Approach

Accidents happen. A well-rehearsed spill response plan is crucial for mitigating risks.

For Small Spills (manageable by laboratory personnel):
  • Alert and Isolate: Immediately alert others in the vicinity and restrict access to the spill area.[26][27][28]

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the hood running.[26]

  • Don PPE: Put on the appropriate PPE as outlined in the table above.[26][29]

  • Contain and Absorb: For solid spills, carefully scoop the material into a designated hazardous waste container, avoiding the creation of dust.[30] For solutions, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent).[29][30]

  • Clean: Once the bulk of the spill is collected, decontaminate the area with a suitable solvent (consult your EHS department for recommendations), followed by a thorough cleaning with soap and water.[27]

  • Dispose: All cleanup materials must be placed in the designated hazardous waste container for professional disposal.[29][30]

For Large Spills:

For spills that are large, in a poorly ventilated area, or if you are unsure how to proceed, evacuate the area immediately and contact your institution's EHS or emergency response team.[26][30]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generated: This compound (solid or in solution) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe assess_spill Spill Occurred? ppe->assess_spill small_spill Small, Manageable Spill assess_spill->small_spill Yes large_spill Large or Unmanageable Spill assess_spill->large_spill Yes collect_waste Collect all waste (spill cleanup materials and routine experimental waste) in a labeled, sealed hazardous waste container. assess_spill->collect_waste No cleanup Follow Small Spill Cleanup Protocol: - Alert & Isolate - Contain & Absorb - Clean & Decontaminate small_spill->cleanup evacuate Evacuate Area Contact EHS/Emergency Response large_spill->evacuate cleanup->collect_waste contact_ehs Contact Institutional EHS Office to Arrange for Pickup collect_waste->contact_ehs professional_disposal Licensed Hazardous Waste Vendor Transports for Incineration contact_ehs->professional_disposal end Disposal Complete professional_disposal->end

Caption: Decision workflow for the safe disposal of this compound.

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. Always consult your institution's specific safety and waste disposal guidelines, as they may have additional requirements.

References

A Comprehensive Guide to the Safe Handling of 4-Iodo-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the handling of 4-Iodo-2-methoxybenzoic acid. Designed for researchers, scientists, and drug development professionals, this document offers procedural, step-by-step guidance to ensure operational safety and proper disposal. By moving beyond a simple checklist and explaining the causality behind these protocols, we aim to build a foundation of deep trust and become your preferred source for laboratory safety and chemical handling information.

Understanding the Hazards: A Proactive Approach to Safety

  • Skin and Eye Irritation: Aromatic carboxylic acids can cause significant irritation upon contact with skin and eyes.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of dust particles can lead to respiratory irritation.[1][2][4]

  • Harmful if Swallowed: Ingestion of the compound may be harmful.[2][5]

Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical line of defense.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are paramount to minimizing exposure. The following table outlines the recommended PPE for handling this compound.

Hazard Category Potential Risk Recommended Personal Protective Equipment (PPE)
Eye and Face Contact Causes serious eye irritation.[1][3]Chemical safety goggles meeting ANSI Z87.1 standards are mandatory. A face shield worn over goggles is recommended when handling larger quantities or when there is a significant risk of dust generation.[5][6]
Skin Contact Causes skin irritation.[1][3]A chemical-resistant lab coat must be worn and fully buttoned. Nitrile gloves are required and should be inspected before each use and changed immediately if contaminated.[6][7] For extensive handling, consider double-gloving. Fully enclosed shoes are mandatory.[6]
Inhalation May cause respiratory irritation.[1][4]All handling of the solid compound that may generate dust should be conducted in a certified chemical fume hood .[6] If a fume hood is not available, a NIOSH-approved respirator with the appropriate particulate filter is required.[5][6]

Operational Plan: A Step-by-Step Protocol for Safe Handling

A structured workflow is essential for minimizing the risks associated with handling this compound.

Preparation and Engineering Controls
  • Designated Area: All work with this compound should be performed in a designated area, preferably within a chemical fume hood to control dust.[6]

  • Ventilation Check: Before commencing any work, ensure the chemical fume hood is functioning correctly.

  • Gather Materials: Assemble all necessary equipment, including spatulas, weigh boats, glassware, and appropriately labeled waste containers, before handling the chemical.[6]

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible.[1]

Handling the Compound
  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Weighing: To prevent dust dissemination, carefully weigh the desired amount of the compound on a weigh boat or paper inside the fume hood.[6]

  • Transfer: Use a spatula for transferring the solid. Avoid actions that could generate dust, such as pouring from a height.[6]

Post-Handling Procedures
  • Decontamination: Thoroughly clean all contaminated surfaces and equipment.

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination: gloves first, followed by the lab coat and eye protection.[6]

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5]

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling Prep Gather Materials & Verify Fume Hood Don_PPE Don Appropriate PPE Prep->Don_PPE Safety First Weigh Weigh Compound Don_PPE->Weigh Transfer Transfer Compound Weigh->Transfer Decon Decontaminate Workspace Transfer->Decon Doff_PPE Doff PPE Correctly Decon->Doff_PPE Wash Wash Hands Doff_PPE->Wash

Caption: Safe Handling Workflow for this compound.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal is a critical aspect of the chemical lifecycle. As a halogenated organic compound, this compound requires specific disposal procedures.

  • Waste Segregation: Never dispose of halogenated organic compounds down the drain.[7][8] Keep halogenated waste separate from non-halogenated waste streams to reduce disposal costs and environmental impact.[8][9]

  • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be collected in a dedicated, clearly labeled hazardous waste container for solids.[6]

  • Liquid Waste: If the compound is dissolved in a solvent, the resulting solution should be collected in a labeled, sealed, and compatible container for halogenated organic liquid waste.[10][11]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical contents.[9][10]

Waste_Disposal_Decision_Tree Start Waste Generated Is_Solid Is the waste solid or a contaminated disposable? Start->Is_Solid Is_Liquid Is the waste a solution? Is_Solid->Is_Liquid No Solid_Waste Place in labeled 'Hazardous Solid Waste' container Is_Solid->Solid_Waste Yes Liquid_Waste Place in labeled 'Halogenated Liquid Waste' container Is_Liquid->Liquid_Waste Yes Consult_EHS Consult Institutional EHS for pickup Solid_Waste->Consult_EHS Liquid_Waste->Consult_EHS

Caption: Waste Disposal Decision Tree.

Emergency Procedures: Preparedness for Unexpected Events

In the event of a spill or exposure, a swift and informed response is crucial.

Spills
  • Minor Spills (Solid): For small spills, gently sweep up the solid material to avoid making it airborne and place it in a labeled hazardous waste container.[12][13] Decontaminate the area afterward.[13]

  • Major Spills: In the case of a large spill, evacuate the immediate area and alert others.[12][14] If there is a risk of dust inhalation, do not attempt to clean it up without appropriate respiratory protection. Contact your institution's Environmental Health and Safety (EHS) office.[15]

Personal Exposure
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][3]

  • Skin Contact: Remove all contaminated clothing and wash the affected skin area with soap and plenty of water.[1][3] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

By adhering to these detailed protocols, you can significantly mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Iodo-2-methoxybenzoic acid
Reactant of Route 2
Reactant of Route 2
4-Iodo-2-methoxybenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.